molecular formula C8H10O B1166327 2-Phenylethyl Alcohol CAS No. 19601-20-8

2-Phenylethyl Alcohol

Cat. No.: B1166327
CAS No.: 19601-20-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylethyl Alcohol is a useful research compound. Its molecular formula is C8H10O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

19601-20-8

Molecular Formula

C8H10O

Origin of Product

United States

Foundational & Exploratory

2-Phenylethyl Alcohol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Phenylethyl Alcohol: Chemical Properties and Structure

Introduction

This compound (PEA), also known as phenethyl alcohol, is an organic compound with the chemical formula C₆H₅CH₂CH₂OH.[1] It is a primary aromatic alcohol that is widely found in nature, notably in the essential oils of roses, carnations, hyacinths, and orange blossoms.[1][2] Characterized by its pleasant floral, rose-like odor, PEA is a vital ingredient in the fragrance and flavor industries.[2] Beyond its sensory applications, it serves as a valuable preservative in cosmetics and personal care products due to its antimicrobial properties and stability in basic conditions.[1] Furthermore, this compound is a key starting material and intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The molecular structure of this compound consists of a phenethyl group (a phenyl group attached to an ethyl group) linked to a hydroxyl (-OH) group.[1][2] This structure imparts both aromatic and alcoholic characteristics to the molecule. It is classified as a primary alcohol and a member of the benzene family.[3][4]

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 2-Phenylethanol[5]
Synonyms Phenethyl alcohol, Benzyl carbinol, Benzeneethanol[5][6]
CAS Number 60-12-8[5][7]
EC Number 200-456-2[8][9]
Molecular Formula C₈H₁₀O[1][7]
Molecular Weight 122.17 g/mol [5][7]
InChI InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2[1]

| SMILES | C1(CCO)=CC=CC=C1[10] |

Physicochemical Properties

This compound is a colorless, slightly viscous liquid at room temperature.[2][3] It is slightly soluble in water (approximately 2 mL per 100 mL) but is miscible with most organic solvents, including ethanol and fixed oils.[1][2]

Table 2: Physicochemical Data for this compound

Property Value Reference
Appearance Colorless liquid [5][7]
Odor Pleasant, floral, rose-like [1][2]
Melting Point -27 °C [1][7]
Boiling Point 219-221 °C [1][7]
Density 1.017 - 1.020 g/cm³ at 20 °C [1][2][7]
Flash Point 96 - 102 °C (closed cup) [7][11]
Vapor Pressure 1.000 hPa at 217.7 °C [7]
Vapor Density 4.21 - 4.22 (Air = 1.0) [3][7]
Water Solubility ~20 g/L (2 mL/100 mL) [1][7]
log P (Octanol/Water) 1.3 - 1.4 [1][3]
Refractive Index (n20/D) 1.531 - 1.534

| Autoignition Temperature | 410 °C |[3][9] |

Relationship Between Structure, Properties, and Applications

The distinct chemical features of this compound—the phenyl ring, the ethyl spacer, and the hydroxyl group—directly govern its physical properties, chemical reactivity, and widespread applications.

G cluster_structure Chemical Structure cluster_properties Properties & Applications Structure This compound Phenyl Phenyl Group (C₆H₅) Structure->Phenyl Ethyl Ethyl Spacer (-CH₂CH₂-) Structure->Ethyl Hydroxyl Hydroxyl Group (-OH) Structure->Hydroxyl Aromaticity Aromaticity & UV Absorbance Phenyl->Aromaticity π-system Lipophilicity Lipophilicity & Odor Phenyl->Lipophilicity nonpolar nature Ethyl->Lipophilicity hydrocarbon chain Polarity Polarity & H-Bonding Hydroxyl->Polarity electronegative O Reactivity Chemical Reactivity Hydroxyl->Reactivity site for esterification, etherification, oxidation Antimicrobial Antimicrobial Activity Lipophilicity->Antimicrobial membrane disruption Polarity->Antimicrobial interacts with proteins

Caption: Logical diagram illustrating how the structural components of this compound determine its key chemical properties and applications.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and analysis of this compound in a research and development setting.

Synthesis via Friedel-Crafts Reaction

A common commercial method for synthesizing this compound is the Friedel-Crafts reaction between benzene and ethylene oxide using aluminum trichloride as a catalyst.[1]

Methodology:

  • Reaction Setup: A reaction vessel is charged with an excess of benzene and anhydrous aluminum trichloride (AlCl₃). The use of excess benzene helps to minimize the formation of the side product, diphenylethane.[1]

  • Addition of Reactant: Ethylene oxide is carefully introduced into the benzene/AlCl₃ mixture while maintaining a controlled temperature.

  • Intermediate Formation: The reaction proceeds to form an aluminum alkoxide intermediate.[1]

  • Hydrolysis: The reaction mixture is subsequently hydrolyzed, typically with the addition of water or a dilute acid, to liberate the this compound product.[1]

  • Workup and Purification: The organic layer is separated, washed to remove any remaining catalyst and salts, and dried. The final product is purified by fractional distillation under reduced pressure.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for determining the purity of this compound.[12][13][14]

Table 3: HPLC Method Parameters

Parameter Value
Column C18, 150 x 4.6 mm, 5 µm particle size[12][13]
Mobile Phase Acetonitrile:Water (50:50, v/v)[12]
Flow Rate 1.0 mL/min[12][13]
Detection UV at 210 nm or 220 nm[12][13]
Injection Volume 10 µL[12]
Column Temperature Ambient (~25 °C)[12]

| Retention Time | Approx. 2.8 minutes[13] |

Methodology:

  • Mobile Phase Preparation: Combine 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water. Mix thoroughly and degas by sonication for 15 minutes or via vacuum filtration.[12]

  • Standard Solution Preparation (1.0 mg/mL):

    • Accurately weigh ~100 mg of this compound reference standard (≥99.5% purity) into a 100 mL volumetric flask.[12]

    • Add ~70 mL of the mobile phase and sonicate until fully dissolved.[12]

    • Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase and mix well.[12]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[12]

  • Sample Solution Preparation (1.0 mg/mL): Prepare the sample solution using the same procedure as the standard solution.[12]

  • Chromatographic Run:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure the system is clean.[12]

    • Inject the standard solution to determine the retention time. For system suitability, perform five replicate injections and ensure the relative standard deviation (RSD) of the peak area is below 2.0%.[12]

    • Inject the sample solution and record the chromatogram.

  • Purity Calculation: The purity of the sample is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, using the area percent method.

G start Start: HPLC Purity Analysis prep_mobile 1. Prepare & Degas Mobile Phase (ACN:H₂O 50:50) start->prep_mobile prep_std 2. Prepare Standard Solution (~1.0 mg/mL) prep_mobile->prep_std prep_sample 3. Prepare Sample Solution (~1.0 mg/mL) prep_std->prep_sample setup 4. Equilibrate HPLC System prep_sample->setup inject_blank 5. Inject Blank (Mobile Phase) setup->inject_blank inject_std 6. Inject Standard (x5 for SST) inject_blank->inject_std inject_sample 7. Inject Sample inject_std->inject_sample acquire 8. Acquire Chromatograms inject_sample->acquire analyze 9. Analyze Data (Calculate Area % Purity) acquire->analyze end End: Report Purity analyze->end

Caption: Experimental workflow for the purity assessment of this compound using HPLC.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[7][8][9] Proper safety precautions must be observed during handling.

Table 4: Hazard and Safety Information for this compound

Category Information
GHS Hazard Statements H302: Harmful if swallowed.[8][9] H319: Causes serious eye irritation.[7][8]
GHS Precautionary Statements P264: Wash skin thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product.[7] P280: Wear eye protection/face protection.[7][9] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]
Personal Protective Equipment (PPE) Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[7][15][16]
First Aid: Eyes Rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][8]
First Aid: Skin Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]
First Aid: Ingestion Rinse mouth. Call a physician or POISON CENTER immediately.[7][8]
First Aid: Inhalation Move person into fresh air.[7][8]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[7][8]

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[8] |

Conclusion

This compound is a commercially significant aromatic alcohol with a well-defined structure and a versatile range of properties. Its unique combination of a hydrophilic hydroxyl group and a lipophilic phenyl ring underpins its use in fragrances, as an antimicrobial preservative, and as a synthetic intermediate. Understanding its chemical properties, supported by robust analytical and synthetic protocols, is essential for its effective application in research and industry, particularly in the fields of perfumery, cosmetics, and pharmaceutical development. The information and methodologies presented in this guide serve as a critical technical resource for professionals working with this compound.

References

The Occurrence and Analysis of 2-Phenylethyl Alcohol in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethyl alcohol (PEA), a primary alcohol with the chemical formula C₈H₁₀O, is a volatile organic compound renowned for its characteristic mild, warm, rose-honey-like aroma. Beyond its significant role in the fragrance and flavor industries, PEA exhibits antimicrobial properties, making it a compound of interest for pharmaceutical and cosmetic applications. This technical guide provides an in-depth exploration of the natural occurrence of this compound in various essential oils, detailed experimental protocols for its quantification, and an overview of its biosynthetic pathway in plants.

Natural Occurrence of this compound in Essential Oils

This compound is a common constituent of numerous essential oils, contributing significantly to their aromatic profile. Its concentration can vary widely depending on the plant species, geographical origin, harvesting time, and the extraction method employed. The following tables summarize the quantitative data on the presence of this compound in several commercially important essential oils.

Table 1: Concentration of this compound in Rose-Derived Products

Plant MaterialExtraction MethodConcentration of this compound (%)Reference(s)
Rosa damascena (Rose)Rose Absolute (Solvent Extraction)Up to 60%[1]
Rosa damascena (Rose)Headspace Trapping59.2%
Rosa damascena (Rose)Phytosol Extraction (45 min)69.6%
Rosa damascena (Rose)Hydrodistillation (Rose Oil)1.0 - 1.3%[2]
Rosa damascena (Rose)Rose Water (Hydrosol)35.6%
Rosa damascena (Rose)Residue Water after Distillation98.2%

Table 2: Concentration of this compound in Various Essential Oils

Essential OilBotanical NameConcentration of this compoundReference(s)
GeraniumPelargonium graveolens1 - 5%[1][3]
HyacinthHyacinthus orientalisMain component (1004.59 µg/ml in headspace)[4]
JasmineJasminum spp.1 - 5%[1]
NarcissusNarcissus spp.1 - 5%[1]
Alep PinePinus halepensis1 - 5%[1]
Ylang-YlangCananga odorataComponent, specific % not consistently reported[5]
NeroliCitrus aurantium amaraComponent, specific % not consistently reported[6]
CarnationDianthus caryophyllusComponent in absolute

Experimental Protocols for Quantification

The accurate quantification of this compound in the complex matrix of essential oils requires robust analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose. Headspace solid-phase microextraction (HS-SPME) is a valuable sample preparation technique for the analysis of volatile and semi-volatile compounds like PEA.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the quantification of this compound in essential oils. Instrument parameters should be optimized for the specific matrix and analytical goals.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a known amount of an appropriate internal standard (e.g., 2-Phenylethanol-d5) to correct for variations in sample injection and instrument response.

  • Dilute the sample to the mark with a suitable solvent (e.g., hexane, ethanol, or methanol).[7]

  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890 series or equivalent.[7]

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 1:25.[7]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at a rate of 3 °C/min.[7]

    • Hold at 240 °C for 5 minutes.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Solvent Delay: 2 minutes.[7]

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum by comparison with a pure standard and reference libraries (e.g., NIST).

  • Quantify the concentration of this compound by constructing a calibration curve using standard solutions of known concentrations and the internal standard.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

This protocol is particularly useful for the analysis of volatile and semi-volatile compounds and can provide higher sensitivity for trace components.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the essential oil sample into a 20 mL headspace vial.

  • Add 5 mL of deionized water and 1 g of NaCl to the vial to enhance the release of volatile compounds.

  • Spike the sample with a known amount of a suitable internal standard (e.g., 2-Phenylethanol-d5).

2. HS-SPME Procedure:

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatiles.[9]

  • Incubation: Equilibrate the vial at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 20 minutes) to allow the volatiles to partition into the headspace.[9]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.[9]

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the GC injector port for thermal desorption of the analytes.

  • Injector Temperature: 260 °C.[9]

  • GC-MS Parameters: Follow the parameters outlined in Protocol 1, with potential adjustments to the oven temperature program based on the specific volatile profile of the sample.

4. Data Analysis:

  • As described in Protocol 1.

Biosynthesis of this compound

In plants, this compound is synthesized from the aromatic amino acid L-phenylalanine through a series of enzymatic reactions. The primary biosynthetic route is known as the phenylpropanoid pathway. An alternative route, the Ehrlich pathway, also contributes to its formation.

The key enzymes involved in the primary pathway are:

  • Phenylacetaldehyde Synthase (PAAS): This enzyme catalyzes the conversion of L-phenylalanine to phenylacetaldehyde.

  • Phenylacetaldehyde Reductase (PAR): This enzyme reduces phenylacetaldehyde to this compound.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Essential Oil Sample weigh Weigh Sample sample->weigh add_is Add Internal Standard weigh->add_is dilute Dilute with Solvent add_is->dilute gcms GC-MS System dilute->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram identification Identify PEA Peak chromatogram->identification quantification Quantify Concentration identification->quantification report Generate Report quantification->report

Caption: Experimental workflow for the quantification of this compound in essential oils using GC-MS.

biosynthesis_pathway cluster_main_pathway Primary Biosynthetic Pathway cluster_ehrlich_pathway Ehrlich Pathway (Alternative) phe L-Phenylalanine paald Phenylacetaldehyde phe->paald Phenylacetaldehyde Synthase (PAAS) pea This compound paald->pea Phenylacetaldehyde Reductase (PAR) phe2 L-Phenylalanine ppa Phenylpyruvic Acid phe2->ppa Aminotransferase paald2 Phenylacetaldehyde ppa->paald2 Decarboxylase pea2 This compound paald2->pea2 Alcohol Dehydrogenase

Caption: Biosynthetic pathways of this compound in plants.

References

The Biosynthesis of 2-Phenylethyl Alcohol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethyl alcohol (2-PE) is a volatile organic compound renowned for its characteristic rose-like aroma, making it a highly valued ingredient in the fragrance, cosmetic, and food industries. In plants, 2-PE plays a crucial role in attracting pollinators and defending against herbivores and pathogens.[1] The biosynthesis of this aromatic alcohol originates from the shikimate pathway, branching off from the primary metabolism of L-phenylalanine. This technical guide provides an in-depth exploration of the core biosynthetic pathways of 2-PE in plants, detailing the key enzymes, regulatory networks, quantitative data, and experimental protocols relevant to its study.

Core Biosynthetic Pathways of this compound

The production of 2-PE in plants primarily proceeds from L-phenylalanine through several proposed pathways, which can vary between different plant species. The two most well-documented routes involve either the direct conversion of L-phenylalanine to phenylacetaldehyde or a two-step process via phenethylamine.

The Phenylacetaldehyde Synthase (PAAS) Pathway

In many flowering plants, such as petunia and rose, the most direct route is catalyzed by the enzyme Phenylacetaldehyde Synthase (PAAS) . This bifunctional enzyme facilitates the oxidative decarboxylation of L-phenylalanine to directly yield phenylacetaldehyde.[2][3] Subsequently, Phenylacetaldehyde Reductase (PAR) reduces phenylacetaldehyde to this compound.[4]

The Aromatic Amino Acid Decarboxylase (AADC) Pathway

An alternative pathway, prominent in species like tomato, involves the initial decarboxylation of L-phenylalanine by Aromatic Amino Acid Decarboxylase (AADC) to produce phenethylamine.[5][6] Phenethylamine is then converted to phenylacetaldehyde, a step that is thought to be mediated by an amine oxidase, though the specific enzyme has not been fully characterized in all species. Finally, as in the PAAS pathway, PAR reduces phenylacetaldehyde to 2-PE.

The Phenylpyruvate Pathway

A third, less common pathway in plants, but prevalent in yeast, proceeds through phenylpyruvate. In this route, L-phenylalanine is first transaminated to form phenylpyruvate. Phenylpyruvate is then decarboxylated to phenylacetaldehyde, which is subsequently reduced to 2-PE.[7]

The following diagram illustrates the primary biosynthetic pathways of this compound in plants.

2-Phenylethyl_Alcohol_Biosynthesis cluster_0 PAAS Pathway cluster_1 AADC Pathway cluster_2 Phenylpyruvate Pathway Shikimate Shikimate Pathway L_Phe L-Phenylalanine Shikimate->L_Phe Multiple Steps PAld Phenylacetaldehyde L_Phe->PAld PAAS L_Phe->PAld PEA Phenethylamine L_Phe->PEA L_Phe->PEA Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Aminotransferase L_Phe->Phenylpyruvate TwoPE This compound PAld->TwoPE PAR PEA->PAld Amine Oxidase (putative) PEA->PAld Phenylpyruvate->PAld Decarboxylase Phenylpyruvate->PAld

Primary biosynthetic pathways of this compound in plants.

Key Enzymes in this compound Biosynthesis

The catalytic efficiency and substrate specificity of the enzymes involved in 2-PE biosynthesis are critical determinants of the final product yield.

  • Phenylacetaldehyde Synthase (PAAS): This enzyme, found in petunia, displays strict specificity for L-phenylalanine with an apparent Km of 1.2 mM.[2] It is a bifunctional enzyme that couples decarboxylation with oxidation.[2]

  • Aromatic Amino Acid Decarboxylase (AADC): Tomato AADCs have been shown to have activity with both L-phenylalanine and L-tyrosine, with a higher affinity for tyrosine.[5] However, the higher cellular concentration of L-phenylalanine makes it a significant physiological substrate.

  • Phenylacetaldehyde Reductase (PAR): PARs from different plant species exhibit varying substrate specificities. For example, tomato LePAR1 has a strong preference for phenylacetaldehyde over other aldehydes, while LePAR2 shows similar affinity for phenylacetaldehyde, benzaldehyde, and cinnamaldehyde.[4] Rose PAR utilizes NADPH as a preferred cofactor.[1]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and products of the 2-PE biosynthetic pathway.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSource OrganismSubstrateKm (mM)kcat (s-1)Reference
PAASPetunia hybridaL-Phenylalanine1.2-[2]
AADC-BABacillus atrophaeusL-Phenylalanine7.27.4[2][8]
LeAADC1ASolanum lycopersicumL-Phenylalanine1.8 ± 0.30.12 ± 0.01[5]
LeAADC2Solanum lycopersicumL-Phenylalanine2.5 ± 0.40.15 ± 0.01[5]

Table 2: Concentration of this compound in Plant Tissues

Plant SpeciesTissueConcentration (µg/g FW)Reference
Rosa x hybrida 'H190'Petals< 0.5[9]
Rosa wichuranaPetals~28.9[9]
Petunia x hybrida 'Mitchell Diploid'FlowersVariable with developmental stage[10]
Rosa damascenaRose water454.6 - 526.7 µg/mL[11]

Regulation of this compound Biosynthesis

The production of 2-PE is tightly regulated at multiple levels, including transcriptional control and hormonal signaling, often in response to developmental cues and environmental stimuli.

Transcriptional Regulation

Several transcription factors have been identified as key regulators of the 2-PE biosynthetic pathway. In petunia, ODORANT1 (ODO1) , a R2R3-MYB transcription factor, activates genes in the shikimate and phenylpropanoid pathways.[10] Other transcription factors such as EMISSION OF BENZENOIDS I (EOBI) and EOBII also positively regulate genes in these pathways.[12] Conversely, PhMYB4 acts as a repressor of CINNAMATE-4-HYDROXYLASE (C4H), thereby influencing the flux of precursors towards different branches of the phenylpropanoid pathway.[13] The expression of these regulatory and biosynthetic genes often follows a circadian rhythm, leading to maximal 2-PE emission at specific times of the day, which is crucial for attracting nocturnal pollinators.[14]

Hormonal Signaling

Phytohormones play a significant role in modulating the phenylpropanoid pathway and, consequently, 2-PE biosynthesis.

  • Jasmonates (JA): Jasmonic acid and its derivatives are well-known signaling molecules in plant defense and have been shown to influence floral scent production.[6][15]

  • Salicylates (SA): Salicylic acid is another key defense hormone that can interact with the jasmonate signaling pathway, either synergistically or antagonistically, to fine-tune the plant's response to stress, which can include the production of volatile compounds.[16][17]

  • Auxin and Gibberellins (GA): These growth-related hormones can also influence the phenylpropanoid pathway.[4][18] For instance, auxin has been shown to negatively regulate phenylpropanoid metabolism.[8]

The interplay of these hormonal signaling pathways creates a complex regulatory network that controls the production of 2-PE in response to both internal developmental programs and external environmental challenges.

The following diagram depicts the regulatory network influencing this compound biosynthesis.

Regulatory_Network cluster_hormones Hormonal Signaling cluster_transcription Transcriptional Regulation cluster_genes Biosynthetic Genes Developmental_Cues Developmental Cues (e.g., flowering) Jasmonates Jasmonates Developmental_Cues->Jasmonates Auxin Auxin Developmental_Cues->Auxin Gibberellins Gibberellins Developmental_Cues->Gibberellins Environmental_Stimuli Environmental Stimuli (e.g., light, herbivory) Environmental_Stimuli->Jasmonates Salicylates Salicylates Environmental_Stimuli->Salicylates ODO1 ODO1 Jasmonates->ODO1 EOBI_II EOBI/II Jasmonates->EOBI_II Salicylates->ODO1 Shikimate_Genes Shikimate Pathway Genes Auxin->Shikimate_Genes Gibberellins->Shikimate_Genes ODO1->Shikimate_Genes PAAS_AADC PAAS/AADC Genes ODO1->PAAS_AADC EOBI_II->Shikimate_Genes EOBI_II->PAAS_AADC PhMYB4 PhMYB4 PhMYB4->Shikimate_Genes represses C4H PAR_Gene PAR Gene TwoPE This compound Production PAR_Gene->TwoPE

Regulatory network of this compound biosynthesis in plants.

Experimental Protocols

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the extraction and quantification of 2-PE from plant tissues.

1. Sample Preparation and Extraction:

  • Harvest fresh plant tissue (e.g., petals) and immediately freeze in liquid nitrogen to quench metabolic activity.
  • Grind the frozen tissue to a fine powder.
  • Extract the powdered tissue with a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and ether) containing an internal standard (e.g., a known concentration of a non-native, structurally similar compound).
  • Vortex the mixture vigorously and then centrifuge to pellet the solid debris.
  • Carefully transfer the supernatant to a clean vial.
  • Concentrate the extract under a gentle stream of nitrogen gas if necessary.

2. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.
  • Gas Chromatograph Conditions (Example):
  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the compounds.[19]
  • Injector Temperature: Typically set to a high temperature (e.g., 280°C) to ensure rapid volatilization of the sample.[19]
  • Mass Spectrometer Conditions (Example):
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: Scan a range of m/z values that includes the characteristic ions of 2-PE (e.g., m/z 91, 92, 122).
  • Detector Temperature: Set according to the manufacturer's recommendations (e.g., 300°C).[19]

3. Data Analysis:

  • Identify the 2-PE peak in the total ion chromatogram based on its retention time and mass spectrum, by comparison with an authentic standard.
  • Quantify the amount of 2-PE by integrating the area of its characteristic ion peak and comparing it to the peak area of the internal standard. A calibration curve should be generated using known concentrations of 2-PE to ensure accurate quantification.

Enzyme Activity Assay for Phenylacetaldehyde Synthase (PAAS)

This protocol describes a method to measure the activity of PAAS.

1. Enzyme Preparation:

  • Homogenize fresh or frozen plant tissue in an extraction buffer (e.g., Tris-HCl buffer, pH 7.5) containing protease inhibitors and a reducing agent (e.g., DTT).
  • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.
  • For more accurate kinetic studies, the enzyme should be purified using standard chromatography techniques.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • Buffer (e.g., Tris-HCl, pH 7.5)
  • Pyridoxal-5'-phosphate (PLP) as a cofactor
  • L-phenylalanine (substrate)
  • The enzyme extract

3. Incubation and Product Detection:

  • Initiate the reaction by adding the enzyme extract to the reaction mixture.
  • Incubate at a controlled temperature (e.g., 30°C) for a specific time.
  • Stop the reaction by adding an acid (e.g., HCl) or by heat inactivation.
  • Extract the product, phenylacetaldehyde, with an organic solvent.
  • Analyze the extracted product by GC-MS or HPLC.

4. Activity Calculation:

  • Quantify the amount of phenylacetaldehyde produced.
  • Enzyme activity is typically expressed as the amount of product formed per unit of time per amount of protein (e.g., nmol/min/mg protein).

The following diagram outlines a general experimental workflow for studying the this compound biosynthesis pathway.

Experimental_Workflow cluster_metabolomics Metabolomics cluster_transcriptomics Transcriptomics cluster_proteomics Enzymology Plant_Material Plant Material (e.g., Petals) Metabolite_Extraction Metabolite Extraction Plant_Material->Metabolite_Extraction RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction Protein_Extraction Protein Extraction Plant_Material->Protein_Extraction GC_MS GC-MS Analysis Metabolite_Extraction->GC_MS Quantification Quantification of 2-PE GC_MS->Quantification qPCR RT-qPCR RNA_Extraction->qPCR Gene_Expression Gene Expression Analysis qPCR->Gene_Expression Enzyme_Assay Enzyme Activity Assay Protein_Extraction->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination Enzyme_Assay->Kinetic_Analysis

A general experimental workflow for studying 2-PE biosynthesis.

Conclusion

The biosynthesis of this compound in plants is a multifaceted process involving distinct enzymatic pathways and a complex regulatory network. Understanding these intricacies is paramount for researchers in plant science, as well as for professionals in the fragrance and pharmaceutical industries seeking to harness and optimize the production of this valuable aromatic compound. Further research into the specific regulatory mechanisms, particularly the interplay of hormonal signaling and transcription factors in different plant species, will undoubtedly open new avenues for the metabolic engineering of 2-PE production in both plants and microbial systems. The protocols and data presented in this guide provide a solid foundation for continued investigation into this fascinating area of plant biochemistry.

References

An In-depth Technical Guide to the Grignard Reaction for 2-Phenylethyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylethyl alcohol, also known as phenethyl alcohol, is an organic compound with the formula C₆H₅CH₂CH₂OH. It is a colorless, viscous liquid with a characteristic rose-like odor, making it a valuable ingredient in the fragrance, cosmetic, and food industries.[1][2][3][4] Beyond its aromatic properties, it serves as a versatile synthetic intermediate in the pharmaceutical sector and exhibits bacteriostatic and antifungicidal properties.[2][5] While several methods exist for its synthesis, the Grignard reaction remains a cornerstone of organometallic chemistry for creating the crucial carbon-carbon bond required for its structure.

This technical guide provides a comprehensive overview of the synthesis of this compound via the Grignard reaction, intended for researchers, scientists, and professionals in drug development. It details the primary synthetic pathways, experimental protocols, and relevant quantitative data.

Core Synthetic Pathways via Grignard Reaction

The synthesis of this compound using a Grignard reagent can be primarily achieved through two main pathways, each utilizing a different set of starting materials to form the desired carbon skeleton.

  • Reaction of Phenylmagnesium Halide with an Epoxide: The most common and direct Grignard route involves the reaction of a phenylmagnesium halide (typically bromide or chloride) with ethylene oxide.[1][6][7] The Grignard reagent acts as a strong nucleophile, attacking one of the carbon atoms of the strained epoxide ring, leading to ring-opening.[6][7] A subsequent acidic workup protonates the resulting alkoxide to yield this compound.[1][6]

  • Reaction of Benzylmagnesium Halide with Formaldehyde: An alternative approach uses a benzylmagnesium halide (e.g., benzylmagnesium chloride) and formaldehyde.[8][9][10][11] In this case, the benzyl carbanion attacks the electrophilic carbonyl carbon of formaldehyde.[10] However, this reaction is known to be more complex, often yielding a mixture of products. Alongside the desired 2-phenylethanol, a rearrangement can occur, leading to the formation of o-tolyl carbinol as a significant side product.[9][12]

Reaction Mechanisms

The mechanisms for these pathways illustrate the versatility and challenges of Grignard reagents.

1. Phenylmagnesium Bromide and Ethylene Oxide

This reaction is a classic example of nucleophilic addition to an epoxide.

  • Step 1: Nucleophilic Attack. The nucleophilic phenyl group from phenylmagnesium bromide attacks one of the electrophilic carbon atoms of the ethylene oxide ring. This attack proceeds via an Sₙ2 mechanism, causing the C-O bond to break and the three-membered ring to open.

  • Step 2: Formation of Alkoxide Intermediate. The ring-opening results in the formation of a magnesium alkoxide intermediate (2-phenylethoxymagnesium bromide).[1][7]

  • Step 3: Protonation. The reaction mixture is quenched with a dilute acid (e.g., H₃O⁺). The alkoxide is protonated, yielding the final product, this compound, and a magnesium salt byproduct.[1][6]

Caption: Mechanism of this compound synthesis from Phenylmagnesium Bromide.

2. Benzylmagnesium Chloride and Formaldehyde

This pathway can proceed via two competing mechanisms, leading to both the "normal" addition product and a rearranged product.

  • Normal Addition (Pathway A): The benzyl carbanion of the Grignard reagent attacks the carbonyl carbon of formaldehyde, forming an alkoxide intermediate which, upon protonation, yields 2-phenylethanol.[10]

  • Rearrangement Pathway (Pathway B): An alternative mechanism involves the attack of the electron-rich pi-system of the benzene ring onto the formaldehyde carbon.[10] This leads to a transient intermediate that rearomatizes. Subsequent protonation and workup result in the formation of o-tolyl carbinol. This rearrangement is a known complication in reactions involving benzyl Grignard reagents.[9][12]

G2 start Benzyl-MgCl + HCHO int_A Alkoxide Intermediate (Normal Addition) start->int_A Pathway A: Normal Attack int_B Rearrangement Intermediate start->int_B Pathway B: Rearrangement workup_A H₃O⁺ Workup int_A->workup_A workup_B H₃O⁺ Workup int_B->workup_B prod_A 2-Phenylethanol (Desired Product) prod_B o-Tolyl Carbinol (Side Product) workup_A->prod_A workup_B->prod_B

Caption: Competing pathways in the reaction of Benzylmagnesium Chloride with Formaldehyde.

Quantitative Data

The physical and spectroscopic properties of this compound are well-characterized, providing clear benchmarks for product identification and purity assessment.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₀O[1][13]
Molar Mass 122.16 g/mol [1][13]
Appearance Colorless viscous liquid[1]
Density 1.017 g/cm³ (at 20 °C)[1]
Boiling Point 218-221 °C[1][14]
Solubility in Water 2.22 g/100 mL (at 25 °C)[1][3]
IR Absorption (cm⁻¹) 3215–3400 (broad, -OH), 2978–3057 (aromatic C-H)[2]
¹H NMR (CDCl₃) δ (ppm) 7.0–7.8 (m, 5H, phenyl), 3.9 (t, 2H, -CH₂OH), 2.9 (t, 2H, Ar-CH₂-), 2.2 (s, 1H, -OH)[2]
Mass Spectrum (m/z) 122 (M⁺), 92, 91 (base peak), 65[13][15]

Table 2: Example Reaction Data

The following data is derived from a convergent synthesis route where phenylmagnesium bromide is reacted with 1,2-dibromoethane, followed by hydrolysis. While not the direct ethylene oxide route, it provides a quantitative example of a Grignard-based synthesis.

ParameterValueReference(s)
Grignard Reagent Phenylmagnesium Bromide[2]
Electrophile 1,2-Dibromoethane (forms 2-phenylbromoethane intermediate)[2]
Hydrolysis Agent Aqueous Sodium Hydroxide in Acetone[2]
Final Product Yield 37% (based on Grignard reagent)[2]
Purification Method Distillation (210-220 °C)[2]

Experimental Protocols

Successful Grignard synthesis requires strict adherence to anhydrous (dry) conditions, as the reagent is a strong base and will be quenched by protic solvents like water or alcohols.[16]

Protocol 1: Synthesis from Phenylmagnesium Bromide and Ethylene Oxide

This protocol is a standard representation of the most common Grignard route.

1. Preparation of Apparatus and Reagents:

  • All glassware (three-neck round-bottom flask, dropping funnel, condenser) must be thoroughly dried in an oven (e.g., at 120 °C for several hours) and assembled while hot under a stream of dry nitrogen or argon.

  • Anhydrous diethyl ether or tetrahydrofuran (THF) is required as the solvent.[16][17]

  • Magnesium turnings should be activated, for example, by adding a small crystal of iodine, which will disappear as the reaction starts.[2]

2. Formation of Phenylmagnesium Bromide:

  • Place magnesium turnings in the reaction flask.

  • Dissolve bromobenzene in anhydrous ether in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not, gentle warming may be required.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]

3. Reaction with Ethylene Oxide:

  • Cool the Grignard solution in an ice bath.

  • Ethylene oxide (a gas at room temperature) should be bubbled through the solution or added as a pre-cooled solution in anhydrous ether. This step is highly exothermic and must be done slowly with efficient cooling to prevent side reactions.

  • After addition, allow the mixture to stir at room temperature for 1-2 hours.

4. Workup and Purification:

  • Slowly and carefully pour the reaction mixture over a mixture of crushed ice and a dilute acid (e.g., 10% H₂SO₄ or saturated NH₄Cl solution) to quench the reaction and protonate the alkoxide.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis via 1,2-Dibromoethane and Hydrolysis[2]

This protocol describes a convergent synthesis pathway.

1. Preparation of Phenylmagnesium Bromide:

  • Follow Step 2 from Protocol 1. The literature procedure uses 39 g (0.25 mol) of bromobenzene in 60 mL of anhydrous diethyl ether with magnesium ribbon.

2. Reaction with 1,2-Dibromoethane:

  • The prepared phenylmagnesium bromide is reacted with 1,2-dibromoethane in an inverse manner (Grignard is added to the dibromoethane) to form 2-phenylbromoethane.

3. Hydrolysis of 2-Phenylbromoethane:

  • To the crude 2-phenylbromoethane, add 30 mL of acetone and a solution of 12 g of NaOH in 15 mL of H₂O.

  • Reflux the reaction mixture for 1 hour.

  • After cooling to room temperature, quench the reaction by pouring it into 100 mL of cold water.

4. Workup and Purification:

  • Extract the aqueous mixture twice with 50 mL portions of diethyl ether.

  • Wash the combined organic extracts with 50 mL of water and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent. The final product is isolated by distillation at 210-220 °C, yielding 14.2 g of 2-phenylethanol.

Experimental Workflow Visualization

The following diagram outlines the logical flow of a typical Grignard synthesis experiment.

G3 prep Preparation s1 Dry Glassware (Oven, N₂ Flush) prep->s1 formation Grignard Formation s3 Activate Mg with Iodine formation->s3 reaction Reaction s6 Cool Reagent (Ice Bath) reaction->s6 workup Workup & Isolation s8 Quench with Acid/Ice Mixture workup->s8 purification Purification s12 Vacuum Distillation purification->s12 s2 Use Anhydrous Solvent (Ether/THF) s1->s2 s4 Add Alkyl/Aryl Halide Dropwise to Mg s3->s4 s5 Reflux to Complete Formation s4->s5 s7 Slowly Add Electrophile (e.g., Epoxide) s6->s7 s9 Liquid-Liquid Extraction s8->s9 s10 Dry Organic Layer (e.g., Na₂SO₄) s9->s10 s11 Remove Solvent (Rotovap) s10->s11 s13 Characterize Product (NMR, IR, MS) s12->s13

Caption: General experimental workflow for the synthesis of an alcohol via Grignard reaction.

Safety and Handling Considerations

  • Grignard Reagents: These reagents are highly reactive with water and protic solvents, potentially leading to violent reactions. They are typically prepared in flammable solvents like diethyl ether, requiring strict exclusion of ignition sources.

  • Ethylene Oxide: This is a highly flammable and reactive substance. It is also a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

  • Anhydrous Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides upon standing. Always use freshly distilled or certified peroxide-free solvents.

Conclusion

The Grignard reaction is a powerful and effective method for the synthesis of this compound. The reaction between phenylmagnesium bromide and ethylene oxide offers a direct and high-yielding route, provided that stringent anhydrous conditions are maintained. While alternative pathways exist, such as the reaction of benzylmagnesium chloride with formaldehyde, they may be complicated by side reactions and rearrangements. Careful execution of the experimental protocol, particularly regarding the control of reaction conditions and the purification of the final product, is critical for achieving a high yield and purity of this valuable fragrance and synthetic intermediate.

References

physical properties of 2-Phenylethyl Alcohol (boiling point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Phenylethyl Alcohol (PEA), specifically its boiling point and solubility. The information is curated to support research, development, and formulation activities where this aromatic alcohol is utilized.

Core Physical Properties

This compound (CAS: 60-12-8), also known as phenethyl alcohol, is a colorless liquid with a characteristic mild rose-like odor.[1] It is a primary alcohol consisting of an ethanol molecule substituted with a phenyl group at the second position.[2] This structure dictates its physical behavior, including its boiling point and solubility characteristics.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the boiling point has been reported within a narrow range at standard atmospheric pressure. Variations in reported values can be attributed to minor differences in experimental pressure and purity of the sample. Data is also available for its boiling point under reduced pressure, which is critical for vacuum distillation processes.

Solubility Profile

The solubility of this compound is governed by its amphiphilic nature, possessing both a polar hydroxyl (-OH) group and a nonpolar benzene ring. This allows it to be slightly soluble in water and highly soluble in most organic solvents.[1][3][4] This property is fundamental in its application in formulations, extractions, and as a solvent.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the boiling point and solubility of this compound.

Table 1: Boiling Point of this compound at Various Pressures

Boiling Point (°C)Pressure (mmHg)
219 - 221760
218.2760
219 - 221750
10414
98 - 10012
97.410

Sources:[1][2][3][5][6][7][8][9]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)
Water2 mL / 100 mLNot Specified
Water16,000 mg/L (1.6 g/100 mL)20
Water20 g/L (2.0 g/100 mL)20
Water2.22 g / 100 mL25
EthanolMiscibleNot Specified
EtherMiscibleNot Specified
ChloroformMiscibleNot Specified
Propylene GlycolVery SolubleNot Specified
GlycerolSolubleNot Specified
Fixed OilsSolubleNot Specified
Mineral OilSlightly SolubleNot Specified

Sources:[1][2][3][4][5][6][8][10][11]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the boiling point and solubility of liquid organic compounds like this compound.

Determination of Boiling Point: Thiele Tube Method

This method is a common and efficient micro-scale technique for determining the boiling point of a liquid.[12]

Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Sample of this compound (approx. 0.5 mL)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heat source (Bunsen burner or heating mantle)

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the level of the side arm. The mineral oil should cover the test tube.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame or heating mantle.[6] This design promotes convection currents, ensuring uniform heating of the oil bath.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid has reached a temperature just above its boiling point.[10]

  • Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[12] At this point, the vapor pressure inside the capillary equals the external atmospheric pressure.

  • Recording: Record the temperature and the ambient barometric pressure.

Determination of Solubility: Shake-Flask Method

The shake-flask method is a standard protocol for determining the solubility of a substance in a given solvent.[13]

Materials:

  • Sample of this compound

  • Chosen solvent (e.g., deionized water, ethanol, mineral oil)

  • Screw-cap vials or flasks

  • Orbital shaker or magnetic stirrer with a temperature-controlled bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a screw-cap vial. The excess solute ensures that equilibrium is reached at saturation.

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker or water bath. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is established.[13]

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand at the constant temperature to let any undissolved solute settle.

  • Sample Withdrawal: Carefully withdraw an aliquot of the clear, supernatant liquid using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any suspended micro-particles or droplets of the undissolved solute.[13]

  • Quantification:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of calibration standards of this compound with known concentrations.

    • Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC or GC-FID).

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

  • Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the workflow for determining the boiling point of this compound using the Thiele tube method.

Boiling_Point_Determination_Workflow cluster_prep Preparation cluster_assembly Apparatus Assembly cluster_measurement Measurement cluster_result Result prep1 Add 0.5 mL of This compound to test tube prep2 Insert inverted capillary tube prep1->prep2 assem1 Attach test tube to thermometer assem2 Place assembly into Thiele tube filled with oil assem1->assem2 meas1 Gently heat side arm of Thiele tube meas2 Observe for rapid, continuous stream of bubbles meas1->meas2 meas3 Remove heat and allow to cool meas2->meas3 meas4 Record temperature when liquid enters capillary meas3->meas4 result Boiling Point Determined end_node End start Start

Workflow for Boiling Point Determination via Thiele Tube Method.

References

2-Phenylethyl Alcohol safety and handling in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Laboratory Handling of 2-Phenylethyl Alcohol

Introduction

This compound (PEA), also known as 2-phenylethanol, is an organic compound with the chemical formula C₈H₁₀O.[1][2][3] It is a colorless, viscous liquid characterized by a pleasant floral odor reminiscent of roses.[3][4][5] This aromatic alcohol occurs naturally in a variety of essential oils and is widely used as a fragrance component in perfumes, cosmetics, and soaps, as well as a flavoring agent.[5][6] In the laboratory setting, particularly in chemical synthesis and drug development, its properties necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols to ensure the well-being of researchers and scientists.

This technical guide provides comprehensive information on the safe handling, storage, and emergency procedures for this compound in a laboratory environment.

Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is the foundation of its safe handling. Key data for this compound is summarized below.

PropertyValueCitations
Synonyms 2-Phenylethanol, Benzyl carbinol, Phenethyl alcohol[3][7][8]
CAS Number 60-12-8[1][2][8]
Molecular Formula C₈H₁₀O[1][2][8]
Molecular Weight 122.16 g/mol [1][2][9]
Appearance Colorless, viscous liquid[3][4][9]
Odor Pleasant floral, rose-like[3][4][10]
Boiling Point 219-221 °C[2][3][10]
Melting Point -27 °C[2][3][9]
Flash Point 102 °C (closed cup)[2][11][12]
Autoignition Temp. 410 °C[9][11][12]
Density ~1.02 g/mL at 20 °C[2][4][9]
Vapor Density 4.21 (Air = 1)[2][9]
Solubility Slightly soluble in water; miscible with most organic solvents[3][4][5]
log P (o/w) 1.36[1][3][13]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). It is a combustible liquid and presents several health risks upon exposure.[7][14]

Classification SystemRatingHazard DescriptionCitations
GHS Pictogram GHS07Exclamation Mark[2][15]
GHS Signal Word Warning[1][2][15]
GHS Hazard Statements H302Harmful if swallowed[1][2][15]
H319Causes serious eye irritation[1][2][15]
NFPA 704 Diamond Health: 2Moderate hazard[3][7]
Flammability: 1Must be preheated to burn[3][7]
Instability: 0Stable[3][7]
Special: -[3][7]

Toxicological Data

Toxicological data from animal studies indicate that this compound is harmful if swallowed and can cause severe eye irritation and moderate skin irritation.[4][16]

Toxicity MetricSpeciesValueCitations
LD₅₀ (Oral) Rat1790 mg/kg[1][4][16]
LD₅₀ (Dermal) Rabbit790 mg/kg[4][16]
Skin Irritation RabbitModerate irritant[4]
Eye Irritation RabbitSevere irritant[4]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to minimize exposure risks.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[12] Use of a chemical fume hood or local exhaust ventilation is required to keep airborne concentrations below exposure limits.[4][12] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[12]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield to prevent eye contact.[12][17]

  • Skin and Hand Protection: Wear chemical-resistant gloves, such as nitrile or PVC gloves.[2][4] A lab coat, long-sleeved clothing, and a chemical-resistant apron should be worn to prevent skin contact.[17]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[17] If ventilation is insufficient or if aerosols are generated, use a NIOSH/MSHA approved respirator with an organic vapor cartridge (Type A filter).[12][18]

Hygiene Practices
  • Avoid all personal contact, including inhalation of vapors.[4]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[2][7]

  • Wash hands thoroughly with soap and water after handling and before breaks.[17]

  • Remove contaminated clothing immediately and wash it before reuse.[2][17]

Storage Requirements
  • Containers: Store in the original, tightly sealed container.[2][4]

  • Conditions: Keep containers in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and direct sunlight.[1][12]

  • Incompatibilities: Store separately from strong oxidizing agents and strong acids.[4][5][11]

  • Peroxide Formation: this compound may form explosive peroxides upon prolonged storage, especially when exposed to air and light.[2][4] It is crucial to date containers upon receipt and upon opening to track their age.[4] Unopened containers are generally safe for 18 months, while opened containers should not be stored for more than 12 months.[4]

G receiving Receiving (Log & Date) storage Secure Storage (Cool, Dry, Ventilated) receiving->storage pre_use Pre-Use Check (Review SDS, Check Container) storage->pre_use handling Handling / Use (In Fume Hood with PPE) pre_use->handling post_use Post-Use (Clean Area, Decontaminate) handling->post_use waste Waste Collection (Segregated & Labeled) handling->waste post_use->storage Return to Storage disposal Disposal (Via EHS) waste->disposal G start Spill Occurs alert Alert Personnel in Immediate Area start->alert assess Assess Risk (Size, Location, Hazard) ppe Don Appropriate PPE (Goggles, Gloves, Coat) assess->ppe Minor Spill evacuate EVACUATE AREA assess->evacuate Major Spill alert->assess contain Contain Spill (Use Absorbent Socks) ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste into Sealed Container absorb->collect decon Decontaminate Area (Soap & Water) collect->decon dispose Dispose of Waste (Follow EHS Guidelines) decon->dispose emergency Call Emergency Services (911 / EHS) evacuate->emergency

References

Spectroscopic Analysis of 2-Phenylethyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylethyl alcohol, also known as phenethyl alcohol, is an organic compound with the chemical formula C₆H₅CH₂CH₂OH. It is a colorless liquid with a pleasant floral odor and is widely found in nature in a variety of essential oils.[1] This compound is a key ingredient in the fragrance and flavor industries and also serves as a valuable building block in organic synthesis.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are routinely used to characterize this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Proton Assignment Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Coupling Constant (J) in Hz
C₆H₅-7.27 - 7.35Multiplet-
-CH₂-Ph2.89Triplet6.7
-CH₂-OH3.86Triplet6.7
-OH2.18Broad Singlet-
Table 1: ¹H NMR data for this compound in CDCl₃.[2]
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.

Carbon Assignment Chemical Shift (δ) in CDCl₃ (ppm)
C1 (ipso-C)138.6
C2, C6 (ortho-C)129.00
C3, C5 (meta-C)128.6
C4 (para-C)126.34
-CH₂-Ph39.15
-CH₂-OH63.8
Table 2: ¹³C NMR data for this compound in CDCl₃.[3]
Experimental Protocol for NMR Spectroscopy

1.3.1. Sample Preparation

  • For ¹H NMR: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[4]

  • For ¹³C NMR: A higher concentration is generally required. Dissolve 50-100 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[4]

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[4]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

1.3.2. Data Acquisition

  • Instrument Setup: Place the NMR tube into the spectrometer's sample holder.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which sharpens the spectral lines.[5]

  • Acquisition Parameters for ¹H NMR:

    • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 8-16 scans are usually adequate.

    • Set a relaxation delay (d1) of 1-5 seconds to allow for full relaxation of the protons between scans.[6]

  • Acquisition Parameters for ¹³C NMR:

    • Set the spectral width to cover the typical range for carbon chemical shifts (e.g., 0-220 ppm).

    • A significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.[7] The number of scans can range from several hundred to several thousand.

    • Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.[7]

  • Data Processing: After data acquisition, a Fourier transform is applied to the free induction decay (FID) to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and aromatic functional groups.

Vibrational Mode Absorption Range (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic Ring)1450 - 1600Medium to Weak
C-O Stretch (Primary Alcohol)~1050Strong
C-H Bend (Aromatic)690 - 900Strong
Table 3: Key IR absorption bands for this compound.
Experimental Protocol for IR Spectroscopy

Since this compound is a liquid, the spectrum can be easily obtained as a thin film.

  • Sample Preparation (Thin Film Method):

    • Place a drop or two of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).[8]

    • Gently place a second salt plate on top of the first to create a thin liquid film sandwiched between the plates.[8] Ensure there are no air bubbles.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) absorptions.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound provides key information about its molecular weight and fragmentation pathways.

m/z Relative Intensity (%) Assignment
12223.5[M]⁺ (Molecular Ion)
9255.3[M - CH₂O]⁺
91100[C₇H₇]⁺ (Tropylium ion) - Base Peak
6518.2[C₅H₅]⁺
Table 4: Major fragments in the EI mass spectrum of this compound.[9]

The molecular ion peak at m/z 122 confirms the molecular weight of this compound (122.16 g/mol ).[3][9] The base peak at m/z 91 is characteristic of compounds containing a benzyl group and is attributed to the stable tropylium cation.

Experimental Protocol for Mass Spectrometry

3.2.1. Sample Introduction

  • Direct Infusion or GC Inlet: For a pure liquid sample like this compound, it can be introduced directly into the ion source via a heated probe or, more commonly, as the eluent from a gas chromatograph (GC-MS).[10] The latter method ensures the introduction of a pure sample into the mass spectrometer.

3.2.2. Ionization

  • Electron Ionization (EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][11] This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion.[11]

3.2.3. Mass Analysis

  • Acceleration and Deflection: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector). Here, an electric and/or magnetic field is applied to separate the ions based on their mass-to-charge ratio.[10][11]

3.2.4. Detection

  • Ion Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.[10] The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic characterization of a compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Prepare thin film MS Mass Spectrometry Sample->MS Inject into GC-MS or direct probe Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structural Elucidation & Confirmation Data_Analysis->Structure_Elucidation Combine Spectroscopic Data

A flowchart illustrating the typical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Discovery and History of 2-Phenylethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylethyl alcohol (PEA), also known as 2-phenylethanol, is an organic compound with the chemical formula C₆H₅CH₂CH₂OH. It is a colorless liquid with a characteristic mild, warm, rose-like floral scent.[1] This aromatic alcohol is a significant component in the fragrance industry and is also valued for its antimicrobial properties, leading to its use as a preservative.[2] Naturally occurring in a variety of essential oils, most notably rose oil, its history is intertwined with the analysis of floral scents and the advancement of synthetic organic chemistry.[1][3] This guide provides a technical overview of the discovery, initial isolation, and the historical development of the synthesis of this compound.

Natural Occurrence and Discovery

This compound is found in a multitude of natural sources, including a variety of flowers and fermented products.[1][4] Its most famous natural source is the rose, particularly Rosa damascena and Rosa centifolia.[3] The discovery of this compound is linked to the chemical analysis of rose oil, a practice that gained momentum in the late 19th and early 20th centuries.

A significant challenge in the early analysis of rose oil was the water solubility of this compound.[5] During the common method of steam distillation to produce rose otto (attar of roses), a substantial portion of the this compound is lost to the aqueous distillate, known as rose water or hydrosol.[3][6] Consequently, rose otto contains lower concentrations of this alcohol. In contrast, solvent extraction, which produces rose absolute, retains a much higher concentration of this compound, often exceeding 50%, making its aroma more true to the fresh flower.[3][5]

Quantitative Data: this compound in Rose Products

The concentration of this compound varies significantly depending on the source and extraction method.

ProductSpeciesExtraction MethodConcentration of this compound
Rose AbsoluteRosa centifoliaSolvent Extraction>50%
Rose Oil (Bulgarian)Rosa damascenaSteam DistillationNaturally low, often supplemented
Rose Oil (Ukrainian/Russian)Rosa damascenaSteam DistillationNaturally high
Rose Hydrosol (Rose Water)Rosa damascenaSteam DistillationHigh (major water-soluble component)

Experimental Protocols: Early Extraction and Identification from Rose Products

The initial isolation and identification of this compound from rose products would have relied on the analytical techniques of the era. Below is a generalized protocol representative of the methods used.

1. Solvent Extraction for Rose Absolute:

  • Objective: To extract the aromatic compounds from rose petals, including the water-soluble this compound.

  • Methodology:

    • Freshly picked rose petals are repeatedly washed with a non-polar solvent, such as hexane.

    • The solvent dissolves the aromatic compounds, waxes, and pigments from the petals.

    • The solvent is then evaporated under low pressure to yield a waxy, semi-solid mass known as "concrete".[3]

    • The concrete is then treated with a polar solvent, typically ethanol, which dissolves the aromatic constituents, leaving behind the waxes.

    • The ethanolic solution is chilled to precipitate any remaining waxes, which are then filtered out.

    • The ethanol is subsequently removed by low-pressure evaporation, yielding the final product, rose absolute, which is rich in this compound.[3]

2. Fractional Distillation and Identification:

  • Objective: To separate the components of the rose absolute for identification.

  • Methodology:

    • The rose absolute is subjected to fractional distillation under reduced pressure to separate compounds based on their boiling points. This compound has a boiling point of 219-221 °C.[1]

    • Fractions are collected at different temperature ranges.

    • The chemical and physical properties of the fractions, such as density, refractive index, and odor, are determined.

    • Chemical derivatization techniques, common in the early 20th century, would have been used to create solid derivatives (e.g., esters or urethanes) with sharp melting points for definitive identification.

Logical Flow of Discovery

Discovery_Flow cluster_Observation Observation & Initial Processing cluster_Analysis Analysis & Identification Rose Rose Petals Distillation Steam Distillation Rose->Distillation SolventExtraction Solvent Extraction Rose->SolventExtraction Rose_Otto Rose Otto (Oil) Distillation->Rose_Otto Rose_Water Rose Water (Hydrosol) Distillation->Rose_Water Rose_Absolute Rose Absolute SolventExtraction->Rose_Absolute Analysis_Otto Analysis of Rose Otto Rose_Otto->Analysis_Otto Analysis_Water Analysis of Rose Water Rose_Water->Analysis_Water Analysis_Absolute Analysis of Rose Absolute Rose_Absolute->Analysis_Absolute Identification Identification of 2-PEA Analysis_Otto->Identification Low Concentration Analysis_Water->Identification Analysis_Absolute->Identification

Logical workflow for the discovery of this compound (PEA) from rose.

Chemical Synthesis: A New Era

The early 20th century marked a turning point with the advent of chemical synthesis, allowing for the production of this compound independent of natural sources. This was crucial for the burgeoning fragrance industry, providing a consistent and cost-effective supply.

The Bouveault-Blanc Reduction (1903)

One of the earliest methods applicable for the synthesis of this compound was the Bouveault-Blanc reduction, first reported by Louis Bouveault and Gustave Louis Blanc in 1903.[7][8] This reaction reduces esters to primary alcohols using metallic sodium in absolute ethanol.[8] While they initially demonstrated this with other esters, the method is directly applicable to the reduction of a phenylacetate ester to yield this compound.[8][9]

Experimental Protocol: Bouveault-Blanc Reduction of Ethyl Phenylacetate

  • Objective: To synthesize this compound by the reduction of ethyl phenylacetate.

  • Methodology:

    • A solution of ethyl phenylacetate in a large excess of absolute ethanol is prepared in a flask equipped with a reflux condenser.

    • Small pieces of metallic sodium are gradually added to the solution. A vigorous reaction ensues, producing hydrogen gas and sodium ethoxide.[8]

    • The reaction is controlled by the rate of sodium addition and external cooling if necessary.

    • After all the sodium has reacted, the mixture is heated to reflux to ensure the reaction goes to completion.

    • Water is then added to the cooled reaction mixture to hydrolyze the resulting alkoxides and dissolve the sodium salts.

    • The product, this compound, is then separated from the aqueous layer. This can be achieved by steam distillation or solvent extraction.

    • The crude product is purified by fractional distillation under reduced pressure.

Workflow of Bouveault-Blanc Synthesis

Bouveault_Blanc_Workflow cluster_reactants Reactants Ester Ethyl Phenylacetate in Absolute Ethanol Reaction Reaction Vessel (Gradual addition of Na) Ester->Reaction Sodium Metallic Sodium Sodium->Reaction Reflux Reflux to Completion Reaction->Reflux Hydrolysis Hydrolysis (Addition of Water) Reflux->Hydrolysis Separation Separation (Extraction or Steam Distillation) Hydrolysis->Separation Purification Purification (Fractional Distillation) Separation->Purification Product This compound Purification->Product

Experimental workflow for the Bouveault-Blanc synthesis of this compound.

The Grignard Synthesis

Another pivotal development was the use of Grignard reagents. The synthesis of this compound can be efficiently achieved by reacting phenylmagnesium bromide (a Grignard reagent) with ethylene oxide.[1][10] This method provides a direct route to the desired carbon skeleton.

Experimental Protocol: Grignard Synthesis

  • Objective: To synthesize this compound from a Grignard reagent and an epoxide.

  • Methodology:

    • Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.

    • The Grignard solution is cooled in an ice bath.

    • A solution of ethylene oxide in anhydrous ether is added dropwise to the stirred Grignard reagent.[10] The reaction is exothermic and requires careful temperature control.

    • The reaction mixture is stirred for a period to ensure complete reaction, forming a magnesium alkoxide complex.

    • The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute sulfuric acid or ammonium chloride solution).[10]

    • The organic layer is separated, and the aqueous layer is extracted with ether.

    • The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.

    • The resulting crude this compound is purified by vacuum distillation.

Grignard Synthesis Pathway

Grignard_Pathway Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Magnesium Magnesium Magnesium->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate PEA 2-Phenylethyl Alcohol Intermediate->PEA AcidWorkup Aqueous Acid Workup AcidWorkup->PEA

References

The Role of 2-Phenylethyl Alcohol in Fungal Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylethyl alcohol (2-PE), a volatile aromatic compound with a characteristic rose-like scent, plays a multifaceted role in the microbial world, particularly in fungal communication. Initially recognized for its value in the fragrance and food industries, recent research has unveiled its significance as a quorum-sensing molecule, governing crucial aspects of fungal physiology, including morphogenesis, biofilm formation, and virulence. This technical guide provides an in-depth exploration of the biosynthesis of 2-PE in fungi, its perception, and the subsequent signaling cascades it triggers. We present a comprehensive summary of quantitative data, detailed experimental protocols for its study, and visual representations of the key pathways and workflows to facilitate a deeper understanding and further investigation into this fascinating area of fungal sociomicrobiology.

Introduction

Fungi, like many microorganisms, have evolved sophisticated communication systems to coordinate their behavior in response to population density, a phenomenon known as quorum sensing (QS). This intercellular communication relies on the production, release, and detection of small signaling molecules. Among the diverse array of fungal QS molecules, this compound (2-PE) has emerged as a key player, particularly in yeasts such as Saccharomyces cerevisiae and the opportunistic human pathogen Candida albicans.[1][2] Understanding the mechanisms by which 2-PE influences fungal behavior is paramount for developing novel antifungal strategies and for optimizing fungal-based industrial processes. This guide aims to provide a comprehensive technical overview of the current knowledge on the role of 2-PE in fungal communication.

Biosynthesis of this compound in Fungi

Fungi primarily synthesize 2-PE through two main metabolic routes: the Ehrlich pathway and the Shikimate pathway.[3]

  • The Ehrlich Pathway: This is the principal and most efficient pathway for 2-PE production, utilizing L-phenylalanine as a precursor.[4] The pathway involves a three-step enzymatic conversion:

    • Transamination: L-phenylalanine is converted to phenylpyruvate by aromatic aminotransferases, encoded by genes such as ARO8 and ARO9 in S. cerevisiae.[5]

    • Decarboxylation: Phenylpyruvate is then decarboxylated to phenylacetaldehyde by phenylpyruvate decarboxylase, encoded by the ARO10 gene.[4]

    • Reduction: Finally, phenylacetaldehyde is reduced to this compound by alcohol dehydrogenases (e.g., Adh2p).[4]

  • The Shikimate Pathway: This de novo synthesis pathway produces 2-PE from central carbon metabolism intermediates, namely phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway).[3] These precursors enter a multi-step pathway to produce chorismate, which is then converted to L-phenylalanine, subsequently feeding into the Ehrlich pathway to yield 2-PE.

The choice between these pathways is often regulated by nutrient availability, particularly the concentration of L-phenylalanine in the environment.

G Biosynthesis of this compound (2-PE) in Fungi cluster_shikimate Shikimate Pathway (de novo) cluster_ehrlich Ehrlich Pathway Phosphoenolpyruvate Phosphoenolpyruvate Chorismate Chorismate Phosphoenolpyruvate->Chorismate Erythrose-4-phosphate Erythrose-4-phosphate Erythrose-4-phosphate->Chorismate L-Phenylalanine_shikimate L-Phenylalanine Chorismate->L-Phenylalanine_shikimate L-Phenylalanine_ehrlich L-Phenylalanine L-Phenylalanine_shikimate->L-Phenylalanine_ehrlich Phenylpyruvate Phenylpyruvate L-Phenylalanine_ehrlich->Phenylpyruvate ARO8, ARO9 (Transaminases) Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde ARO10 (Decarboxylase) This compound This compound Phenylacetaldehyde->this compound ADH2 (Alcohol Dehydrogenase)

Figure 1: Overview of the Shikimate and Ehrlich pathways for 2-PE biosynthesis.

Role of 2-PE in Fungal Communication and Physiology

2-PE acts as a quorum-sensing molecule that elicits diverse and sometimes species-specific responses in fungi, primarily influencing morphogenesis (the transition between yeast and filamentous forms) and biofilm formation.

Morphogenesis

The yeast-to-hypha transition is a critical virulence factor for many pathogenic fungi, enabling tissue invasion and immune evasion. In S. cerevisiae, 2-PE, along with tryptophol, acts as a potent inducer of pseudohyphal growth, particularly under nitrogen-limiting conditions.[6] This morphogenetic switch is mediated by the upregulation of the cell surface adhesin Flo11p.[6]

Conversely, in C. albicans, the role of 2-PE in morphogenesis is more complex and often inhibitory. High concentrations of 2-PE (≥500 µM) have been shown to inhibit the yeast-to-hypha transition (germ tube formation).[6][7] This suggests a distinct signaling mechanism in this pathogen compared to S. cerevisiae.

Biofilm Formation

Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents and host immune defenses. 2-PE plays a significant role in regulating biofilm development.

In S. cerevisiae, exogenous 2-PE at low cell concentrations can stimulate biofilm formation.[2][5] This effect is linked to the increased expression of flocculation genes (FLO genes) and the production of extracellular polysaccharides.[2][5] Deletion of genes involved in 2-PE synthesis, such as ARO8 and ARO9, leads to a reduction in biofilm formation.[2][5]

In contrast, in C. albicans, high concentrations of 2-PE (≥500 µM) inhibit biofilm formation, paralleling its effect on filamentation.[6]

Signaling Pathways of 2-PE Perception

The molecular mechanisms by which fungal cells perceive 2-PE and transduce the signal to regulate gene expression are an active area of research.

In S. cerevisiae, the induction of filamentous growth by 2-PE requires the protein kinase A (PKA) pathway, specifically the Tpk2p subunit.[8] This signaling cascade ultimately leads to the activation of the transcription factor Flo8p, which binds to the promoter of the FLO11 gene, inducing its expression.[8][9]

The downstream signaling pathways for 2-PE in C. albicans are less well-defined. Given its inhibitory role in filamentation, it is hypothesized that 2-PE may interfere with known hypha-inducing signaling pathways, such as the MAPK or cAMP-PKA pathways, although the precise molecular targets remain to be elucidated.[10][11]

G 2-PE Signaling Pathway in Saccharomyces cerevisiae 2-PE This compound PKA_Pathway cAMP-PKA Pathway 2-PE->PKA_Pathway Activates Tpk2p Tpk2p PKA_Pathway->Tpk2p Activates Flo8p Flo8p (Transcription Factor) Tpk2p->Flo8p Activates FLO11_Gene FLO11 Gene Flo8p->FLO11_Gene Induces Expression Flo11p Flo11p (Adhesin) FLO11_Gene->Flo11p Morphogenesis Pseudohyphal Growth & Biofilm Formation Flo11p->Morphogenesis

Figure 2: 2-PE signaling pathway leading to morphogenesis in S. cerevisiae.

Quantitative Data Summary

The following tables summarize the quantitative data on 2-PE concentrations and their effects on fungal physiology as reported in the literature.

Table 1: Effective Concentrations of 2-PE on Fungal Physiology

Fungal SpeciesPhysiological Effect2-PE ConcentrationReference(s)
Saccharomyces cerevisiaeStimulation of biofilm formationLow cell concentrations (specific concentration not always defined)[2][5]
Saccharomyces cerevisiaeInduction of pseudohyphal growth< 20 µM (with tryptophol)[6]
Candida albicansInhibition of yeast-to-hypha transition≥ 500 µM[6]
Candida albicansInhibition of biofilm formation≥ 500 µM[6]
Penicillium expansumComplete inhibition of conidial germination15 mmol l-1[12]
Penicillium nordicumComplete inhibition of conidial germination15 mmol l-1[12]
Fusarium graminearumEC50 for mycelial growth inhibition0.328 mg/mL[13]
Fusarium graminearumComplete inhibition of mycelial growth1.2 mg/mL[13]

Table 2: Production of 2-PE by Various Fungi

Fungal SpeciesCulture Conditions2-PE Production LevelReference(s)
Saccharomyces cerevisiae D-22YPD liquid medium, 36h517 mg/L[14]
Saccharomyces cerevisiae D-22Optimized medium with L-Phe, 24h4.81 g/L[14]
Saccharomyces cerevisiae D-22Optimized with in situ product recovery6.41 g/L[14]
Kluyveromyces marxianus WUT240Whey permeate medium, batch cultureNot specified[15]
Annulohypoxylon stygium S20Optimal culture conditions2.33 g/L[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2-PE in fungal communication.

Quantification of 2-PE from Fungal Cultures

A. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the simultaneous determination of 2-PE and other aromatic alcohols like tyrosol and tryptophol.[17]

  • Sample Preparation:

    • Centrifuge the fungal culture to pellet the cells.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 × 4.6 mm i.d., 5 µm).[17]

    • Mobile Phase: A gradient of acetonitrile and water is typically used.[18]

    • Detection: UV detection at 210 nm.[17]

    • Flow Rate: Typically around 1.0 mL/min.[19]

  • Standard Curve: Prepare a series of standard solutions of 2-PE of known concentrations to generate a standard curve for quantification.

  • Analysis: Inject the prepared sample and quantify the 2-PE concentration by comparing the peak area to the standard curve.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and is suitable for the analysis of volatile metabolites.[20]

  • Sample Preparation:

    • Direct injection of a small volume (100-1000 µL) of the culture supernatant can be used.[20]

    • Alternatively, solvent extraction (e.g., with ethyl acetate) can be performed to concentrate the analytes.

  • GC-MS Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., HP-1).[11]

    • Carrier Gas: Helium.

    • Injection Mode: Split or splitless, depending on the concentration of the analyte.

    • Temperature Program: An initial temperature hold followed by a ramp to a final temperature. A typical program might start at 70°C, hold for 2 minutes, then ramp at 5°C/min to 280°C and hold for 9 minutes.[21]

    • MS Detection: Electron impact (EI) ionization with scanning over a mass range of m/z 30-550.

  • Quantification: Use a labeled internal standard for accurate quantification.

G Workflow for 2-PE Quantification cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Fungal_Culture Fungal Culture Centrifugation Centrifugation Fungal_Culture->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration (0.45 µm) Supernatant->Filtration HPLC_Vial Sample for HPLC/GC-MS Filtration->HPLC_Vial HPLC_Injection Injection into HPLC HPLC_Vial->HPLC_Injection GCMS_Injection Injection into GC-MS HPLC_Vial->GCMS_Injection C18_Separation Separation on C18 Column HPLC_Injection->C18_Separation UV_Detection UV Detection (210 nm) C18_Separation->UV_Detection Quantification_HPLC Quantification UV_Detection->Quantification_HPLC GC_Separation Separation on Capillary Column GCMS_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Quantification_GCMS Quantification MS_Detection->Quantification_GCMS

Figure 3: Experimental workflow for the quantification of 2-PE from fungal cultures.

Fungal Biofilm Formation Assay

This protocol is adapted for a 96-well microtiter plate format, allowing for high-throughput screening.[22][23]

  • Inoculum Preparation:

    • Grow the fungal strain overnight in a suitable liquid medium (e.g., YPD for S. cerevisiae, RPMI-1640 for C. albicans).[24]

    • Wash the cells with phosphate-buffered saline (PBS) and resuspend them to a standardized concentration (e.g., 1 x 10^6 cells/mL in RPMI-1640).[23]

  • Biofilm Formation:

    • Add 100 µL of the standardized cell suspension to the wells of a pre-sterilized, flat-bottom 96-well microtiter plate.[22]

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[22][23]

  • Washing:

    • After incubation, carefully aspirate the medium and wash the wells gently with PBS to remove non-adherent cells.[22]

  • Quantification:

    • Crystal Violet (CV) Staining (for total biomass):

      • Add 150 µL of 0.4% (w/v) crystal violet solution to each well and incubate for 15 minutes.

      • Wash the wells with water and air-dry.

      • Add 150 µL of 95% ethanol to solubilize the stain.

      • Read the absorbance at 570 nm.

    • XTT Reduction Assay (for metabolic activity):

      • Add a solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione to each well.

      • Incubate in the dark for a defined period (e.g., 2 hours).

      • Measure the color change by reading the absorbance at 490 nm.

Yeast-to-Hypha Transition Assay

This assay is used to assess the effect of 2-PE on fungal morphogenesis.[25][26]

  • Cell Culture: Grow C. albicans overnight in YPD broth at 30°C to maintain the yeast form.

  • Induction of Filamentation:

    • Wash the cells and resuspend them in a hypha-inducing medium (e.g., RPMI-1640, Spider medium, or YPD with 10% fetal bovine serum).[25][27]

    • Add the desired concentration of 2-PE or a vehicle control to the cultures.

  • Incubation: Incubate the cultures at 37°C for a set period (e.g., 3-6 hours).[25][26]

  • Microscopy:

    • Take aliquots from the cultures at different time points.

    • Observe the cell morphology under a light microscope.

    • Quantify the percentage of cells that have formed germ tubes or true hyphae.

Conclusion and Future Perspectives

This compound is a pivotal signaling molecule in the intricate communication networks of fungi. Its role as a quorum-sensing molecule that dictates key lifestyle choices, such as morphogenesis and biofilm formation, has significant implications for both industrial biotechnology and medical mycology. The species-specific responses to 2-PE, particularly the contrasting effects observed in S. cerevisiae and C. albicans, highlight the evolutionary divergence of these signaling pathways and present unique opportunities for targeted interventions.

For drug development professionals, the pathways involved in 2-PE synthesis and perception represent potential targets for novel antifungal therapies. Disrupting these communication channels could inhibit virulence traits such as filamentation and biofilm formation, thereby rendering pathogenic fungi more susceptible to host defenses and conventional antifungal agents. For researchers in industrial microbiology, manipulating 2-PE signaling could be a strategy to enhance desirable traits in fungi, such as biofilm-based fermentation processes.

Future research should focus on elucidating the precise molecular receptors for 2-PE in different fungal species and mapping the downstream signaling cascades in greater detail. A deeper understanding of the cross-talk between 2-PE signaling and other environmental sensing pathways will be crucial for a holistic view of fungal sociomicrobiology. The continued exploration of this aromatic alcohol's role in the fungal kingdom promises to uncover new fundamental biological principles and pave the way for innovative applications.

References

Preliminary Investigation of 2-Phenylethyl Alcohol's Antimicrobial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylethyl alcohol (PEA), also known as phenethyl alcohol, is an aromatic alcohol naturally present in the essential oils of various plants, most notably in roses, giving it a characteristic floral scent.[1][2] Beyond its extensive use as a fragrance component in cosmetics, perfumes, and food products, PEA is recognized for its significant antimicrobial properties.[1][2] It serves as a preservative in pharmaceuticals and personal care products, effectively inhibiting the growth of a wide range of microorganisms.[2][3][4] This technical guide provides an in-depth overview of the antimicrobial activity of this compound, focusing on its mechanism of action, spectrum of activity, and detailed experimental protocols for its investigation, tailored for researchers, scientists, and drug development professionals.

Mechanism of Antimicrobial Action

The primary antimicrobial effect of this compound is attributed to its interaction with the microbial cell membrane. Its amphipathic nature, possessing both a hydrophobic phenyl group and a hydrophilic alcohol group, facilitates its insertion into the lipid bilayer of the cell membrane.[3][4] This incorporation disrupts the structural integrity and fluidity of the membrane.[3][4][5]

The key events in PEA's mechanism of action are:

  • Membrane Disruption: PEA molecules intercalate into the lipid bilayer, which increases membrane fluidity and permeability. This disrupts the hydrophobic interactions between lipid molecules, compromising the membrane's function as a selective barrier.[3][4][5][6]

  • Ion Leakage: The compromised membrane integrity leads to the uncontrolled leakage of essential intracellular components, such as potassium (K+) ions.[5][6][7]

  • Inhibition of Cellular Processes: While membrane damage is considered the primary effect, the subsequent loss of cellular components and disruption of membrane potential lead to secondary inhibitory effects on vital cellular processes, including the synthesis of DNA, RNA, and proteins.[3][4][6]

It has also been suggested that the bactericidal activity of PEA might be partially dependent on its conversion to phenylacetaldehyde, a more toxic compound to bacteria.[4][6]

cluster_0 This compound (PEA) cluster_1 Bacterial Cell cluster_2 Antimicrobial Effects PEA PEA Molecule Membrane Cell Membrane (Lipid Bilayer) PEA->Membrane Inserts into Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Cytoplasm Cytoplasm (K+ ions, DNA, RNA, Proteins) Leakage K+ Ion Leakage Disruption->Leakage Causes Inhibition Inhibition of DNA, RNA, & Protein Synthesis Disruption->Inhibition Causes CellDeath Bacteriostatic / Bactericidal Effect Leakage->CellDeath Inhibition->CellDeath

Fig. 1: Mechanism of PEA antimicrobial action.

Spectrum of Antimicrobial Activity

This compound exhibits a broad spectrum of activity against both bacteria and fungi. It is particularly effective against Gram-negative bacteria, which has led to its incorporation into selective microbiological media, such as Phenylethyl Alcohol Agar (PEA agar), to inhibit the swarming growth of species like Proteus while allowing the growth of Gram-positive organisms.[8]

PEA is active against:

  • Gram-negative bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[7]

  • Gram-positive bacteria: Including Staphylococcus aureus and Enterococcus faecium.[7]

  • Fungi: It demonstrates fungistatic activity against various yeasts and molds.[3][8]

The effectiveness of PEA can be quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.

Data Presentation: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and related compounds against various microorganisms as reported in the literature.

CompoundMicroorganismStrainMIC (μg/mL)MIC (mM)Reference
This compound Escherichia coliMC4100-~15 (MIC50)[3]
This compound Escherichia coli--IC: <90[7]
This compound Pseudomonas aeruginosa--IC: <90[7]
This compound Staphylococcus aureus--IC: <90[7]
This compound Enterococcus faecium--IC: <90[7]
Methyl Phenylacetate Escherichia coliMC4100-~6.3 (MIC50)[3]
Phenylacetic Acid Escherichia coliMC4100-~20 (MIC50)[3]
PTEG30-co-PPMA70 Nanogel Escherichia coli-62-[5][9]
PTEG30-co-PPMA70 Nanogel Staphylococcus aureus-1000-[9]

Note: IC = Inhibitory Concentration; MIC50 = Concentration inhibiting 50% of growth. Conversion from mM to µg/mL requires the molecular weight of the compound (PEA: 122.16 g/mol ).

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antimicrobial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[10][11]

Materials:

  • 96-well microtiter plates

  • Test microorganism (e.g., E. coli, S. aureus)

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB)

  • This compound (PEA) stock solution

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture plate (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[10]

  • Plate Preparation: Dispense 50 µL of sterile broth into all wells of a 96-well plate, except for the first column.

  • Serial Dilution: Add 100 µL of a working solution of PEA (at twice the highest desired final concentration) to the wells in the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.[11] This creates a gradient of PEA concentrations.

  • Controls:

    • Growth Control (Positive): Column 11 should contain 100 µL of broth and 50 µL of the bacterial inoculum, with no PEA.

    • Sterility Control (Negative): Column 12 should contain 100 µL of sterile broth only.[11]

  • Inoculation: Using a multichannel pipette, add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.[10]

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[10]

  • Reading Results: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of PEA in which no visible growth is observed.[10][11]

start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum prep_plate Prepare 96-Well Plate (50µL Broth/Well) start->prep_plate inoculate Inoculate Wells with Bacterial Suspension (50µL) prep_inoculum->inoculate serial_dilute Perform 2-Fold Serial Dilution of PEA Across Plate prep_plate->serial_dilute add_controls Add Growth & Sterility Controls serial_dilute->add_controls add_controls->inoculate incubate Incubate Plate (37°C, 16-24h) inoculate->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic end End read_mic->end

Fig. 2: Workflow for MIC determination by broth microdilution.
Time-Kill Curve Assay Protocol

This dynamic assay assesses the rate at which an antimicrobial agent kills a specific microorganism over time.[12]

Materials:

  • Culture tubes or flasks

  • Test microorganism

  • Appropriate broth medium

  • PEA solution (at desired concentrations, e.g., 1x, 2x, 4x MIC)

  • Sterile phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Incubator/shaker

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it in broth to achieve a starting concentration of ~5 x 10⁵ CFU/mL, similar to the MIC assay.

  • Assay Setup: Prepare culture tubes with broth containing PEA at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Also, prepare a growth control tube with no PEA.

  • Inoculation: Inoculate all tubes (except a sterility control) with the prepared bacterial suspension.

  • Time-Point Sampling: Incubate the tubes at 37°C with shaking. At specified time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[12]

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile PBS. Plate a known volume (e.g., 100 µL or 20 µL spots) of the appropriate dilutions onto agar plates.[10][12]

  • Incubation and Counting: Incubate the agar plates at 37°C for 18-24 hours, then count the number of colony-forming units (CFUs).

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the results on a semi-logarithmic graph with log10 CFU/mL on the y-axis and time on the x-axis. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[12]

start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum setup_tubes Setup Culture Tubes with PEA (e.g., 0, 1x, 2x, 4x MIC) start->setup_tubes inoculate Inoculate Tubes prep_inoculum->inoculate setup_tubes->inoculate incubate_shake Incubate with Shaking (37°C) inoculate->incubate_shake sample Sample at Time Intervals (0, 2, 4, 8, 24h) incubate_shake->sample sample->incubate_shake Continue incubation serial_dilute Perform Serial Dilutions sample->serial_dilute For each sample plate Plate Dilutions on Agar serial_dilute->plate incubate_plate Incubate Plates (37°C, 18-24h) plate->incubate_plate count_plot Count CFUs & Plot log10 CFU/mL vs. Time incubate_plate->count_plot end End count_plot->end

Fig. 3: Workflow for a time-kill curve assay.
Biofilm Inhibition/Disruption Assay Protocol (Crystal Violet Method)

This assay quantifies the ability of a compound to either prevent the formation of a biofilm or eradicate a pre-formed biofilm.

Materials:

  • Flat-bottom 96-well polystyrene plates

  • Test microorganism

  • Appropriate broth medium (e.g., Tryptic Soy Broth with 0.25% glucose)

  • PEA solution

  • Phosphate-buffered saline (PBS) or saline for washing

  • 0.1% Crystal Violet (CV) solution

  • 30% Acetic acid or 95% Ethanol for solubilization

  • Plate reader

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism and dilute it in fresh medium to an OD600 of approximately 0.05-0.1.[13][14]

  • Assay Setup (Inhibition):

    • Dispense 100 µL of the diluted bacterial culture into the wells of a 96-well plate.

    • Add 100 µL of PEA solution at various concentrations (at 2x the final desired concentration) to the wells. Include a growth control with sterile medium instead of PEA.[13]

  • Assay Setup (Disruption):

    • Dispense 200 µL of the diluted bacterial culture into wells and incubate for 24-48 hours to allow biofilm formation.

    • Gently remove the planktonic (non-adherent) cells by washing the wells with PBS.

    • Add 200 µL of PEA solution at various concentrations to the wells with the pre-formed biofilms.

  • Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours.

  • Washing: Discard the contents of the wells and gently wash the wells two to three times with PBS or distilled water to remove planktonic cells and excess medium.[13][15]

  • Staining: Add 125-200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[13][16]

  • Final Wash: Discard the CV solution and wash the wells repeatedly with water until the negative control wells are colorless. Dry the plate.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet stain.[16]

  • Quantification: Transfer 125 µL of the solubilized solution to a new flat-bottom plate and measure the absorbance at a wavelength of 530-595 nm using a plate reader.[16][17] A decrease in absorbance compared to the control indicates biofilm inhibition or disruption.

start Start prep_inoculum Prepare & Dilute Bacterial Culture start->prep_inoculum setup_plate Dispense Culture into 96-Well Plate prep_inoculum->setup_plate add_pea Add PEA Solutions (Inhibition Assay) setup_plate->add_pea incubate_form Incubate to Form Biofilm (24-48h) setup_plate->incubate_form For Disruption Assay add_pea->incubate_form wash_planktonic Wash to Remove Planktonic Cells incubate_form->wash_planktonic wash_final Wash Wells with PBS/Water incubate_form->wash_final For Inhibition Assay add_pea_disrupt Add PEA Solutions (Disruption Assay) wash_planktonic->add_pea_disrupt incubate_treat Incubate with PEA (24h) add_pea_disrupt->incubate_treat incubate_treat->wash_final For Disruption Assay stain Stain with 0.1% Crystal Violet (15 min) wash_final->stain wash_stain Wash Excess Stain stain->wash_stain solubilize Solubilize Stain (e.g., 30% Acetic Acid) wash_stain->solubilize read_abs Read Absorbance (OD 530-595nm) solubilize->read_abs end End read_abs->end

Fig. 4: Workflow for biofilm inhibition/disruption assay.

Conclusion

This compound is a well-established antimicrobial agent with a broad spectrum of activity against bacteria and fungi. Its primary mechanism of action involves the disruption of cell membrane integrity, leading to the leakage of vital cellular contents and subsequent inhibition of critical metabolic pathways. The standardized protocols provided in this guide—for determining Minimum Inhibitory Concentration, assessing the rate of microbial killing, and quantifying effects on biofilms—offer a robust framework for the systematic investigation of PEA's antimicrobial properties. This information is crucial for its continued application as a preservative and for exploring its potential in the development of new antimicrobial strategies.

References

2-Phenylethyl Alcohol: A Technical Guide for Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylethyl alcohol (PEA), also known as 2-phenylethanol, is a primary aromatic alcohol with the chemical formula C₆H₅CH₂CH₂OH.[1] It is a colorless liquid widely recognized for its pleasant, mild, and warm floral odor, most notably its characteristic rose-like scent.[1][2] This versatile compound occurs naturally in a variety of essential oils, including those from rose, carnation, hyacinth, geranium, and jasmine.[1] Due to its desirable olfactory properties, excellent stability, and blending capabilities, this compound is one of the most indispensable and frequently used ingredients in the flavor and fragrance industries.[3][4] It serves not only as a foundational component in rose accords but also as a valuable modifier and blender in a wide array of perfume compositions.[2][4] Beyond its use in fine fragrances, it is also utilized as a preservative in cosmetics and soaps due to its antimicrobial properties and stability in basic conditions.[1][5]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below.

PropertyValue
IUPAC Name 2-Phenylethanol
Synonyms Phenethyl Alcohol, Benzyl Carbinol, β-Phenylethyl alcohol, PEA
CAS Number 60-12-8
Molecular Formula C₈H₁₀O
Molecular Weight 122.16 - 122.17 g/mol
Appearance Colorless, slightly viscous liquid
Odor Profile Mild, warm, rose-honey floral scent
Melting Point -27 °C (-17 °F; 246 K)
Boiling Point 219 to 221 °C (426 to 430 °F)
Density 1.017 - 1.020 g/cm³ at 20-25 °C
Solubility Slightly soluble in water (approx. 2 mL per 100 mL)[1][6]; Miscible with most organic solvents, including ethanol, ether, fixed oils, glycerol, and propylene glycol.[1][5][6][7]
Refractive Index n20/D 1.5317 to 1.532
Vapor Pressure 1 mm Hg at 58 °C

(Data sourced from:[2],[8],[1],[9],[6],[7],[10],[11])

Synthesis and Production

This compound can be produced through both chemical synthesis and biotechnological pathways. The choice of method often depends on the desired final application and regulatory requirements, as biotechnological routes can yield a product labeled as "natural."

Chemical Synthesis

Commercial production of this compound is dominated by chemical synthesis, with several established methods.

  • Friedel-Crafts Reaction : This is the most common commercial route. It involves the reaction of benzene with ethylene oxide in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[1][12] The reaction proceeds via electrophilic alkylation of the benzene ring, followed by hydrolysis to yield this compound.[1] A primary challenge of this method is the potential for side reactions, such as the formation of diphenylethane, which can be minimized by using an excess of benzene.[1]

  • Hydrogenation of Styrene Oxide : This method involves the catalytic hydrogenation of styrene oxide.[13] Raney nickel is a commonly used catalyst for this process.[12][13] This route provides a high yield of this compound and is an important alternative to the Friedel-Crafts method.[13]

  • Grignard Reaction : A laboratory-scale synthesis involves the reaction of a Grignard reagent, phenylmagnesium bromide (C₆H₅MgBr), with ethylene oxide.[1] The initial reaction forms an alkoxide intermediate, which is then protonated with an acid to produce this compound.[1]

G cluster_0 Friedel-Crafts Reaction cluster_1 Hydrogenation cluster_2 Grignard Reaction reactant reactant product product intermediate intermediate catalyst catalyst method method Benzene Benzene AlCl3 AlCl3 Benzene->AlCl3 EthyleneOxide Ethylene Oxide EthyleneOxide->AlCl3 PEA1 This compound AlCl3->PEA1 + Hydrolysis StyreneOxide Styrene Oxide RaneyNi Raney Nickel StyreneOxide->RaneyNi H2 H₂ H2->RaneyNi PEA2 This compound RaneyNi->PEA2 PhMgBr Phenylmagnesium Bromide Intermediate Alkoxide Intermediate PhMgBr->Intermediate EthyleneOxide2 Ethylene Oxide EthyleneOxide2->Intermediate Hplus H⁺ (Acid) Intermediate->Hplus PEA3 This compound Hplus->PEA3 G stimulus stimulus receptor receptor pathway pathway brain brain perception perception PEA This compound (Volatile Molecules) OE Olfactory Epithelium & Olfactory Receptors (ORs) PEA->OE Inhalation & Binding OSN Olfactory Sensory Neurons (Signal Transduction) OE->OSN Activation OB Olfactory Bulb (Glomeruli Sorting) OSN->OB Signal Transmission OC Olfactory Cortex & Limbic System (Amygdala, Hippocampus) OB->OC Higher Processing Perception Conscious Perception of 'Rose' Scent OC->Perception Interpretation G cluster_prep Preparation cluster_ferm Fermentation cluster_rec Recovery & Analysis step step input input process process output output analysis analysis Medium Prepare Sterile Medium (Glucose, Sucrose) Inoculation Inoculation Medium->Inoculation Precursor Add L-Phenylalanine (Precursor) Precursor->Medium Yeast Add Yeast Culture (S. cerevisiae) Yeast->Medium Ferment Incubate with Agitation (25-38°C, 15-72h) Inoculation->Ferment Centrifuge Centrifugation (Separate Cells) Ferment->Centrifuge Extract Solvent Extraction of Supernatant Centrifuge->Extract Analysis GC-MS Analysis Extract->Analysis PEA_Out Quantified 2-PEA Analysis->PEA_Out

References

Methodological & Application

Application Note: Quantification of 2-Phenylethyl Alcohol in Fermentation Broth by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a simple, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-phenylethyl alcohol (2-PEA) in complex fermentation broth. 2-PEA is a valuable aromatic compound with a characteristic rose-like odor, widely used in the food, cosmetic, and pharmaceutical industries. Its production via microbial fermentation is a common and sustainable approach.[1] This method provides a reliable tool for monitoring 2-PEA production during fermentation, enabling process optimization and quality control. The protocol involves a straightforward sample preparation procedure followed by isocratic elution on a C18 column with UV detection.

Introduction

This compound (2-PEA) is a higher alcohol that contributes significantly to the aroma profile of fermented products like beer, wine, and specialty chemicals.[2] It is a secondary metabolite produced by yeasts, such as Saccharomyces cerevisiae and Pichia kudriavzevii, through the Ehrlich pathway using L-phenylalanine as a precursor.[1] Monitoring the concentration of 2-PEA is crucial for optimizing fermentation conditions—such as temperature, pH, and substrate concentration—to maximize yield and ensure product consistency.[1]

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying compounds in complex mixtures.[3] The method detailed herein utilizes a C18 stationary phase and a methanol/water or acetonitrile/water mobile phase, which provides excellent resolution of 2-PEA from common interfering substances found in fermentation media.[4][5][6]

Experimental Protocol

  • This compound (2-PEA) reference standard (≥99.5% purity)

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • 0.45 µm or 0.22 µm syringe filters (e.g., PVDF or nylon)

  • Volumetric flasks, pipettes, and autosampler vials

  • Analytical balance

  • HPLC system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

  • Centrifuge

  • pH meter

  • Sonicator for mobile phase degassing

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of 2-PEA reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate for 5-10 minutes to ensure complete dissolution.[5]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.

The complex matrix of fermentation broth, containing yeast cells, proteins, and other metabolites, requires cleanup to prevent column clogging and interference.[3]

  • Cell Removal: Transfer 1.0 - 2.0 mL of the fermentation broth into a microcentrifuge tube. Centrifuge at high speed (e.g., 10,000 x g or 4000 rpm) for 10 minutes to pellet the yeast cells and other solid debris.[1][7]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter directly into an HPLC autosampler vial.[5][7]

  • Dilution (if necessary): If the concentration of 2-PEA is expected to be high, dilute the filtered supernatant with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

The following conditions have been optimized for the efficient separation and quantification of 2-PEA.

ParameterValue
HPLC Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (50:50, v/v) or Methanol:Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min[4][5]
Injection Volume 10 - 20 µL[4][5]
Column Temperature Ambient (approx. 25 °C) or 30 °C
Detector UV-Vis or PDA
Detection Wavelength 210 nm or 220 nm[2][4][5]
Run Time ~10 minutes

Note: The optimal mobile phase composition may vary slightly depending on the specific C18 column and fermentation medium. A 50:50 (v/v) mixture of acetonitrile and water is a common starting point.[4][5]

Data Analysis and Quantification

  • System Suitability: Before analysis, equilibrate the column with the mobile phase until a stable baseline is achieved.[5] Inject a mid-range standard solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.[5]

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Plot a graph of the peak area versus the concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered acceptable.[4]

  • Sample Quantification: Inject the prepared fermentation broth samples. Identify the 2-PEA peak by comparing its retention time with that of the standards. Calculate the concentration of 2-PEA in the sample using the calibration curve equation. Remember to account for any dilution factors used during sample preparation.

Results and Data Summary

The described HPLC method provides reliable quantitative data for 2-PEA analysis. The tables below summarize typical performance characteristics gathered from established methods.

Table 1: Typical Chromatographic Parameters

AnalyteTypical Retention Time (min)UV λmax (nm)
This compound~2.8 - 4.5210, 257

Retention time is dependent on the exact mobile phase composition and column used. The retention time for 2-PEA is approximately 2.8 minutes with a 50:50 acetonitrile/water mobile phase.[4]

Table 2: Method Validation Summary (Example Data)

ParameterTypical Result
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (R²) > 0.999[4]
Precision (%RSD) < 2.0%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Visualized Workflows

The following diagrams illustrate the key workflows for this analytical protocol.

G cluster_sample Sample Preparation cluster_analysis HPLC Analysis & Quantification s1 Fermentation Broth Sample s2 Centrifugation (10,000 x g, 10 min) s1->s2 s3 Collect Supernatant s2->s3 s4 Filtration (0.45 µm Syringe Filter) s3->s4 s5 Dilution (if needed) s4->s5 s6 Transfer to HPLC Vial s5->s6 a1 HPLC Injection s6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 UV Detection (210 nm) a2->a3 a4 Data Acquisition (Peak Area) a3->a4 a5 Quantification (vs. Calibration Curve) a4->a5 a6 Final Concentration (g/L) a5->a6

Caption: Experimental workflow from sample preparation to final quantification.

G cluster_calibration Calibration Process cluster_quant Quantification Logic c1 Prepare Stock Standard (1000 µg/mL) c2 Create Serial Dilutions (Working Standards) c1->c2 c3 Inject Standards into HPLC c2->c3 c4 Measure Peak Area for Each Standard c3->c4 q1 Plot Peak Area vs. Concentration c4->q1 q2 Perform Linear Regression y = mx + c, R² > 0.999 q1->q2 q4 Calculate Concentration: Conc = (Area - c) / m q2->q4 q3 Measure Peak Area of Unknown Sample q3->q4 result Reportable Concentration q4->result

Caption: Logical flow for creating a calibration curve and quantifying the sample.

Conclusion

The RP-HPLC method presented is a straightforward, rapid, and reliable approach for the quantitative analysis of this compound in fermentation broth. The simple sample preparation involving centrifugation and filtration is sufficient to remove major interferences, ensuring the longevity of the analytical column and the accuracy of the results. This application note provides a solid foundation for researchers and quality control professionals to implement this method for routine monitoring of 2-PEA production.

References

Application Notes and Protocols: Utilizing 2-Phenylethyl Alcohol as a Preservative in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethyl Alcohol (PEA), also known as phenethyl alcohol, is an aromatic alcohol with a characteristic rose-like odor. Beyond its use as a fragrance, PEA is a valuable antimicrobial preservative in various pharmaceutical formulations, including nasal, ophthalmic, and otic preparations.[1][2] Its primary mechanism of action involves the disruption of the microbial cell membrane's permeability barrier, leading to the leakage of cellular components.[3] This document provides detailed application notes and protocols for researchers and formulation scientists on the effective use of this compound as a preservative in pharmaceutical development.

Physicochemical Properties

This compound is a clear, colorless liquid.[1] It is slightly soluble in water but miscible with most organic solvents.[4] Key physical and chemical properties are summarized below.

PropertyValue
Chemical Formula C₈H₁₀O
Molecular Weight 122.17 g/mol [5]
Boiling Point 219-221 °C[6]
Melting Point -27 °C[6]
Density 1.020 g/mL at 20 °C[6]

Antimicrobial Efficacy

PEA exhibits a broad spectrum of antimicrobial activity, with greater efficacy against Gram-negative bacteria compared to Gram-positive bacteria.[7] Its antifungal activity is generally considered poor.[7] The antimicrobial potency of PEA is significantly influenced by the pH of the formulation, with its greatest activity observed at a pH below 5.[7] It becomes largely inactive at a pH above 8.[7]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
MicroorganismStrainMIC (mg/mL)MIC (mM)
Escherichia coliATCC 259225.0[7]~15[8]
Pseudomonas aeruginosaATCC 278532.5[7]-
Salmonella typhiATCC 65391.25[7]-
Staphylococcus aureusATCC 25923>5.0[7]-

Note: The MIC values can vary depending on the specific strain and the testing methodology used.

Synergistic Effects

The preservative action of this compound can be significantly enhanced when used in combination with other antimicrobial agents. This synergy allows for the use of lower concentrations of each preservative, potentially reducing the risk of adverse effects while maintaining robust antimicrobial protection.

Table 2: Synergistic Combinations with this compound
Combination AgentObserved EffectTarget Microorganisms
Benzalkonium ChlorideSynergisticPseudomonas aeruginosa[1][7]
Chlorhexidine Gluconate/DiacetateSynergisticPseudomonas aeruginosa[1][7]
Phenylmercuric NitrateAdditivePseudomonas aeruginosa[1][7]
Polymyxin B SulfateSynergistic-
Caprylyl GlycolSynergisticGram-positive and Gram-negative bacteria, Fungi[9]
EDTAPotentiationGram-negative bacteria[10]

Formulation Considerations

The efficacy of this compound as a preservative is dependent on several factors that must be considered during the formulation development process.

Table 3: Optimal Usage Conditions for this compound
ParameterOptimal Range/ConditionNotes
Concentration 0.25 - 0.5% v/v (in combination)[1][2]Can be used up to 1% v/v when used as the sole preservative in topical formulations.[1]
pH < 6.0Greatest activity is observed at pH < 5; it is inactive above pH 8.[1][7]
Temperature Stability Stable to autoclavingAqueous solutions can be sterilized by autoclaving.[7] Stable in bulk and reasonably stable in both acidic and alkaline solutions.[7]
Compatibility Inactivated by nonionic detergents (e.g., Polysorbate 80)[1]May be absorbed by polyethylene containers.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • This compound (PEA) stock solution

  • Microbial cultures (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans, A. brasiliensis)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of PEA Dilutions: a. Prepare a 2-fold serial dilution of the PEA stock solution in the 96-well plate. b. Dispense 100 µL of sterile broth into all wells. c. Add 100 µL of the PEA stock solution to the first column of wells and mix thoroughly. d. Transfer 100 µL from the first column to the second, and repeat this serial dilution across the plate, discarding 100 µL from the last column of PEA dilutions.

  • Inoculum Preparation: a. Grow microbial cultures overnight in the appropriate broth. b. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: a. Inoculate each well (except for a sterility control well) with the prepared microbial suspension.

  • Incubation: a. Cover the plate and incubate at 35-37 °C for 18-24 hours for bacteria and at 20-25 °C for 48-72 hours for fungi.

  • Interpretation of Results: a. The MIC is the lowest concentration of PEA at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Protocol 2: Preservative Effectiveness Test (PET) - based on USP <51>

This protocol evaluates the effectiveness of the preservative system in the final product formulation over a 28-day period.

Materials:

  • Final product formulation containing PEA

  • Standardized microbial cultures ( S. aureus ATCC 6538, P. aeruginosa ATCC 9027, E. coli ATCC 8739, C. albicans ATCC 10231, A. brasiliensis ATCC 16404)

  • Sterile containers for the product

  • Neutralizing broth (e.g., D/E Neutralizing Broth)

  • Agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Incubator

Procedure:

  • Inoculum Preparation: a. Prepare standardized inocula of each test microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Product Inoculation: a. Divide the product into five separate containers, one for each test microorganism. b. Inoculate each container with one of the microbial suspensions to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. c. Mix thoroughly to ensure uniform distribution of the microorganisms.

  • Sampling and Plating: a. At specified time intervals (0, 7, 14, and 28 days), withdraw a sample from each inoculated container. b. Serially dilute the sample in neutralizing broth. c. Plate the dilutions onto the appropriate agar medium.

  • Incubation and Colony Counting: a. Incubate the plates at the appropriate temperature and for the required duration. b. Count the number of colony-forming units (CFU) on the plates.

  • Evaluation: a. Calculate the log reduction in viable microorganisms from the initial count at each time point. b. Compare the log reduction values to the acceptance criteria specified in USP <51> for the product category.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol provides a method to assess the potential cytotoxicity of this compound on a relevant cell line.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., human keratinocytes, corneal epithelial cells)

  • Cell culture medium

  • This compound solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: a. Prepare serial dilutions of PEA in cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing different concentrations of PEA. Include a vehicle control (medium without PEA).

  • Incubation: a. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.

  • MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. b. Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each PEA concentration relative to the untreated control cells. b. Plot the cell viability against the PEA concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Visualized Workflows and Relationships

Preservative_Selection_Logic Logical Flow for Preservative System Selection formulation Define Formulation Characteristics (Aqueous, pH, Excipients) microbial_risk Assess Microbial Risk (Raw Materials, Manufacturing, Use) formulation->microbial_risk pea_candidate Is PEA a suitable candidate? microbial_risk->pea_candidate select_pea Select PEA as Preservative/Co-preservative pea_candidate->select_pea Yes pea_candidate->select_pea synergy Consider Synergistic Combinations (e.g., with Benzalkonium Chloride) select_pea->synergy concentration Determine Starting Concentration (0.25% - 1.0%) synergy->concentration mic_test Perform MIC Testing concentration->mic_test pet_test Conduct Preservative Effectiveness Test (PET) mic_test->pet_test cytotoxicity Evaluate Cytotoxicity pet_test->cytotoxicity optimize Optimize Concentration and/or Combination cytotoxicity->optimize optimize->concentration Adjust final_formulation Finalize Preservative System optimize->final_formulation Meets Criteria

Caption: Logical Flow for Preservative System Selection.

PET_Workflow Experimental Workflow for Preservative Effectiveness Testing (PET) start Start PET prep_inocula Prepare Standardized Microbial Inocula (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) start->prep_inocula inoculate Inoculate Product Samples (10^5-10^6 CFU/mL) prep_inocula->inoculate day0 Time Point: Day 0 - Sample and Plate - Determine Initial Count inoculate->day0 incubate Incubate at 20-25°C day0->incubate count Count Colonies and Calculate Log Reduction day0->count day7 Time Point: Day 7 - Sample and Plate incubate->day7 day14 Time Point: Day 14 - Sample and Plate day7->day14 day7->count day28 Time Point: Day 28 - Sample and Plate day14->day28 day14->count day28->count evaluate Evaluate Against USP <51> Criteria count->evaluate pass Preservative System is Effective evaluate->pass Pass fail Preservative System is Not Effective evaluate->fail Fail

Caption: Experimental Workflow for Preservative Effectiveness Testing (PET).

Safety and Regulatory Information

This compound is generally recognized as safe (GRAS) for use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[11] It is widely used in cosmetics and personal care products in addition to its application in pharmaceuticals.[5][12] In pharmaceutical formulations, it is crucial to use PEA at concentrations that are effective against microbial contamination while remaining below levels that could be toxic to humans.[13] Developmental toxicity studies in rats have been conducted, and a no-observed-adverse-effect level (NOAEL) has been established for dermal application. As with any excipient, a thorough safety assessment is necessary for each specific formulation and its intended use.

Conclusion

This compound is a versatile and effective antimicrobial preservative for a range of pharmaceutical formulations, particularly when its properties and limitations are well understood. Its efficacy is maximized in acidic conditions and can be significantly enhanced through synergistic combinations with other preservatives. The provided protocols offer a framework for evaluating the suitability of this compound in new product development, ensuring both the microbiological safety and the overall quality of the pharmaceutical formulation.

References

Application of 2-Phenylethyl Alcohol as a Quorum Sensing Inhibitor in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. A key contributor to its pathogenicity and resilience is the sophisticated cell-to-cell communication system known as quorum sensing (QS). This intricate network regulates the expression of a wide array of virulence factors and orchestrates the formation of robust biofilms, which act as protective shields against antimicrobial agents and host immune responses.[1][2] The QS systems in P. aeruginosa, primarily the las and rhl systems, are controlled by small diffusible signaling molecules called acyl-homoserine lactones (AHLs). The las system, considered the master regulator, controls the rhl system, and together they choreograph the production of virulence factors such as elastase, pyocyanin, and rhamnolipids, all of which are crucial for the establishment and progression of infections.[1]

Targeting quorum sensing presents a promising alternative to conventional antibiotic therapies. By disrupting bacterial communication, QS inhibitors can effectively disarm pathogens without exerting direct bactericidal pressure, thereby reducing the likelihood of resistance development. 2-Phenylethyl alcohol (PEA), a naturally occurring aromatic alcohol with a pleasant floral scent, has emerged as a potent inhibitor of quorum sensing in P. aeruginosa. This document provides detailed application notes and experimental protocols for the use of PEA as a QS inhibitor, intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound (PEA) has been shown to interfere with the quorum sensing (QS) systems of Pseudomonas aeruginosa, leading to a significant reduction in the production of various virulence factors and the formation of biofilms. The primary mechanism of action is believed to be the competitive inhibition of the binding of acyl-homoserine lactone (AHL) signaling molecules to their cognate receptor proteins, LasR and RhlR.[2]

Molecular docking studies have revealed that PEA can fit into the ligand-binding pockets of both LasR and RhlR. This competitive binding prevents the natural AHL autoinducers (3-oxo-C12-HSL for LasR and C4-HSL for RhlR) from activating these transcriptional regulators. Consequently, the downstream expression of a cascade of virulence genes controlled by the las and rhl systems is suppressed. This disruption of the QS signaling network effectively attenuates the pathogenicity of P. aeruginosa.

QS_Pathway_Inhibition cluster_las las System cluster_rhl rhl System LasI LasI AHL_las 3-oxo-C12-HSL LasI->AHL_las Synthesizes LasR LasR LasR_AHL LasR-AHL Complex AHL_las->LasR Binds las_genes las-controlled genes (e.g., lasB - Elastase) LasR_AHL->las_genes Activates RhlR RhlR LasR_AHL->RhlR Activates RhlI RhlI AHL_rhl C4-HSL RhlI->AHL_rhl Synthesizes RhlR_AHL RhlR-AHL Complex AHL_rhl->RhlR Binds rhl_genes rhl-controlled genes (e.g., rhlA - Rhamnolipids, phzA - Pyocyanin) RhlR_AHL->rhl_genes Activates PEA 2-Phenylethyl Alcohol (PEA) PEA->LasR Competitively Inhibits PEA->RhlR Competitively Inhibits

Figure 1: Proposed mechanism of this compound (PEA) inhibition of the las and rhl quorum sensing systems in P. aeruginosa.

Data Presentation: Quantitative Effects of this compound

The inhibitory effects of this compound on various virulence factors of P. aeruginosa PAO1 have been quantified and are summarized below.

Virulence FactorPEA Concentration (mM)Percent Inhibition (%)Reference
Biofilm Formation 255.5[2]
142.5[2]
0.538.8[2]
0.2535.0[2]
Swarming Motility 262.4[2]
EPS Production -60.5 - 33.5[2]

Note: The range for EPS production inhibition corresponds to the concentrations of PEA tested, though the specific inhibition at each concentration was not detailed in the source.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the impact of this compound on key virulence factors of P. aeruginosa.

Experimental_Workflow cluster_prep Preparation cluster_assays Virulence Factor Assays cluster_analysis Data Analysis start P. aeruginosa Culture (e.g., PAO1) treatment Treatment with 2-PEA (various concentrations) start->treatment biofilm Biofilm Formation Assay treatment->biofilm swarming Swarming Motility Assay treatment->swarming eps EPS Production Assay treatment->eps pyocyanin Pyocyanin Production Assay treatment->pyocyanin elastase Elastase Activity Assay treatment->elastase rhamnolipid Rhamnolipid Production Assay treatment->rhamnolipid quantification Quantification of Inhibition biofilm->quantification swarming->quantification eps->quantification pyocyanin->quantification elastase->quantification rhamnolipid->quantification interpretation Interpretation of Results quantification->interpretation

Figure 2: General experimental workflow for evaluating the efficacy of this compound (PEA) as a quorum sensing inhibitor.
Minimum Inhibitory Concentration (MIC) Assay

It is crucial to determine the sub-MIC concentrations of PEA that inhibit quorum sensing without affecting bacterial growth.

  • Materials:

    • P. aeruginosa strain (e.g., PAO1)

    • Luria-Bertani (LB) broth

    • This compound (PEA)

    • 96-well microtiter plates

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of PEA in a suitable solvent (e.g., ethanol or DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of PEA in LB broth.

    • Inoculate each well with an overnight culture of P. aeruginosa diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (bacteria without PEA) and a negative control (broth without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of PEA that completely inhibits visible bacterial growth.

Biofilm Formation Assay (Crystal Violet Method)
  • Materials:

    • P. aeruginosa strain

    • LB broth

    • This compound (at sub-MIC concentrations)

    • 96-well polystyrene microtiter plates

    • 0.1% (w/v) Crystal Violet solution

    • 95% (v/v) Ethanol

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Protocol:

    • In a 96-well plate, add 180 µL of LB broth containing an overnight culture of P. aeruginosa diluted to an OD600 of 0.02.

    • Add 20 µL of PEA at various sub-MIC concentrations to the respective wells. Include a solvent control.

    • Incubate the plate at 37°C for 24-48 hours without shaking.

    • Gently discard the planktonic cells and wash the wells three times with PBS to remove non-adherent bacteria.

    • Air dry the plate for 15-20 minutes.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] * 100.

Swarming Motility Assay
  • Materials:

    • P. aeruginosa strain

    • Swarm agar plates (e.g., LB with 0.5% agar)

    • This compound (at sub-MIC concentrations)

  • Protocol:

    • Prepare swarm agar plates containing different sub-MIC concentrations of PEA.

    • Allow the plates to solidify and dry at room temperature for a few hours.

    • Inoculate the center of each plate with 2.5 µL of an overnight culture of P. aeruginosa.

    • Incubate the plates upright at 37°C for 16-24 hours.

    • Measure the diameter of the swarming zone.

    • The percentage of swarming inhibition is calculated by comparing the swarm diameter of the treated plates to the control plate.

Extracellular Polymeric Substance (EPS) Production Assay
  • Materials:

    • P. aeruginosa culture grown with and without PEA

    • Ice-cold ethanol

    • Phenol-sulfuric acid method reagents (Phenol solution, concentrated Sulfuric Acid)

    • Glucose (for standard curve)

    • Spectrophotometer

  • Protocol:

    • Grow P. aeruginosa in LB broth with and without sub-MIC concentrations of PEA for 24-48 hours.

    • Centrifuge the cultures at 10,000 rpm for 30 minutes to pellet the cells.

    • Transfer the supernatant to a fresh tube and add three volumes of ice-cold ethanol.

    • Incubate at 4°C overnight to precipitate the EPS.

    • Centrifuge at 12,000 rpm for 20 minutes to collect the EPS pellet.

    • Re-suspend the EPS in distilled water.

    • Quantify the carbohydrate content of the EPS using the phenol-sulfuric acid method.

    • Compare the EPS production in PEA-treated cultures to the control.

Pyocyanin Production Assay
  • Materials:

    • P. aeruginosa culture supernatant

    • Chloroform

    • 0.2 N HCl

    • Spectrophotometer

  • Protocol:

    • Grow P. aeruginosa in a suitable medium (e.g., King's A medium) with and without sub-MIC concentrations of PEA for 24-48 hours.

    • Centrifuge the cultures and collect the cell-free supernatant.

    • To 3 mL of supernatant, add 1.5 mL of chloroform and vortex.

    • Centrifuge to separate the phases. The blue pyocyanin will be in the bottom chloroform layer.

    • Transfer the chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Vortex.

    • The pyocyanin will move to the upper, acidic aqueous phase, turning it pink.

    • Measure the absorbance of the pink layer at 520 nm.

    • Pyocyanin concentration (µg/mL) = OD520 x 17.072.

Elastase Activity Assay (Elastin-Congo Red Method)
  • Materials:

    • P. aeruginosa culture supernatant

    • Elastin-Congo Red (ECR)

    • Tris-HCl buffer (100 mM, pH 7.5) containing 1 mM CaCl2

    • Spectrophotometer

  • Protocol:

    • Grow P. aeruginosa in LB broth with and without sub-MIC concentrations of PEA for 18-24 hours.

    • Prepare cell-free supernatant by centrifugation and filtration.

    • Prepare an ECR suspension of 5 mg/mL in Tris-HCl buffer.

    • In a microcentrifuge tube, mix 500 µL of ECR suspension with 500 µL of the culture supernatant.

    • Incubate at 37°C with shaking for 3-6 hours.

    • Centrifuge to pellet the insoluble ECR.

    • Transfer the supernatant to a new tube and measure the absorbance at 495 nm.

    • Higher absorbance indicates higher elastase activity.

Rhamnolipid Production Assay (Orcinol Method)
  • Materials:

    • P. aeruginosa culture supernatant

    • Orcinol reagent

    • Concentrated Sulfuric Acid

    • Rhamnose (for standard curve)

    • Spectrophotometer

  • Protocol:

    • Grow P. aeruginosa in a suitable medium with and without sub-MIC concentrations of PEA.

    • Collect the cell-free supernatant.

    • To 100 µL of supernatant, add 900 µL of a solution containing 0.19% orcinol in 53% H2SO4.

    • Heat the mixture at 80°C for 30 minutes.

    • Cool the samples to room temperature.

    • Measure the absorbance at 421 nm.

    • Quantify the rhamnolipid concentration using a standard curve prepared with rhamnose.

Conclusion

This compound demonstrates significant potential as a quorum sensing inhibitor against Pseudomonas aeruginosa. Its ability to attenuate virulence factor production and biofilm formation at sub-inhibitory concentrations makes it an attractive candidate for the development of novel anti-virulence therapies. The protocols outlined in this document provide a comprehensive framework for researchers to investigate and quantify the efficacy of PEA and other potential QS inhibitors. Further research into the in vivo efficacy and safety of PEA is warranted to explore its full therapeutic potential in combating P. aeruginosa infections.

References

Application Notes and Protocols for 2-Phenylethyl Alcohol in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-phenylethyl alcohol (2-PE) as a substrate in various enzymatic reactions. Detailed protocols for key biotransformations are presented, along with quantitative data to guide experimental design and optimization.

Introduction

This compound is a versatile substrate for a range of enzymes, leading to the production of valuable compounds for the fragrance, food, and pharmaceutical industries. Its biotransformation offers a green alternative to chemical synthesis. This document outlines protocols for enzymatic esterification, biotransformation using yeast, and oxidation by alcohol dehydrogenase.

Enzymatic Esterification of this compound

The enzymatic synthesis of 2-phenylethyl acetate, a valuable fragrance compound with a rose-like scent, is a widely studied application. Lipases are commonly employed for this transesterification reaction.

Quantitative Data for Lipase-Catalyzed Esterification
EnzymeAcyl DonorSupport/ImmobilizationSolventTemperature (°C)Reaction TimeMolar Conversion (%)Reference
Novozym® 435 (from Candida antarctica)Vinyl acetateImmobilizedSolvent-free57.879 min85.4[1]
Acyltransferase from Mycobacterium smegmatisVinyl acetateTetramethoxysilane gelWater (80% w/w)4030 min99.17
Experimental Protocol: Lipase-Catalyzed Synthesis of 2-Phenylethyl Acetate

This protocol is adapted from studies using Novozym® 435 for the synthesis of 2-phenylethyl acetate.

Materials:

  • This compound (2-PE)

  • Vinyl acetate

  • Novozym® 435 (immobilized lipase from Candida antarctica)

  • Solvent (e.g., n-hexane, or solvent-free)

  • Molecular sieves (4 Å)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Gas chromatograph (GC) for analysis

Procedure:

  • Preparation: Dry all reactants and solvents over molecular sieves overnight to remove residual water.

  • Reaction Setup: In a screw-capped flask, combine this compound and vinyl acetate. For a typical reaction, a molar ratio of 1:2 (2-PE:vinyl acetate) can be used.

  • Enzyme Addition: Add the immobilized lipase, Novozym® 435. An enzyme amount of approximately 122.5 mg can be used for a specific reaction scale as a starting point.[1]

  • Incubation: Place the reaction vessel in a shaking incubator or on a heated magnetic stirrer at the optimal temperature of 57.8°C.[1]

  • Reaction Monitoring: Allow the reaction to proceed for the optimized reaction time of 79 minutes.[1] Samples can be withdrawn periodically to monitor the progress of the reaction by GC analysis.

  • Product Analysis: After the reaction, separate the enzyme from the reaction mixture by filtration or centrifugation. Analyze the supernatant for the formation of 2-phenylethyl acetate using a gas chromatograph equipped with a suitable capillary column.

Experimental Workflow for Lipase-Catalyzed Esterification

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants 2-PE & Vinyl Acetate Drying Dry over Molecular Sieves Reactants->Drying Enzyme Novozym® 435 Mix Combine Reactants and Enzyme Enzyme->Mix Drying->Mix Dried Reactants Incubate Incubate at 57.8°C for 79 min Mix->Incubate Separate Separate Enzyme Incubate->Separate GC GC Analysis of Supernatant Separate->GC Ehrlich_Pathway cluster_enzymes Enzymatic Steps L_Phe L-Phenylalanine Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Transamination Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylation Two_PE This compound Phenylacetaldehyde->Two_PE Reduction Transaminase Aromatic Aminotransferase Decarboxylase Phenylpyruvate Decarboxylase ADH Alcohol Dehydrogenase ADH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Buffer Buffer (pH 9.5) Mix Combine Buffer, NAD+, 2-PE in Cuvette Buffer->Mix NAD NAD+ Solution NAD->Mix Substrate 2-PE Solution Substrate->Mix Blank Measure Blank (No Enzyme) Mix->Blank Add_Enzyme Add Enzyme Solution Blank->Add_Enzyme Measure Monitor A340 Increase Add_Enzyme->Measure Calculate Calculate ΔA340/min Measure->Calculate Activity Determine Enzyme Activity Calculate->Activity

References

Production of 2-Phenylethyl Alcohol (2-PE) using Kluyveromyces marxianus: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental production of 2-Phenylethyl Alcohol (2-PE), a valuable aroma compound, utilizing the yeast Kluyveromyces marxianus. These guidelines are compiled from various research findings and are intended to assist in the development and optimization of 2-PE production processes.

Introduction

This compound (2-PE) is a sought-after fragrance and flavor compound with a characteristic rose-like scent, widely used in the cosmetics, food, and pharmaceutical industries.[1][2][3] Biotechnological production of 2-PE using microorganisms, particularly the "generally recognized as safe" (GRAS) yeast Kluyveromyces marxianus, offers a promising and natural alternative to chemical synthesis.[4][5] K. marxianus is known for its ability to convert L-phenylalanine (L-Phe) into 2-PE via the Ehrlich pathway.[4][6][7] This document outlines various experimental setups, including media optimization, different fermentation strategies, and in-situ product recovery techniques to enhance 2-PE production.

Metabolic Pathway for 2-PE Production

The primary metabolic route for 2-PE production from L-phenylalanine in Kluyveromyces marxianus is the Ehrlich pathway. This pathway involves the transamination of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and finally, reduction to 2-phenylethanol.

Ehrlich_Pathway cluster_medium Extracellular Medium cluster_cell Kluyveromyces marxianus Cell cluster_medium2 Extracellular Medium L-Phenylalanine_ext L-Phenylalanine L-Phenylalanine_int L-Phenylalanine L-Phenylalanine_ext->L-Phenylalanine_int Transport Phenylpyruvate Phenylpyruvate L-Phenylalanine_int->Phenylpyruvate Transaminase Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylase (ARO10) 2-PE_int This compound Phenylacetaldehyde->2-PE_int Alcohol Dehydrogenase (ADH2) 2-PE_ext This compound 2-PE_int->2-PE_ext Transport

Caption: The Ehrlich pathway for the conversion of L-phenylalanine to this compound in Kluyveromyces marxianus.

Experimental Protocols

Inoculum Preparation

A standardized inoculum is crucial for reproducible fermentation results.

Protocol:

  • Strain Maintenance: Maintain Kluyveromyces marxianus strains on agar slants containing 40 g/L glucose, 5 g/L soy peptone, 5 g/L yeast extract, and 20 g/L agar. Incubate at 30°C for 20-24 hours. Store stock cultures at -80°C in cryovials with cryoprotectant.[4]

  • Pre-culture: To prepare the liquid inoculum, transfer a single colony or a pearl from the cryovial to a 250 mL Erlenmeyer flask containing 100 mL of liquid medium (e.g., 40 g/L glucose, 5 g/L soy peptone, and 5 g/L yeast extract).[4]

  • Incubation: Incubate the pre-culture on a rotary shaker at 30°C and 180-250 rpm for 20-24 hours.[4][6]

  • Inoculation: Inoculate the fermentation medium to achieve a starting cell density of approximately 1 x 10^6 cells/mL.[8]

Fermentation Media

The composition of the fermentation medium significantly impacts 2-PE production. Both synthetic media and agro-industrial byproducts have been successfully employed.

Table 1: Composition of Various Fermentation Media for 2-PE Production

Medium ComponentSynthetic Medium 1[6]Synthetic Medium 2[9]Grape Must Medium[6]Sweet Whey Medium[8]Sugarcane Bagasse (SSF)[10][11]
Carbon Source Glucose (15 g/L), Sucrose (8 g/L)Glucose (variable)Endogenous sugarsLactose (endogenous)Sugarcane Bagasse
Nitrogen Source L-Phenylalanine (5 g/L)Urea, (NH4)2SO4Endogenous amino acids(NH4)2SO4 (0.76 g/L)L-Phenylalanine supplemented
Precursor L-Phenylalanine (5 g/L)L-Phenylalanine (variable)L-Phenylalanine (3.0 g/L)L-Phenylalanine (4.50 g/L)L-Phenylalanine supplemented
pH Not specifiedOptimized7.0Not specifiedNot applicable
Other Components Not specifiedPhosphates, Magnesium, Calcium, VitaminsNot specifiedNot specifiedNot applicable
Fermentation Strategies

Different fermentation strategies can be employed to optimize 2-PE production, each with its advantages and disadvantages.

This is the simplest mode of operation, where all nutrients are provided at the beginning of the fermentation.

Protocol:

  • Prepare the desired fermentation medium in a bioreactor or shake flasks.

  • Sterilize the medium and allow it to cool to the desired temperature (typically 28-37°C).[6][8]

  • Inoculate the medium with the prepared K. marxianus inoculum.

  • Maintain the fermentation under controlled conditions of temperature, pH, agitation (e.g., 200-250 rpm), and aeration (e.g., 1 vvm).[6]

  • Monitor the fermentation by taking samples periodically to measure cell growth, substrate consumption, and 2-PE concentration.

Batch_Fermentation_Workflow Start Start Prepare_Medium Prepare & Sterilize Fermentation Medium Start->Prepare_Medium Inoculate Inoculate with K. marxianus Prepare_Medium->Inoculate Ferment Incubate under Controlled Conditions Inoculate->Ferment Monitor Monitor Production & Substrate Consumption Ferment->Monitor Monitor->Ferment Harvest Harvest & Analyze Monitor->Harvest Fermentation Complete End End Harvest->End

Caption: Workflow for a typical batch fermentation process for 2-PE production.

Fed-batch strategies involve the controlled addition of nutrients during the fermentation, which can help to overcome substrate inhibition and increase final product concentrations.

Protocol:

  • Begin with a batch phase with an initial volume of medium.

  • After a certain period of growth or when a key nutrient is depleted, start feeding a concentrated solution of nutrients (e.g., carbon source, L-phenylalanine).

  • The feeding rate can be constant or varied based on real-time monitoring of parameters like dissolved oxygen or substrate concentration.

  • Continue the fermentation and monitoring until the desired product concentration is reached or the reactor volume is maximized.

SSF utilizes a solid substrate, such as sugarcane bagasse, which can be a cost-effective and sustainable approach.[5][10][11]

Protocol:

  • Prepare the solid substrate (e.g., sugarcane bagasse) and supplement it with a nutrient solution containing L-phenylalanine.

  • Adjust the initial moisture content to an optimal level.

  • Inoculate the solid substrate with the K. marxianus culture.

  • Incubate in a suitable reactor with controlled temperature and aeration.

  • Product extraction is typically performed using a suitable solvent.

In-Situ Product Removal (ISPR)

A major limitation in 2-PE production is product inhibition, where high concentrations of 2-PE are toxic to the yeast cells.[1][12] ISPR techniques aim to remove 2-PE from the fermentation broth as it is produced, thereby maintaining a low, non-inhibitory concentration.

Two-Phase Partitioning Bioreactor (TPPB)

This method involves the use of a solid, immiscible phase (e.g., polymer beads) that sequesters the 2-PE.[1]

Protocol:

  • Select a suitable polymer with a high partition coefficient for 2-PE (e.g., Hytrel 8206).[1]

  • Add the polymer beads to the bioreactor along with the fermentation medium.

  • Run the fermentation as described previously. 2-PE will partition from the aqueous phase into the polymer beads.

  • After fermentation, separate the polymer beads from the culture broth.

  • Extract the absorbed 2-PE from the polymer using a suitable solvent like methanol.[1]

ISPR_Workflow cluster_bioreactor Bioreactor Aqueous_Phase Aqueous Phase (Medium + K. marxianus) Polymer_Phase Polymer Beads (e.g., Hytrel) Aqueous_Phase->Polymer_Phase 2-PE Partitioning Separation Separate Polymer from Broth Polymer_Phase->Separation Fermentation Fermentation Produces 2-PE in Aqueous Phase Fermentation->Aqueous_Phase Extraction Extract 2-PE from Polymer with Solvent Separation->Extraction Final_Product High Purity 2-PE Extraction->Final_Product

Caption: Workflow for In-Situ Product Removal (ISPR) using a Two-Phase Partitioning Bioreactor.

Data Presentation

The following tables summarize quantitative data from various studies on 2-PE production using K. marxianus.

Table 2: 2-PE Production in Batch and Fed-Batch Fermentations

StrainFermentation TypeMediumKey Conditions2-PE Titer (g/L)Productivity (g/L·h)Reference
K. marxianus CCT 7735BatchSynthetic (3 g/L glucose, 4 g/L L-Phe)30°C, 200 rpm, 72 h3.44~0.048[6]
K. marxianus CBS 6556BatchGrape Must (3 g/L L-Phe)37°C, pH 7, 250 rpm, 1 vvm0.77~0.009[6]
K. marxianusFed-batchSyntheticOptimized C:N:P ratioNot specified0.372[9]
K. marxianus ITD0090BatchMinimal Medium0.8 vvm, 350 rpm, 48 h1.49~0.031[13]
K. marxianusBatchSweet Whey (4.5 g/L L-Phe)28°C, 245 rpm, 48 h1.20.025[8]

Table 3: 2-PE Production with In-Situ Product Removal (ISPR)

StrainISPR MethodSequestering PhaseFinal Overall 2-PE (g/L)Aqueous 2-PE (g/L)Overall Productivity (g/L·h)Reference
K. marxianusSolid-liquid TPPB (batch)Hytrel 8206 (500 g)13.71.20.38[1]
K. marxianusSolid-liquid TPPB (semi-continuous)Hytrel 8206 (~900 g)20.41.40.43[1]
K. marxianus ITD0090Membrane-Based Solvent ExtractionNot specified3.02Not specified~0.054[13]

Table 4: 2-PE Production using Genetically Modified K. marxianus

StrainGenetic ModificationMediumKey Conditions2-PE Titer (g/L)Reference
K. marxianus BY25569Overexpression of AroGfbrDefined synthetic (20 g/L glucose)No L-Phe addition1.3[6][14]
K. marxianusOverexpression of ARO10 and ADH2Not specifiedNot specified~1.0[14]

Analytical Methods

Accurate quantification of 2-PE and other metabolites is essential for process monitoring and optimization.

  • 2-PE Quantification: High-Performance Liquid Chromatography (HPLC) is a common method. A C18 column can be used with a mobile phase gradient of water and methanol. Detection is typically performed at 258 nm.[4]

  • Substrate and Byproduct Analysis: Glucose, L-phenylalanine, and other metabolites can also be quantified using HPLC with appropriate columns and detectors (e.g., Refractive Index for sugars).

  • Cell Density Measurement: Optical density at 600 nm (OD600) is a quick and easy method to estimate cell growth. Dry cell weight can be determined for more accurate biomass quantification.

Conclusion

The production of this compound using Kluyveromyces marxianus is a versatile and promising biotechnological process. Significant improvements in titer and productivity can be achieved through careful selection and optimization of the fermentation medium, operational strategy (batch, fed-batch, SSF), and the implementation of advanced techniques like in-situ product removal. The protocols and data presented in this document provide a solid foundation for researchers and professionals to develop robust and efficient processes for the bio-based production of this valuable aroma compound.

References

Application Notes and Protocols for the Purity Assessment of 2-Phenylethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylethyl alcohol (PEA) is an organic compound with a characteristic floral odor, widely used in the fragrance, cosmetics, and food industries. It also serves as a preservative in various pharmaceutical formulations due to its antimicrobial properties.[1][2] Ensuring the purity of this compound is crucial for the quality, safety, and efficacy of the final products. This document provides detailed application notes and protocols for the analytical techniques used in the purity assessment of this compound, intended for researchers, scientists, and drug development professionals.

The primary analytical methods for determining the purity of this compound and quantifying its impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques offer high resolution and sensitivity for separating and detecting potential process-related impurities and degradation products.

Potential Impurities

Impurities in this compound can originate from the synthesis process or degradation. Common manufacturing routes, such as the Friedel-Crafts reaction of benzene and ethylene oxide or the hydrogenation of styrene oxide, can lead to the formation of side products.[1][2] Oxidation of this compound can also result in degradation products. Potential impurities that can be monitored include:

  • Benzaldehyde[1][3]

  • Phenylacetaldehyde[1][3]

  • Benzyl alcohol[1]

  • Diphenylethane[1]

  • Benzylacetone[3]

  • 1-Phenyl-2-propanol[3]

High-Performance Liquid Chromatography (HPLC) Method

A robust reversed-phase HPLC (RP-HPLC) method is suitable for the quantitative determination of this compound and the separation of its potential impurities.[1] This method is designed to be simple, accurate, and specific for routine quality control.[1]

Quantitative Data Summary

ParameterValueReference
Linearity Range173.28 to 259.92 mg/ml[4][5]
Regression Coefficient (r²)0.9991[4][5]
Recovery98.0% to 102.0%[6]
Precision (RSD)< 2.0%[1]
Retention Time~2.8 min[4][6]

Experimental Protocol: RP-HPLC

1. Chromatographic Conditions

ParameterSpecification
Column C18, 150 x 4.6 mm, 5 µm particle size[1][6]
Mobile Phase Acetonitrile and Water (50:50, v/v)[1][6]
Flow Rate 1.0 mL/min[1][6]
Injection Volume 10 µL[1]
Detection UV at 210 nm or 220 nm[1][6]
Column Temperature Ambient (approx. 25 °C)[1]
Run Time 10 minutes[1]

2. Reagents and Materials

  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • HPLC-grade acetonitrile

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • 0.45 µm syringe filters

3. Preparation of Mobile Phase

  • Measure 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water.

  • Combine the solvents in a suitable container and mix thoroughly.[1]

  • Degas the mobile phase using sonication for 15 minutes or vacuum filtration to prevent air bubbles in the HPLC system.[1]

4. Preparation of Standard Solution (1.0 mg/mL)

  • Accurately weigh approximately 100 mg of this compound reference standard.[1]

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes or until the standard is completely dissolved.[1]

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well.[1]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

5. Preparation of Sample Solution (1.0 mg/mL)

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Follow the same procedure as described for the standard solution preparation to obtain a sample solution with a concentration of approximately 1.0 mg/mL.[1]

6. System Suitability and Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Perform a blank injection (mobile phase) to ensure the system is clean.[1]

  • Inject the standard solution five times and ensure the relative standard deviation (RSD) of the peak area is less than 2.0%.[1]

  • Inject the sample solution and record the chromatogram.

  • The purity of the this compound sample is calculated by comparing the peak area of the sample to the peak area of the standard.

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow A 1. Mobile Phase Preparation (Acetonitrile:Water 50:50) D 4. HPLC System Equilibration A->D Equilibrate B 2. Standard Solution Preparation (1.0 mg/mL) E 5. System Suitability Test (Inject Standard 5x, RSD < 2.0%) B->E Inject C 3. Sample Solution Preparation (1.0 mg/mL) F 6. Sample Analysis (Inject Sample) C->F Inject D->E E->F G 7. Data Analysis (Calculate Purity) F->G

Caption: Workflow for the purity assessment of this compound using HPLC.

Gas Chromatography (GC) Method

Gas chromatography, particularly when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a powerful technique for analyzing the purity of volatile compounds like this compound.[7][8] A dispersive liquid-liquid microextraction (DLLME) method can be employed for sample preparation to pre-concentrate the analyte and enhance sensitivity.[7]

Quantitative Data Summary

ParameterValueReference
Linearity Range1.0 - 300.0 mg/L[7]
Method Detection Limit (MDL)0.1 mg/L[7]
Relative Standard Deviation (RSD)1.5 - 2.4%[7]
Recovery93.7% to 97.2%[7]
Enrichment Factor123[7]

Experimental Protocol: GC-FID with DLLME

1. GC Conditions

ParameterSpecification
Column BP5 capillary column (25 m × 0.32 mm I.D., film thickness 0.25 µm)[7]
Detector Flame Ionization Detector (FID)
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial 80°C for 1 min, ramp to 150°C at 10°C/min, hold for 2 min
Carrier Gas Helium at 1.0 mL/min
Injection Mode Splitless

2. Reagents and Materials

  • This compound reference standard

  • Benzaldehyde (Internal Standard, I.S.)

  • Ethanol (disperser solvent)

  • Carbon tetrachloride (extraction solvent)

  • Sodium chloride

  • Deionized water

3. Preparation of Standard and Sample Solutions

  • Prepare stock solutions of this compound and the internal standard (benzaldehyde) in ethanol.

  • Prepare working standard solutions by diluting the stock solutions with deionized water to achieve concentrations within the linear range.

  • For sample analysis, dissolve a known amount of the this compound sample in deionized water.

4. Dispersive Liquid-Liquid Microextraction (DLLME) Procedure

  • To a 10 mL screw-cap glass test tube, add 5 mL of the aqueous standard or sample solution.

  • Add sodium chloride to adjust the ionic strength.

  • Rapidly inject a mixture of 1.0 mL of ethanol (disperser solvent) containing the internal standard and 100 µL of carbon tetrachloride (extraction solvent) into the sample solution.

  • A cloudy solution will form. Centrifuge the mixture at 4000 rpm for 5 min.

  • The fine droplets of carbon tetrachloride will sediment at the bottom of the tube.

  • Collect the sedimented phase (approximately 50 µL) using a microsyringe and inject 1 µL into the GC-FID system.

5. Data Analysis

The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared from the standard solutions.

Experimental Workflow: GC-FID with DLLME

GC_Workflow A 1. Prepare Aqueous Sample/Standard C 3. Rapid Injection of Mixture into Sample A->C B 2. Prepare Extraction Mixture (Ethanol + CCl4 + I.S.) B->C D 4. Centrifugation (4000 rpm, 5 min) C->D Form cloudy solution E 5. Collect Sedimented Phase D->E Phase separation F 6. GC-FID Analysis (Inject 1 µL) E->F G 7. Data Analysis (Quantify against I.S.) F->G

Caption: Workflow for GC-FID analysis of this compound with DLLME.

Spectroscopic Methods

While chromatographic techniques are the primary choice for quantitative purity assessment, spectroscopic methods can provide valuable information about the identity and structure of this compound and its impurities.

  • Mass Spectrometry (MS): When coupled with GC, MS provides powerful identification capabilities based on the mass spectrum of the compound and its fragments.[9][10][11] The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for confirmation.

  • Infrared (IR) and Raman Spectroscopy: These techniques are useful for confirming the functional groups present in the molecule and for studying its conformational isomers.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and can be used for structural elucidation of unknown impurities.

While these spectroscopic methods are powerful for identification and structural analysis, they are typically used in conjunction with chromatography for comprehensive purity assessment.

References

Application Note: 1H and 13C NMR Spectral Assignment for 2-Phenylethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethyl alcohol is a primary alcohol that is a common fragrance component and an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. Its simple, well-defined structure makes it an excellent example for illustrating the principles of Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a detailed protocol and spectral assignment for the ¹H and ¹³C NMR analysis of this compound, serving as a practical guide for researchers in organic chemistry and drug development.

Molecular Structure and Atom Numbering

The structural formula of this compound with the IUPAC numbering used for NMR signal assignment is shown below. This numbering is crucial for correlating the observed NMR signals to the specific protons and carbons in the molecule.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the aromatic protons, the two methylene groups, and the hydroxyl proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2, H-6 (ortho)7.28 - 7.34Multiplet2H
H-3, H-5 (meta)7.18 - 7.24Multiplet2H
H-4 (para)7.18 - 7.24Multiplet1H
H-8 (CH₂-O)3.86Triplet2H6.6
H-7 (Ar-CH₂)2.85Triplet2H6.6
OH1.63Singlet (broad)1H

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for this compound in CDCl₃ are listed below.

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (ipso)138.7
C-2, C-6 (ortho)129.0
C-3, C-5 (meta)128.6
C-4 (para)126.4
C-8 (CH₂-O)63.8
C-7 (Ar-CH₂)39.2

Experimental Workflow

The general workflow for acquiring NMR spectra of a small organic molecule like this compound involves sample preparation, instrument setup, data acquisition, and processing.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-25 mg of This compound B Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl3) A->B C Filter into a clean 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock and Shim the instrument D->E F Acquire 1H NMR Spectrum E->F G Acquire 13C NMR Spectrum F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Integration and Peak Picking J->K L Spectral Assignment K->L

Caption: General workflow for NMR analysis.

Experimental Protocols

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small, clean vial.[2] Ensure the sample is fully dissolved.

  • Filtration and Transfer: To remove any particulate matter that could affect the spectral quality, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.[2]

  • Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following is a general procedure for acquiring spectra on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may need to be adjusted.

¹H NMR Spectroscopy:

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse (zg30 or similar)

    • Number of Scans (NS): 8-16

    • Relaxation Delay (D1): 1-2 seconds

    • Acquisition Time (AQ): 2-4 seconds

    • Spectral Width (SW): 16 ppm

    • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

    • Number of Scans (NS): 256-1024 (or more, depending on concentration)

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): 1-2 seconds

    • Spectral Width (SW): 200-240 ppm

    • Temperature: 298 K

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the exact chemical shifts of all peaks in both ¹H and ¹³C spectra.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral assignment of this compound, complete with detailed experimental protocols. The presented data and workflows can be readily adapted for the structural elucidation of other small organic molecules, making this a valuable resource for professionals in chemical research and pharmaceutical development.

References

Application Note: Analysis of 2-Phenylethyl Alcohol using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Phenylethyl Alcohol (2-PEA) is an aromatic alcohol renowned for its pleasant floral, rose-like aroma. It is a significant contributor to the sensory profile of many fermented beverages like wine, beer, and cider, and is also used extensively in the food and cosmetics industries.[1][2][3] The concentration of 2-PEA can vary based on factors such as the yeast strain, fermentation conditions, and aging, making its accurate quantification crucial for quality control and research.[1] In biomedical research, 2-PEA is also investigated as a potential biomarker.

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and simple sample preparation technique ideal for concentrating volatile and semi-volatile compounds from various matrices.[4] This application note provides detailed protocols for the analysis of 2-PEA using Headspace SPME (HS-SPME) coupled with Gas Chromatography (GC) and Mass Spectrometry (MS) or Flame Ionization Detection (FID) in different matrices.

Experimental Protocols

Protocol 1: Quantification of 2-PEA in Wine using HS-SPME-GC-MS

This protocol is adapted from a stable isotope dilution analysis (SIDA) method, which provides high accuracy by correcting for matrix effects.[1]

1. Materials and Reagents

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1]

  • Vials: 20 mL headspace vials with magnetic screw caps.

  • Reagents: 2-Phenylethanol (analytical standard), 2-Phenylethanol-d4 (internal standard), Sodium Chloride (NaCl), Model Wine Solution (12% v/v ethanol, 5 g/L tartaric acid in ultrapure water, pH 3.5).[1]

  • Equipment: GC-MS system, SPME autosampler, vortex mixer, analytical balance.

2. Procedure

  • Standard Preparation:

    • Prepare a stock solution of 2-PEA in the model wine solution. Create a series of calibration standards covering the expected concentration range (e.g., 0.5 to 50 mg/L).[1]

    • Prepare a working solution of the internal standard (2-phenylethanol-d4) at approximately 10 mg/L in the model wine solution.[1]

    • Spike each calibration standard and sample with the internal standard to a consistent final concentration (e.g., 1 mg/L).[1]

  • Sample Preparation:

    • Pipette 5 mL of the wine sample or calibration standard into a 20 mL headspace vial.[1]

    • Add the internal standard.

    • Add approximately 1 g of NaCl to increase the ionic strength of the solution, which enhances the transfer of volatile compounds into the headspace.[1]

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Incubate the sample at 40°C for 10 minutes with agitation to allow for equilibration between the liquid and headspace phases.[1]

    • Expose the DVB/CAR/PDMS SPME fiber to the vial's headspace for 30 minutes at 40°C with continued agitation.[1]

  • GC-MS Analysis:

    • The SPME fiber is automatically transferred to the GC injector for thermal desorption.[1]

    • Injector: 250°C, splitless mode for 2 minutes.[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • GC Column: A polar capillary column such as DB-WAX or HP-INNOWAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[1]

    • Oven Program: 40°C (hold 2 min), ramp to 150°C at 3°C/min, then ramp to 240°C at 10°C/min (hold 5 min).[1]

    • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.[1]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration in the standards.[1]

    • Calculate the 2-PEA concentration in the wine samples using this curve.[1]

Protocol 2: Analysis of 2-PEA in Beer using HS-SPME-GC-MS/FID

This protocol is a generalized method based on common practices for analyzing volatile compounds in beer.[5][6][7]

1. Materials and Reagents

  • SPME Fiber: Polydimethylsiloxane (PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber.[6][8]

  • Vials: 20 mL headspace vials.

  • Reagents: 2-Phenylethanol (analytical standard), Sodium Chloride (NaCl).

  • Equipment: GC-MS or GC-FID system, SPME autosampler or manual holder, ultrasonic bath.

2. Procedure

  • Sample Preparation:

    • Degas the beer sample in an ultrasonic bath for approximately 15 minutes to remove CO2.[8]

    • Place 5-10 mL of the degassed beer into a 20 mL headspace vial.[5][8]

    • Add 1-2 g of NaCl to the vial.[5][8]

    • Seal the vial immediately.

  • HS-SPME Extraction:

    • Incubate the vial for 5-10 minutes at a controlled temperature (e.g., 40-60°C) to allow for equilibration.[1]

    • Expose the SPME fiber to the headspace for an optimized time, typically between 30 to 45 minutes, while maintaining the incubation temperature.[1][6]

  • GC-MS/FID Analysis:

    • Desorption: Transfer the fiber to the GC inlet set at 240-250°C for 5-15 minutes.[6]

    • Column: A 5% phenyl-methylpolysiloxane column (e.g., SH-Rxi-5Sil-MS) or a polar column can be used.[5]

    • Oven Program: A typical program starts at 40-50°C, holds for a few minutes, and then ramps up to 220-240°C.

    • Detection: Use either a Mass Spectrometer for identification and quantification or a Flame Ionization Detector for quantification.

Data Presentation

Table 1: Comparison of Performance Data for 2-PEA Analysis using Microextraction Techniques

Matrix Method Linearity Range (mg/L) LOD (mg/L) Recovery (%) RSD (%) Reference
Rose Water DLLME-GC-FID 1.0 - 300.0 0.1 93.7 - 97.2 1.5 - 2.4 [2][9]
Wine HS-SPME-GC-MS 0.5 - 50.0 Not Specified Not Specified Not Specified [1]

| Beer | HS-SPME-GC-MS/FID | Not Specified | Not Specified | Not Specified | ~2.5 (for higher alcohols) |[6][7] |

Table 2: Typical GC Parameters for 2-PEA Analysis

Parameter Wine Analysis Example[1] Beer Analysis Example[5]
SPME Fiber DVB/CAR/PDMS Not Specified in detail
Extraction Type Headspace (HS) Headspace (HS)
Extraction Temp. 40°C Not Specified in detail
Extraction Time 30 min Not Specified in detail
GC Column DB-WAX or HP-INNOWAX SH-Rxi-5Sil-MS (30 m, 0.25 mm ID, 0.25 µm)
Injector Temp. 250°C (Splitless) Not Specified in detail
Carrier Gas Helium (1.0 mL/min) Not Specified in detail
Oven Program 40°C(2min)-3°C/min-150°C-10°C/min-240°C(5min) Not Specified in detail

| Detector | Mass Spectrometer (EI, 70 eV) | Mass Spectrometer |

Visualizations

G cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Aliquot (e.g., 5 mL Wine) Add_IS 2. Add Internal Standard (e.g., 2-PEA-d4) Sample->Add_IS Add_Salt 3. Add Salt (NaCl) Add_IS->Add_Salt Seal 4. Seal Vial Add_Salt->Seal Incubate 5. Incubate & Agitate (e.g., 40°C for 10 min) Seal->Incubate Expose 6. Expose Fiber to Headspace (e.g., 40°C for 30 min) Incubate->Expose Desorb 7. Thermal Desorption in GC Injector (e.g., 250°C) Expose->Desorb Separate 8. Chromatographic Separation (GC Column) Desorb->Separate Detect 9. Detection & Identification (Mass Spectrometer) Separate->Detect Quantify 10. Quantification (vs. Calibration Curve) Detect->Quantify

Caption: General workflow for HS-SPME-GC-MS analysis of 2-PEA.

G Key Parameter Optimization for SPME Method Development center SPME Method Optimization node_sample Sample Matrix center->node_sample node_spme SPME Conditions center->node_spme node_gc GC-MS Conditions center->node_gc node_volume Sample Volume node_sample->node_volume node_salt Salt Addition (Ionic Strength) node_sample->node_salt node_ph pH Adjustment node_sample->node_ph node_fiber Fiber Coating Selection (e.g., DVB/CAR/PDMS, PDMS) node_spme->node_fiber node_ext_type Extraction Mode (Headspace vs. Immersion) node_spme->node_ext_type node_temp Extraction Temperature node_spme->node_temp node_time Extraction Time node_spme->node_time node_agitation Agitation/Stirring node_spme->node_agitation node_desorb_temp Desorption Temperature & Time node_gc->node_desorb_temp node_inlet Inlet Mode (Split/Splitless) node_gc->node_inlet node_column Column Choice (Polarity) node_gc->node_column node_oven Oven Temperature Program node_gc->node_oven

Caption: Key parameters for SPME method development and optimization.

References

Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of 2-Phenylethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylethyl Alcohol (PEA), also known as phenethyl alcohol, is an aromatic alcohol with a characteristic rose-like odor.[1] It is found in a variety of natural sources, including flowers like roses, carnations, and hyacinths.[2] Beyond its use as a fragrance in cosmetics and a flavor agent in food, PEA exhibits significant antimicrobial properties against a broad spectrum of bacteria and fungi.[1][2][3] This bacteriostatic and bactericidal activity makes it a valuable preservative in pharmaceuticals and personal care products.[2] The primary mechanism of action of PEA involves the disruption of the microbial cell membrane, leading to increased permeability, leakage of intracellular components such as potassium ions, and inhibition of DNA synthesis.[4][5][6]

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for evaluating its antimicrobial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[7][8] The protocols provided are based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12][13][14][15][16][17][18]

Mechanism of Action of this compound

This compound's antimicrobial effect is primarily attributed to its interaction with the cell membrane.[4] As an aromatic alcohol, PEA inserts into the lipid bilayer of the cell membrane, disrupting its structure and fluidity.[2] This disruption leads to a breakdown of the cellular permeability barrier, causing several detrimental effects on the microorganism.[5]

Key effects of PEA on microbial cells include:

  • Increased Membrane Permeability: PEA causes the cell to become more permeable to substances that are normally excluded.[5]

  • Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential ions, such as potassium (K+), from the cytoplasm.[4]

  • Inhibition of DNA Synthesis: PEA has been shown to selectively and reversibly inhibit the synthesis of bacterial DNA.[5][6]

These events ultimately lead to the inhibition of microbial growth and, at higher concentrations, cell death.

Data Presentation: MIC of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and incubation conditions.

MicroorganismTypeMIC Range (mM)MIC Range (µg/mL)Reference
Escherichia coliGram-negative Bacteria~15 (MIC50)~1832 (MIC50)[2]
Pseudomonas aeruginosaGram-negative Bacteria90 - 180 (Bactericidal)11000 - 22000 (Bactericidal)[4]
Staphylococcus aureusGram-positive Bacteria90 - 180 (Bactericidal)11000 - 22000 (Bactericidal)[4]
Enterococcus faeciumGram-positive Bacteria90 - 180 (Bactericidal)11000 - 22000 (Bactericidal)[4]
Penicillium digitatumFungusInhibitory-[19]
Penicillium italicumFungusInhibitory-[19]
Candida albicansYeastFungistatic at 0.25%Fungistatic at 2500 µg/mL[20]

Note: Conversion from mM to µg/mL is based on the molar mass of this compound (122.17 g/mol ). MIC50 refers to the concentration that inhibits 50% of bacterial growth.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.[7][8][21][22][23][24] This is a widely used and accurate method for antimicrobial susceptibility testing.[22]

Materials:

  • This compound (PEA)

  • Sterile 96-well microtiter plates (round-bottom preferred)[21]

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Test microorganism culture

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of PEA Stock Solution:

    • Prepare a stock solution of PEA in the appropriate sterile broth medium at twice the highest concentration to be tested. For example, if the highest desired concentration is 256 µg/mL, prepare a 512 µg/mL stock solution.[21] Keep the solution on ice.

  • Preparation of Microtiter Plate:

    • Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate.[21]

    • Add 100 µL of the PEA stock solution to the wells in the first column. This will result in the highest test concentration.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 100 µL from the first column to the second column. Mix by pipetting up and down 6-8 times.[21]

    • Continue this two-fold serial dilution process across the plate to the desired final concentration (e.g., column 10).[21]

    • Discard 100 µL from the last dilution column (e.g., column 10).[21]

    • Column 11 will serve as the growth control (no PEA), and column 12 will be the sterility control (no PEA, no inoculum).[21]

  • Inoculum Preparation:

    • From a pure overnight culture of the test microorganism on an agar plate, pick 3-4 colonies and suspend them in sterile saline.[7]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not inoculate column 12.[21] The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).[8][22]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of PEA at which there is no visible growth (i.e., the well is clear).[23] The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.

Protocol 2: Agar Dilution Method for MIC Determination

The agar dilution method involves incorporating different concentrations of PEA into an agar medium, followed by the inoculation of the test microorganism.[8][24][25]

Materials:

  • This compound (PEA)

  • Sterile nutrient agar medium (e.g., Mueller-Hinton Agar)

  • Sterile petri dishes

  • Test microorganism culture

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Inoculator (e.g., multipoint replicator)

  • Incubator

Procedure:

  • Preparation of PEA-Containing Agar Plates:

    • Prepare a series of PEA stock solutions in a suitable solvent at 10 times the final desired concentrations.

    • Melt the agar medium and cool it to 45-50°C.

    • Add the appropriate volume of each PEA stock solution to molten agar to achieve the desired final concentrations (e.g., 1 mL of stock to 9 mL of agar). Mix well and pour into sterile petri dishes.

    • Prepare a control plate containing no PEA.

    • Allow the agar to solidify completely.

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the broth microdilution protocol (Step 4), adjusted to a turbidity of 0.5 McFarland.

  • Inoculation:

    • Using an inoculator, apply a spot of the standardized inoculum (approximately 10^4 CFU/spot) onto the surface of each agar plate, starting from the control plate and then to the plates with increasing concentrations of PEA.[25]

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.[25]

  • Interpretation of Results:

    • The MIC is the lowest concentration of PEA that completely inhibits the visible growth of the microorganism on the agar surface.[25]

Mandatory Visualizations

G PEA This compound (PEA) Membrane Microbial Cell Membrane (Lipid Bilayer) PEA->Membrane Inserts into DNA_Inhibition Inhibition of DNA Synthesis PEA->DNA_Inhibition Direct or Indirect Inhibition Disruption Membrane Disruption & Increased Fluidity Membrane->Disruption Permeability Increased Membrane Permeability Disruption->Permeability Leakage Leakage of Intracellular Components (e.g., K+) Permeability->Leakage Growth_Inhibition Inhibition of Microbial Growth (Bacteriostatic/Fungistatic) Leakage->Growth_Inhibition DNA_Inhibition->Growth_Inhibition Cell_Death Cell Death (Bactericidal/Fungicidal) Growth_Inhibition->Cell_Death At higher concentrations

G cluster_prep Preparation cluster_assay Assay cluster_results Results Stock_Solution Prepare 2x PEA Stock Solution Serial_Dilution Perform 2-Fold Serial Dilution of PEA in Plate Stock_Solution->Serial_Dilution Plate_Prep Dispense Broth into 96-Well Plate Plate_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (e.g., 37°C, 18-24h) Inoculation->Incubation Read_Results Visually Inspect for Turbidity (Growth) Incubation->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

References

Application Notes and Protocols for 2-Phenylethyl Alcohol as a Plant Growth Retardant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethyl Alcohol (PEA), a primary alcohol and a member of the benzene class, is recognized for its role as a fragrance, a metabolite in various organisms, and as a plant growth retardant. While its application as an antifungal and antimicrobial agent is well-documented, its specific use as a plant growth retardant in horticulture and agriculture is an emerging area of research. These application notes provide an overview of the current understanding, hypothetical mechanisms, and detailed protocols for investigating the efficacy of this compound as a plant growth retardant.

Mechanism of Action (Hypothesized)

The precise signaling pathway of this compound in retarding plant growth is not yet fully elucidated. However, based on its known effects on fungi and bacteria, a plausible mechanism involves the disruption of cell membrane integrity and interference with protein synthesis. PEA may alter the lipid bilayer of plant cell membranes, leading to increased permeability and leakage of essential ions and molecules. This disruption can, in turn, affect various cellular processes, including cell division and elongation, ultimately resulting in retarded growth.

G PEA This compound (Exogenous Application) Membrane Plant Cell Membrane (Lipid Bilayer) PEA->Membrane Interacts with ProteinSynth Protein Synthesis Machinery PEA->ProteinSynth May interfere with Permeability Increased Membrane Permeability Membrane->Permeability Disrupts IonLeakage Ion & Solute Leakage Permeability->IonLeakage CellDivision Cell Division & Elongation IonLeakage->CellDivision Impacts ProteinInhibit Inhibition of Protein Synthesis ProteinSynth->ProteinInhibit ProteinInhibit->CellDivision Impacts GrowthRetard Growth Retardation (Reduced Height & Biomass) CellDivision->GrowthRetard Leads to

Caption: Hypothesized mechanism of this compound as a plant growth retardant.

Quantitative Data

Direct quantitative data on the growth retardant effects of exogenously applied this compound on higher plants is limited in publicly available literature. The majority of research focuses on its antifungal properties. The following table summarizes the inhibitory concentrations of PEA against the fungus Fusarium graminearum, which can serve as a preliminary reference for designing plant studies. It is crucial to note that concentrations effective against fungi may be phytotoxic to plants.

Organism Parameter Concentration (mg/mL) Inhibitory Effect Reference
Fusarium graminearumMycelial Growth0.0520.44% inhibition[1]
0.132.44% inhibition[1]
EC500.32850% inhibition[1]
1.2100% inhibition[1]

Experimental Protocols

The following protocols are designed for researchers to systematically evaluate the potential of this compound as a plant growth retardant.

Protocol 1: Seed Germination and Early Seedling Growth Assay

This experiment will assess the effect of PEA on seed germination and early root and shoot development.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, radish).

  • Petri dishes with filter paper.

  • This compound (PEA).

  • Sterile distilled water.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Prepare a stock solution of PEA in a suitable solvent (e.g., ethanol, DMSO) and then dilute with sterile distilled water to final concentrations. A suggested range, based on antifungal studies, could be 0.1, 0.5, 1.0, and 2.0 mg/mL. Include a control with only the solvent at the highest concentration used.

  • Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective PEA solution or control solution.

  • Place a predetermined number of seeds (e.g., 20) on the filter paper in each dish.

  • Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C, 16-hour photoperiod).

  • Record the number of germinated seeds daily for 7-10 days.

  • After the experimental period, measure the root and shoot length of the seedlings.

  • Calculate the germination percentage, germination rate, and average root and shoot length for each treatment.

G Start Start PrepSol Prepare PEA Solutions (e.g., 0, 0.1, 0.5, 1.0, 2.0 mg/mL) Start->PrepSol PrepPetri Moisten Filter Paper in Petri Dishes PrepSol->PrepPetri SowSeeds Sow Seeds PrepPetri->SowSeeds Incubate Incubate in Growth Chamber SowSeeds->Incubate RecordGerm Record Germination Daily Incubate->RecordGerm Measure Measure Root & Shoot Length RecordGerm->Measure After 7-10 days Analyze Analyze Data Measure->Analyze End End Analyze->End

Caption: Workflow for seed germination and early seedling growth assay with PEA.

Protocol 2: Foliar Spray Application on Potted Plants

This experiment evaluates the effect of PEA as a growth retardant when applied as a foliar spray to established plants.

Materials:

  • Young, uniform potted plants of a chosen species (e.g., chrysanthemum, poinsettia, tomato).

  • This compound (PEA).

  • Surfactant (e.g., Tween 20) to ensure even leaf coverage.

  • Spray bottles.

  • Greenhouse with controlled environmental conditions.

Procedure:

  • Prepare PEA solutions at various concentrations (e.g., 0, 250, 500, 1000, 2000 ppm) in distilled water. Add a surfactant at a low concentration (e.g., 0.05%) to all solutions, including the control.

  • Randomly assign plants to different treatment groups, ensuring a sufficient number of replicates per group (e.g., 5-10 plants).

  • Measure the initial height of each plant.

  • Apply the PEA solutions as a foliar spray until runoff, ensuring complete coverage of the foliage.

  • Repeat the application at regular intervals (e.g., weekly or bi-weekly) for a specified period (e.g., 4-6 weeks).

  • Monitor plants regularly for any signs of phytotoxicity (e.g., leaf burn, discoloration).

  • At the end of the experiment, measure the final plant height, stem diameter, number of nodes, and fresh and dry weight of the shoots and roots.

  • Statistically analyze the data to determine the effect of different PEA concentrations on plant growth parameters.

G Start Start PrepPlants Select Uniform Potted Plants Start->PrepPlants MeasureInitial Measure Initial Height PrepPlants->MeasureInitial PrepSol Prepare PEA Spray Solutions (with surfactant) MeasureInitial->PrepSol ApplySpray Apply Foliar Spray PrepSol->ApplySpray Monitor Monitor for Phytotoxicity ApplySpray->Monitor Repeat Repeat Application (e.g., weekly) Repeat->ApplySpray Yes FinalMeasure Final Measurements (Height, Biomass, etc.) Repeat->FinalMeasure No (End of period) Monitor->Repeat During experiment End End FinalMeasure->End

Caption: Experimental workflow for foliar application of PEA on potted plants.

Safety Precautions

This compound should be handled with care. It can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the chemical. Work in a well-ventilated area.

Conclusion

The potential of this compound as a plant growth retardant presents an exciting avenue for research in horticulture and agriculture. The provided protocols offer a framework for systematically investigating its efficacy and optimal application methods. Further research is needed to elucidate its precise mechanism of action and to determine its suitability for various plant species and growing conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Phenylethyl Alcohol (2-PE) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the fermentation parameters for 2-Phenylethyl Alcohol (2-PE) production.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-PE) and why is its biotechnological production significant?

A1: this compound (2-PE) is an organic compound with a pleasant floral, rose-like scent.[1] It is widely used as a fragrance ingredient in cosmetics, perfumes, and food products, as well as a preservative due to its antimicrobial properties.[2][3] The demand for "natural" 2-PE has driven the development of biotechnological production methods, primarily through microbial fermentation, as an alternative to chemical synthesis which often involves hazardous substances.[2][4]

Q2: Which microorganisms are commonly used for 2-PE production?

A2: A variety of microorganisms, including yeasts, fungi, and bacteria, can produce 2-PE.[2][5] Yeasts are the most commonly used, with prominent species being Saccharomyces cerevisiae and Kluyveromyces marxianus.[6] Other yeasts like Pichia fermentans, Wickerhamomyces anomalus, and Candida species have also been investigated for their 2-PE production capabilities.[2]

Q3: What are the primary metabolic pathways for 2-PE synthesis in microorganisms?

A3: The two main metabolic pathways for 2-PE production in microorganisms are the Ehrlich pathway and the Shikimate pathway.[4][5] The Ehrlich pathway is the more efficient of the two and involves the biotransformation of L-phenylalanine (L-Phe) into 2-PE.[2][4][5] The Shikimate pathway is a de novo synthesis route that produces 2-PE from glucose.[2][7]

Q4: What are the key factors that influence 2-PE production during fermentation?

A4: The production of 2-PE is significantly influenced by several factors, including the composition of the cultivation medium and the operational conditions of the reactor.[2][5] Key parameters to consider are the concentration of the precursor L-phenylalanine, the type and concentration of carbon and nitrogen sources, pH, temperature, and aeration.[2][5]

Q5: What is a typical yield for 2-PE in microbial fermentation?

A5: 2-PE yields can vary widely depending on the microbial strain, fermentation conditions, and optimization strategies employed. Reported production values in optimized processes can range from approximately 1.17 g/L to as high as 6.41 g/L.[4][7][8] Achieving high yields often requires strategies to mitigate the toxic effects of 2-PE on the producing microorganism.[2]

Troubleshooting Guide

Problem: Low or No 2-PE Production

Q: My fermentation has completed, but I am detecting very low or no 2-PE. What are the potential causes?

A: Low or no 2-PE production can stem from several factors. A primary consideration is the composition of your fermentation medium. The concentration of L-phenylalanine, the precursor for the efficient Ehrlich pathway, is critical; insufficient amounts will limit production.[4] Additionally, the type of nitrogen source is important, as some nitrogen sources can suppress the enzymes involved in the Ehrlich pathway.[2] Suboptimal fermentation conditions such as pH, temperature, and aeration also play a crucial role and should be within the optimal range for your specific microbial strain.[2][5] Finally, ensure that the microbial strain you are using is a known 2-PE producer and that the inoculum is healthy and viable.

Problem: Inhibition of Microbial Growth

Q: My microbial culture shows poor growth or dies off prematurely during fermentation. What could be the issue?

A: A common cause of poor microbial growth in 2-PE fermentation is the inherent toxicity of the product itself. As 2-PE accumulates in the medium, it can disrupt cell membranes and inhibit essential cellular processes, leading to growth inhibition.[2][9] Consider implementing in situ product recovery (ISPR) techniques to remove 2-PE from the fermentation broth as it is produced, thereby reducing its toxic effects.[7] Also, verify that your medium provides all necessary nutrients for robust cell growth and that the fermentation temperature and pH are optimal for your microorganism.

Problem: Inconsistent 2-PE Yields Between Batches

Q: I am observing significant variations in 2-PE yields across different fermentation batches, despite trying to maintain consistent conditions. Why is this happening?

A: Inconsistent yields can be frustrating and often point to subtle variations in your experimental setup. Key areas to investigate include the preparation of your inoculum; ensure you are using a consistent cell density and that the cells are in a healthy physiological state. Minor variations in media preparation, such as the exact concentrations of nutrients and precursors, can also lead to different outcomes. Finally, closely monitor and control physical parameters like temperature, pH, and agitation speed throughout the entire fermentation process, as fluctuations can impact microbial metabolism and 2-PE production.

Problem: Accumulation of Byproducts

Q: I am detecting significant amounts of byproducts, such as 2-phenylethyl acetate, in my fermentation broth. How can I minimize their formation?

A: The formation of byproducts like 2-phenylethyl acetate is often linked to the metabolic activities of the specific microbial strain and can be influenced by fermentation conditions, particularly pH.[5] For instance, for some yeast strains, operating at a lower pH can disfavor the formation of 2-phenylethyl acetate.[5] Experimenting with different pH values within the tolerable range for your microorganism may help to shift the metabolic flux towards 2-PE and away from byproduct synthesis.

Data Presentation

Table 1: Optimized Fermentation Parameters for 2-PE Production by Saccharomyces cerevisiae

ParameterOptimized Value/RangeResulting 2-PE Concentration (g/L)Reference
pH5.54.81[7][10]
Temperature (°C)303.6[4]
Inoculum Proportion (%)104.81[7][10]
Glucose (g/L)404.23[7]
L-phenylalanine (g/L)5 - 83.6 - 4.81[4][7]
Yeast Extract (g/L)2.54.23[7]
Corn Steep Liquor (g/L)1.754.23[7]
Malt Extract (g/L)54.23[7]

Table 2: Optimized Fermentation Parameters for 2-PE Production by Kluyveromyces marxianus

ParameterOptimized Value/RangeResulting 2-PE Concentration (g/L)Reference
pH7.00.77[4]
Temperature (°C)370.77[4]
L-phenylalanine (g/L)3.0 - 4.50.77 - 1.2[4][8]
(NH₄)₂SO₄ (g/L)0.761.2[8]
Agitation (rpm)2500.77[4]
Air Flow (vvm)10.77[4]

Experimental Protocols

Protocol 1: Screening of Yeast Strains for 2-PE Production

  • Inoculum Preparation: Culture individual yeast strains in YPD (Yeast Extract Peptone Dextrose) liquid medium at 30°C for 24-48 hours with shaking.

  • Fermentation Medium: Prepare a fermentation medium containing a suitable carbon source (e.g., 40 g/L glucose), nitrogen sources (e.g., 5 g/L yeast extract, 5 g/L malt extract, 1.25 g/L corn steep liquor), and L-phenylalanine as the precursor (e.g., 8 g/L).[7] Adjust the initial pH to 6.0.

  • Fermentation: Inoculate the fermentation medium with the prepared yeast cultures to a starting OD₆₀₀ of approximately 0.1. Incubate at 30°C with shaking at 200 rpm for 72 hours.

  • Sampling and Analysis: Withdraw samples at regular intervals (e.g., every 12 or 24 hours). Centrifuge the samples to separate the cells from the supernatant. Analyze the supernatant for 2-PE concentration using High-Performance Liquid Chromatography (HPLC).

  • Strain Selection: Select the yeast strain that exhibits the highest 2-PE production for further optimization studies.

Protocol 2: Optimization of L-phenylalanine Concentration

  • Basal Medium: Prepare a fermentation medium with optimized concentrations of carbon and nitrogen sources for the selected yeast strain.

  • Varying L-phenylalanine: Aliquot the basal medium into several flasks and supplement each with a different concentration of L-phenylalanine (e.g., 2, 4, 6, 8, 10 g/L).

  • Fermentation: Inoculate each flask with the selected yeast strain and incubate under optimal temperature and agitation conditions.

  • Analysis: Monitor 2-PE production over time for each L-phenylalanine concentration using HPLC.

  • Determination of Optimal Concentration: Identify the L-phenylalanine concentration that results in the highest 2-PE yield.

Protocol 3: Fed-Batch Fermentation for Enhanced 2-PE Production

  • Initial Batch Culture: Start a batch fermentation in a bioreactor with an optimized medium containing a suboptimal initial concentration of L-phenylalanine to avoid precursor inhibition.

  • Feeding Strategy: After a period of initial cell growth (e.g., 12 or 24 hours), initiate a feeding strategy where a concentrated solution of L-phenylalanine is added to the bioreactor at a controlled rate. The feeding rate can be constant or varied based on real-time monitoring of L-phenylalanine consumption.

  • Process Control: Maintain optimal pH, temperature, and dissolved oxygen levels throughout the fed-batch culture using automated control systems.

  • Monitoring: Regularly sample the fermentation broth to measure cell density, substrate consumption, and 2-PE concentration.

  • Harvesting: Continue the fed-batch process until 2-PE production plateaus or begins to decline, then harvest the broth for product recovery.

Visualizations

Metabolic Pathways for 2-PE Production cluster_shikimate Shikimate Pathway (de novo synthesis) cluster_ehrlich Ehrlich Pathway (biotransformation) Glucose Glucose Erythrose-4-Phosphate Erythrose-4-Phosphate Glucose->Erythrose-4-Phosphate Multiple Steps Phosphoenolpyruvate Phosphoenolpyruvate Erythrose-4-Phosphate->Phosphoenolpyruvate Multiple Steps Shikimate Shikimate Phosphoenolpyruvate->Shikimate Multiple Steps Chorismate Chorismate Shikimate->Chorismate Multiple Steps Preprenate Preprenate Chorismate->Preprenate Multiple Steps Phenylpyruvate_S Phenylpyruvate Preprenate->Phenylpyruvate_S Multiple Steps Phenylpyruvate_E Phenylpyruvate L-Phenylalanine L-Phenylalanine L-Phenylalanine->Phenylpyruvate_E Transamination (Aro8p, Aro9p) Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate_E->Phenylacetaldehyde Decarboxylation This compound (2-PE) This compound (2-PE) Phenylacetaldehyde->this compound (2-PE) Reduction 2-Phenylethyl Acetate 2-Phenylethyl Acetate This compound (2-PE)->2-Phenylethyl Acetate Esterification

Caption: Metabolic pathways for 2-PE production in yeast.

Experimental Workflow for 2-PE Optimization Strain_Screening Strain Screening Media_Optimization Media Optimization (Carbon, Nitrogen, Precursor) Strain_Screening->Media_Optimization Parameter_Optimization Physical Parameter Optimization (pH, Temp, Aeration) Media_Optimization->Parameter_Optimization Fed_Batch Fed-Batch Fermentation Parameter_Optimization->Fed_Batch ISPR In Situ Product Recovery (ISPR) Fed_Batch->ISPR High_Yield High-Yield 2-PE Production ISPR->High_Yield

Caption: General workflow for optimizing 2-PE fermentation.

Troubleshooting Low 2-PE Yield Start Low or No 2-PE Yield Check_Strain Verify Strain Viability and Productivity Start->Check_Strain Check_Media Analyze Medium Composition Check_Strain->Check_Media Yes Inoculum_Issue Solution: Use fresh, healthy inoculum. Re-screen strains. Check_Strain->Inoculum_Issue No Check_Conditions Evaluate Fermentation Conditions Check_Media->Check_Conditions Yes Media_Issue Solution: Optimize L-Phe, carbon, and nitrogen source concentrations. Check_Media->Media_Issue No Conditions_Issue Solution: Optimize pH, temperature, and aeration. Check_Conditions->Conditions_Issue No High_Yield Optimized Production Check_Conditions->High_Yield Yes

Caption: Troubleshooting flowchart for low 2-PE yield.

References

Technical Support Center: Purification of Synthetic 2-Phenylethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic 2-Phenylethyl Alcohol (PEA).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in synthetic this compound?

A1: Impurities in synthetic this compound can originate from the synthesis method or degradation. Common manufacturing processes include the Friedel-Crafts reaction of benzene and ethylene oxide, and the hydrogenation of styrene oxide.[1]

Potential impurities include:

  • Side products from Friedel-Crafts synthesis: Diphenylethane is a common side product.[2]

  • Other organic impurities: Benzaldehyde, benzylacetone, 1-phenyl-2-propanol, and phenylacetaldehyde are also frequently observed.[3]

  • Unreacted starting materials: Residual benzene and ethylene oxide may be present.

Q2: How can I identify the impurities in my this compound sample?

A2: The most common and effective analytical methods for identifying and quantifying impurities in this compound are:

  • High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying this compound and its potential process-related and degradation impurities.[1][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying volatile organic impurities.[6]

Q3: Which purification techniques are most effective for removing impurities from this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. Effective techniques include:

  • Distillation: Various distillation methods can be employed to purify this compound and remove unwanted odors.[7] These include simple, fractional, azeotropic, and steam distillation.[7][8]

  • Column Chromatography: Highly effective for separating this compound from impurities with different polarities.[9]

  • Solid-Phase Extraction (SPE): Particularly useful for extracting this compound from complex mixtures like fermentation broths using adsorbent resins.[10]

  • Activated Charcoal Treatment: Can be used to remove colored impurities and some organic by-products.[6]

Troubleshooting Guides

Distillation

Problem 1: Poor separation of this compound from an impurity with a close boiling point.

  • Possible Cause: Inefficient distillation column or incorrect distillation type.

  • Troubleshooting:

    • Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) for better separation.[7]

    • Consider azeotropic distillation with water or alkylene glycols, or extractive distillation with glycerol or polyalkylene glycols to alter the relative volatilities of the components.[7]

Problem 2: Product has an unpleasant chemical or bitter odor after simple distillation.

  • Possible Cause: Co-distillation of volatile, odorous impurities.

  • Troubleshooting:

    • Perform a steam distillation. This can be effective in removing certain volatile impurities.[8]

    • Treat the distilled product with activated charcoal followed by filtration to adsorb odorous compounds.[6]

Column Chromatography

Problem 1: Poor separation of this compound from non-polar impurities (e.g., diphenylethane).

  • Possible Cause: The solvent system (mobile phase) is too polar.

  • Troubleshooting:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) prior to running the column.

    • Use a less polar mobile phase. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate) can be effective.

Problem 2: Tailing of the this compound peak during elution.

  • Possible Cause: Interaction of the polar alcohol group with active sites on the silica gel.

  • Troubleshooting:

    • Add a small amount of a polar modifier, such as triethylamine (0.1-1%), to the eluent to deactivate the silica gel and reduce tailing.

Data Presentation

Table 1: Comparison of Purification Methods for Synthetic this compound

Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity Achieved
Fractional Distillation Separation based on differences in boiling points.Scalable, effective for removing impurities with significantly different boiling points.Can be energy-intensive; may not separate azeotropes or impurities with close boiling points.> 99.5%
Azeotropic Distillation Addition of an entrainer to form a new, lower-boiling azeotrope with impurities.Effective for separating components with close boiling points.Requires removal of the entrainer from the purified product.> 99.8%
Column Chromatography Separation based on differential adsorption of components to a stationary phase.High resolution, applicable to a wide range of impurities.Can be time-consuming and require large volumes of solvent.> 99.9%
Solid-Phase Extraction Partitioning of the target compound between a solid phase and a liquid phase.Fast, can be automated, good for sample clean-up.Limited capacity, primarily for extraction rather than bulk purification.N/A (for extraction)

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a this compound sample.[1][4]

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase:

  • Prepare a 50:50 (v/v) mixture of HPLC-grade acetonitrile and HPLC-grade water.

  • Degas the mobile phase by sonication for 15 minutes or by vacuum filtration.

3. Preparation of Standard Solution (approx. 1.0 mg/mL):

  • Accurately weigh approximately 100 mg of the this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate until fully dissolved.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Preparation of Sample Solution (approx. 1.0 mg/mL):

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Follow the same procedure as described for the standard solution preparation.

5. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: 50:50 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

6. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Any other peaks are considered impurities.

7. Purity Calculation (Area Normalization Method):

  • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 2: Purification by Fractional Distillation

This protocol describes the purification of crude this compound by fractional distillation under reduced pressure.

1. Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Vacuum source and gauge

  • Boiling chips

2. Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Place the crude this compound and a few boiling chips into the round-bottom flask.

  • Slowly apply vacuum to the system.

  • Begin heating the distillation flask gently with the heating mantle.

  • Observe the temperature at the distillation head. Collect any low-boiling impurities in a separate receiving flask.

  • Once the temperature stabilizes at the boiling point of this compound at the applied pressure (approx. 99-101 °C at 10 mmHg), change the receiving flask to collect the purified product.

  • Continue distillation until a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Turn off the heat and allow the apparatus to cool before releasing the vacuum.

Visualizations

Experimental_Workflow_for_HPLC_Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Acetonitrile:Water) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solution inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample identify_peaks Identify Peaks by Retention Time inject_sample->identify_peaks calculate_purity Calculate Purity (Area Normalization) identify_peaks->calculate_purity result Purity Report calculate_purity->result

Caption: Workflow for HPLC Purity Assessment of this compound.

Fractional_Distillation_Workflow start Crude this compound setup Assemble Fractional Distillation Apparatus start->setup vacuum Apply Vacuum setup->vacuum heat Gentle Heating vacuum->heat collect_low Collect Low-Boiling Impurities heat->collect_low collect_product Collect Purified This compound collect_low->collect_product stop Stop Distillation Before Dryness collect_product->stop cool Cool Apparatus & Release Vacuum stop->cool end Purified this compound cool->end

Caption: Workflow for Fractional Distillation of this compound.

References

troubleshooting peak tailing in HPLC analysis of 2-Phenylethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 2-Phenylethyl Alcohol, with a specific focus on peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[1][2] This can compromise the accuracy and reproducibility of quantification.[1] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in the analysis of this compound.

Is the peak tailing affecting only the this compound peak or all peaks in the chromatogram?

Scenario 1: Only the this compound peak is tailing.

This often points to a chemical interaction between the analyte and the stationary phase.

  • Primary Suspect: Secondary Silanol Interactions. Residual silanol groups on the silica-based stationary phase can interact with polar analytes like this compound, leading to peak tailing.[3][4][5]

    • Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to pH 3 or below) can suppress the ionization of silanol groups, minimizing these secondary interactions.[4][6] This can be achieved by adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase.[6][7]

    • Solution 2: Use an End-capped or Base-Deactivated Column. These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[1][2][6][8]

    • Solution 3: Add a Mobile Phase Modifier. A small concentration of a basic compound like triethylamine can be added to the mobile phase to compete with the analyte for active silanol sites.[2][9]

  • Secondary Suspect: Analyte Overload. Injecting too concentrated a sample can saturate the stationary phase, leading to poor peak shape.[10]

    • Solution: Dilute the sample and reinject.

Scenario 2: All peaks in the chromatogram are tailing.

This typically indicates a problem with the HPLC system or the column itself.

  • Primary Suspect: Column Degradation or Contamination. Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape for all analytes.[10][11]

    • Solution 1: Flush the Column. Flush the column with a strong solvent to remove contaminants.[11]

    • Solution 2: Replace the Column. If flushing does not improve the peak shape, the column may be irreversibly damaged and need replacement.[11]

  • Secondary Suspect: Extra-Column Volume. Excessive tubing length or diameter, or poorly made connections, can cause band broadening and peak tailing.[1][6][12]

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are secure and properly fitted.[1][6]

  • Tertiary Suspect: Column Void or Blockage. A void at the head of the column or a partially blocked frit can disrupt the flow path and cause peak distortion.[4][6][8]

    • Solution: Inspect the column for voids. If a void is present, the column may need to be repacked or replaced.[6][8] A partially blocked frit can sometimes be cleared by back-flushing the column.[13]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A common starting point for the analysis of this compound is reverse-phase HPLC using a C18 column.[14][15] The mobile phase is typically a mixture of acetonitrile and water.[14][15]

Q2: What causes peak tailing in the HPLC analysis of this compound?

A2: Peak tailing for this compound is often caused by secondary interactions between the hydroxyl group of the analyte and residual silanol groups on the silica-based stationary phase.[3][4][5] Other potential causes include using an inappropriate mobile phase pH, column contamination or degradation, and issues with the HPLC system such as extra-column volume.[1][10][11]

Q3: How can I prevent peak tailing?

A3: To prevent peak tailing, consider the following:

  • Use a high-quality, end-capped C18 column.[1][2]

  • Optimize the mobile phase pH to minimize silanol interactions.[4][6]

  • Properly filter your samples and mobile phase to prevent column contamination.[13]

  • Use a guard column to protect the analytical column from strongly retained impurities.[12][13]

  • Ensure your HPLC system is properly maintained and connections are sound to minimize extra-column volume.[1][6]

Q4: What is an acceptable tailing factor?

A4: An ideal peak has a tailing factor (also referred to as asymmetry factor) of 1.0.[16] For many assays, a tailing factor of less than 1.5 is considered acceptable.[4] However, for high-precision quantitative work, a tailing factor closer to 1.0 is desirable.

Q5: Can the mobile phase composition affect peak shape?

A5: Yes, the mobile phase composition, particularly its pH and the type and concentration of any additives, can significantly impact peak shape.[17][18][19] For this compound, adding a small amount of acid to the mobile phase can improve peak symmetry by suppressing silanol interactions.[6][7]

Data Presentation

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterTypical ValueReference(s)
Column C18, 4.6 x 150 mm, 5 µm[14][15]
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v)[14][15]
Flow Rate 1.0 mL/min[14][15]
Detection UV at 210 nm or 220 nm[14][15]
Injection Volume 10-20 µL[14][15]
Column Temp. Ambient[14]

Table 2: Troubleshooting Summary for Peak Tailing

SymptomPotential CauseRecommended Solution(s)Reference(s)
Only this compound peak tails Secondary silanol interactions- Lower mobile phase pH (e.g., add 0.1% formic acid) - Use an end-capped or base-deactivated column - Add a mobile phase modifier (e.g., triethylamine)[1][2][2][4][6][6][8][9]
Sample overload- Dilute the sample[10]
All peaks tail Column contamination/degradation- Flush the column with a strong solvent - Replace the column[10][11]
Extra-column volume- Use shorter, narrower ID tubing - Ensure proper fittings[1][6]
Column void or blockage- Inspect and replace the column if a void is present - Back-flush the column to clear a blocked frit[4][6][8][13]

Experimental Protocols

Protocol: HPLC Analysis of this compound

This protocol is a general guideline and may require optimization for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[14][15]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • This compound reference standard.

    • (Optional) Formic acid or phosphoric acid.

  • Mobile Phase Preparation:

    • Prepare a 50:50 (v/v) mixture of acetonitrile and water.[14][15]

    • For improved peak shape, consider adding 0.1% formic acid to the mobile phase.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve and dilute in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Sample Preparation:

    • Dissolve and dilute the sample containing this compound in the mobile phase to a concentration within the linear range of the assay.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[14][15]

    • Injection Volume: 10 µL.[14]

    • Column Temperature: Ambient.[14]

    • Detection Wavelength: 210 nm.[14]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed decision1 Tailing affects all peaks? start->decision1 decision2 Diluting sample helps? decision1->decision2 No process1 Check for System Issues: - Column Contamination/Degradation - Extra-Column Volume - Column Void/Blockage decision1->process1 Yes process2 Address Chemical Interactions: - Lower Mobile Phase pH - Use End-capped Column - Add Mobile Phase Modifier decision2->process2 No process3 Sample Overload decision2->process3 Yes solution1 Flush or Replace Column Minimize Dead Volume Inspect/Replace Column process1->solution1 solution2 Optimize Method Chemistry process2->solution2 solution3 Dilute Sample process3->solution3 end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing in HPLC.

Silanol_Interaction stationary_phase Silica Surface Si-O- Si-OH analyte This compound (C₆H₅CH₂CH₂OH) analyte->stationary_phase:f2 interaction Secondary Interaction (Hydrogen Bonding)

Caption: Interaction between this compound and a silanol group on the stationary phase.

References

Technical Support Center: Enhancing the Stability of 2-Phenylethyl Alcohol in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 2-Phenylethyl Alcohol (PEA) in various formulations.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and stability testing of products containing this compound.

Issue 1: Discoloration or Off-Odor Development in the Formulation

Question: My formulation containing this compound has developed a yellow tint and a sharp, unpleasant odor over time. What could be the cause and how can I prevent it?

Answer:

This is a classic sign of oxidative degradation. This compound (PEA) is susceptible to oxidation, especially when exposed to light, heat, or in the presence of oxidizing agents.[1] The primary degradation products are phenylacetaldehyde, which has a pungent odor, and subsequently phenylacetic acid.[1][2]

Troubleshooting Steps:

  • Review Formulation Components:

    • Identify Potential Oxidizing Agents: Scrutinize your excipient list for any components with oxidizing potential. This includes peroxides that may be present as impurities in polymers like polysorbates.

    • Check for Metal Ions: Trace amounts of metal ions (e.g., iron, copper) can catalyze oxidation. Consider using chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester these ions.

  • Evaluate Storage and Handling Conditions:

    • Light Exposure: Protect your formulation from light by using amber or opaque packaging.[1] Photostability studies are crucial to determine the extent of light sensitivity.

    • Headspace Oxygen: Minimize the headspace in your packaging or consider purging with an inert gas like nitrogen to reduce the availability of oxygen.

  • Formulation Adjustments:

    • Incorporate Antioxidants: The addition of antioxidants can significantly inhibit the oxidation of PEA. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E). Compatibility and efficacy should be tested for your specific formulation.

    • pH Optimization: While PEA is relatively stable across a range of pH values, extreme pH conditions can sometimes accelerate degradation. Aim for a pH where the overall formulation is most stable.

dot

PEA This compound Oxidation Oxidation PEA->Oxidation [O] Phenylacetaldehyde Phenylacetaldehyde (Sharp Odor) Oxidation->Phenylacetaldehyde FurtherOxidation Further Oxidation Phenylacetaldehyde->FurtherOxidation [O] Discoloration Discoloration (Yellowing) Phenylacetaldehyde->Discoloration PhenylaceticAcid Phenylacetic Acid FurtherOxidation->PhenylaceticAcid

Oxidative Degradation Pathway of this compound.
Issue 2: Loss of Preservative Efficacy

Question: My product, which uses this compound as a preservative, is failing antimicrobial effectiveness testing (AET). What could be the reasons?

Answer:

A loss of preservative efficacy can be due to several factors, including chemical degradation of the PEA, interactions with other formulation components, or issues with the formulation's pH.

Troubleshooting Steps:

  • Quantify PEA Concentration: The first step is to analytically determine the concentration of PEA in the failing batches. A stability-indicating HPLC method can confirm if the PEA concentration has decreased over time.[2][3]

  • Investigate Formulation Incompatibilities:

    • Non-ionic Surfactants: PEA's antimicrobial activity can be reduced in the presence of non-ionic surfactants like Polysorbate 80. This is due to the partitioning of PEA into the surfactant micelles, which lowers its availability in the aqueous phase to act on microorganisms.

    • Proteins: In protein-containing formulations, PEA can potentially interact with or be adsorbed by the proteins, reducing its effective concentration.

  • Check the Formulation's pH: The antimicrobial efficacy of PEA is reported to be higher at a pH of 6 or less. If your formulation's pH has shifted to a more alkaline range, this could diminish its preservative action.

  • Evaluate Packaging Interactions:

    • Sorption: PEA can be absorbed by certain types of plastic packaging, particularly low-density polyethylene (LDPE). This can lead to a decrease in its concentration in the formulation over time. Consider using glass or high-density polyethylene (HDPE) packaging and conducting compatibility studies.

dot

Start Preservative Efficacy Failure CheckPEA Quantify PEA Concentration Start->CheckPEA CheckIncompatibilities Investigate Formulation Incompatibilities Start->CheckIncompatibilities CheckpH Measure Formulation pH Start->CheckpH CheckPackaging Evaluate Packaging Interactions Start->CheckPackaging LowPEA Low PEA Concentration? CheckPEA->LowPEA Incompatibility Incompatibility Identified? CheckIncompatibilities->Incompatibility HighpH pH > 6? CheckpH->HighpH Sorption Packaging Sorption? CheckPackaging->Sorption Degradation Investigate Degradation LowPEA->Degradation Yes Reformulate Reformulate to Avoid Incompatible Excipients Incompatibility->Reformulate Yes AdjustpH Adjust pH to ≤ 6 HighpH->AdjustpH Yes ChangePackaging Change Packaging Material Sorption->ChangePackaging Yes Start Start: PEA Stock Solution Acid Acid Hydrolysis (0.1M HCl, 80°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (80°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

References

reducing by-product formation in 2-Phenylethyl Alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Phenylethyl Alcohol (2-PE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical synthesis routes for this compound and their primary by-products?

A1: The three most common chemical synthesis routes are the Friedel-Crafts reaction, the Grignard reaction, and the reduction of phenylacetic acid derivatives.

  • Friedel-Crafts Reaction: This involves the reaction of benzene with ethylene oxide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2]. The main by-product is 1,2-diphenylethane , which arises from the further reaction of the product with benzene[3].

  • Grignard Reaction: This route uses the reaction of phenylmagnesium bromide with ethylene oxide[4]. Common by-products include biphenyl (from the coupling of the Grignard reagent with unreacted aryl halide) and 1,2-diphenylethane [3][4].

  • Reduction of Phenylacetic Acid/Esters: This involves the reduction of the carboxylic acid or its ester to the corresponding alcohol. The choice of reducing agent is critical. By-product formation depends on the specific reducing agent and reaction conditions, but can include incomplete reduction products or products from side reactions if harsh conditions are used.

Q2: I am observing a significant amount of 1,2-diphenylethane in my Friedel-Crafts synthesis. How can I reduce it?

A2: The formation of 1,2-diphenylethane is a common issue in Friedel-Crafts alkylation because the product, 2-phenylethanol, can react further with benzene. To minimize this:

  • Use a large excess of benzene: This statistically favors the reaction of ethylene oxide with benzene over the reaction of the product with benzene[5].

  • Control the reaction temperature: Lower temperatures (below 25°C) are crucial to suppress the formation of this by-product. Higher temperatures promote the coupling reaction[1][3].

  • Slow addition of ethylene oxide: A slow, controlled addition of ethylene oxide can help maintain a low concentration of the electrophile and reduce the likelihood of the secondary reaction.

Q3: My Grignard synthesis of 2-phenylethanol is giving a low yield and a lot of biphenyl. What are the likely causes and solutions?

A3: Low yield and biphenyl formation in a Grignard synthesis are typically due to a few common issues:

  • Presence of water: Grignard reagents are highly reactive towards protic sources like water. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents to prevent quenching of the Grignard reagent, which leads to the formation of benzene[6].

  • High reaction temperature: The coupling of the Grignard reagent with unreacted bromobenzene to form biphenyl is favored at higher temperatures[6]. Maintain a controlled temperature during the reaction.

  • Mode of addition: A "reverse" Grignard, where the Grignard reagent is added to the ethylene oxide solution, can sometimes help to minimize side reactions by keeping the concentration of the Grignard reagent low.

Q4: I am trying to reduce phenylacetic acid to 2-phenylethanol with sodium borohydride (NaBH₄) and getting no reaction. Why is this?

A4: Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce carboxylic acids or their esters to alcohols[7][8]. You will need to use a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether[8]. Alternatively, you can convert the phenylacetic acid to its more reactive ester (e.g., ethyl phenylacetate) and then reduce the ester with LiAlH₄.

Q5: What is the Ehrlich pathway and how does it relate to 2-phenylethanol synthesis?

A5: The Ehrlich pathway is a biochemical route used by yeasts and other microorganisms to produce 2-phenylethanol from the amino acid L-phenylalanine[9][10]. This biocatalytic method is an alternative to chemical synthesis and is often preferred for producing "natural" 2-phenylethanol for the food and fragrance industries[9]. The pathway involves a series of enzymatic steps: transamination, decarboxylation, and reduction[10].

Troubleshooting Guides

Friedel-Crafts Synthesis of 2-Phenylethanol
Problem Possible Cause Solution
Low Yield of 2-Phenylethanol Inactive catalyst due to moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Aluminum chloride is very sensitive to water[5].
Insufficient catalyst.While catalytic amounts are used, deactivation can occur. Ensure the correct stoichiometry is used.
Reaction temperature is too low.While low temperatures reduce by-products, the reaction may not proceed if the temperature is too low. Monitor the reaction and adjust the temperature as needed.
High Levels of 1,2-Diphenylethane Reaction temperature is too high.Maintain a reaction temperature below 25°C[1][3].
Insufficient excess of benzene.Use a significant molar excess of benzene relative to ethylene oxide[5].
Rapid addition of ethylene oxide.Add ethylene oxide slowly and in a controlled manner.
Formation of Other By-products Rearrangement of carbocation intermediates.This is less common with ethylene oxide but can occur with other alkylating agents. Using milder reaction conditions can help.
Grignard Synthesis of 2-Phenylethanol
Problem Possible Cause Solution
Failure of Grignard Reagent Formation Presence of moisture in glassware or solvent.Flame-dry or oven-dry all glassware. Use anhydrous diethyl ether or THF[6].
Inactive magnesium surface.Use fresh magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface[11].
Low Yield of 2-Phenylethanol Quenching of Grignard reagent by moisture.Ensure anhydrous conditions throughout the reaction[6].
Side reaction with unreacted starting material.Add the alkyl halide dropwise to the magnesium to maintain a low concentration and minimize coupling reactions[6].
High Levels of Biphenyl High reaction temperature.Maintain a controlled, gentle reflux during the formation of the Grignard reagent and the subsequent reaction[6].
High concentration of aryl halide.Slow, dropwise addition of the aryl halide is recommended[6].
Reduction of Phenylacetic Acid to 2-Phenylethanol
Problem Possible Cause Solution
No or Incomplete Reaction Use of an insufficiently strong reducing agent (e.g., NaBH₄).Use a powerful reducing agent like LiAlH₄[7][8].
Presence of water (for LiAlH₄ reduction).LiAlH₄ reacts violently with water. Ensure all reagents and solvents are anhydrous[8].
Formation of Aldehyde Intermediate Incomplete reduction.Ensure a sufficient stoichiometric amount of the reducing agent is used and allow for adequate reaction time.
Difficult Work-up Formation of stable aluminum salts (with LiAlH₄).Follow a careful quenching procedure, for example, by the sequential addition of water and then a sodium hydroxide solution to precipitate the aluminum salts for easier filtration[8].

Experimental Protocols

Protocol 1: Friedel-Crafts Synthesis of 2-Phenylethanol

Materials:

  • Anhydrous benzene

  • Ethylene oxide

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Dilute hydrochloric acid

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable extraction solvent)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube.

  • Charge the flask with anhydrous benzene and anhydrous aluminum chloride. Cool the mixture in an ice bath to below 10°C.

  • Slowly add a solution of ethylene oxide in cold, anhydrous benzene from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-3 hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid with vigorous stirring.

  • Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude 2-phenylethanol by vacuum distillation.

Protocol 2: Grignard Synthesis of 2-Phenylethanol

Materials:

  • Magnesium turnings

  • Iodine crystal (optional)

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Ethylene oxide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

  • Add a small amount of a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly bubble gaseous ethylene oxide through the stirred Grignard solution or add a pre-cooled solution of ethylene oxide in anhydrous ether. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Filter, remove the solvent, and purify the 2-phenylethanol by vacuum distillation.

Protocol 3: Reduction of Phenylacetic Acid with LiAlH₄

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Phenylacetic acid

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of phenylacetic acid in anhydrous THF from the dropping funnel. Hydrogen gas will evolve.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Stir the resulting mixture until a white, granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the 2-phenylethanol by vacuum distillation.

Visualizations

Chemical Synthesis Pathways

G cluster_0 Friedel-Crafts Reaction cluster_1 Grignard Reaction cluster_2 Reduction Benzene Benzene 2-PE_FC This compound Benzene->2-PE_FC AlCl3 Ethylene Oxide_FC Ethylene Oxide Ethylene Oxide_FC->2-PE_FC Diphenylethane 1,2-Diphenylethane (By-product) 2-PE_FC->Diphenylethane Benzene, AlCl3 Phenylmagnesium Bromide Phenylmagnesium Bromide 2-PE_G This compound Phenylmagnesium Bromide->2-PE_G 1. Ether Biphenyl Biphenyl (By-product) Phenylmagnesium Bromide->Biphenyl Bromobenzene Ethylene Oxide_G Ethylene Oxide Ethylene Oxide_G->2-PE_G Phenylacetic Acid Phenylacetic Acid 2-PE_R This compound Phenylacetic Acid->2-PE_R LiAlH4, THF

Caption: Chemical synthesis routes to this compound and major by-products.

Biotechnological Synthesis: The Ehrlich Pathway

Ehrlich_Pathway L-Phenylalanine L-Phenylalanine Phenylpyruvate Phenylpyruvate L-Phenylalanine->Phenylpyruvate Transaminase Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylase This compound This compound Phenylacetaldehyde->this compound Alcohol Dehydrogenase Phenylacetic Acid_BP Phenylacetic Acid (By-product) Phenylacetaldehyde->Phenylacetic Acid_BP Aldehyde Dehydrogenase

References

Technical Support Center: Optimization of Catalyst Loading for Styrene Oxide Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of catalyst loading for styrene oxide hydrogenation.

Troubleshooting Guide

Issue 1: Low Conversion of Styrene Oxide

Q1: My styrene oxide conversion is consistently low. What are the potential causes and how can I improve it?

A1: Low conversion of styrene oxide can stem from several factors related to catalyst activity, reaction conditions, and reactant purity. Here are the primary aspects to investigate:

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve the desired conversion rate within the given reaction time. A systematic increase in the catalyst loading can lead to higher conversion rates.[1]

  • Catalyst Deactivation: The catalyst may have lost its activity. This can be caused by poisoning from impurities in the reactants or solvent, or by the formation of resinous by-products that coat the catalyst surface.[2] Washing the catalyst between runs may be necessary to remove these by-products.[2]

  • Inadequate Hydrogen Pressure: The hydrogen pressure might be too low for the reaction to proceed efficiently. Ensure the reaction vessel is properly sealed and that the hydrogen pressure is maintained at the desired level throughout the experiment.

  • Sub-optimal Temperature: The reaction temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also lead to undesirable side reactions.[2] It is important to find the optimal temperature that balances conversion and selectivity.[2][3]

  • Poor Mixing: Inefficient stirring can lead to poor contact between the reactants, hydrogen, and the catalyst, resulting in lower conversion. Ensure the agitation speed is sufficient to maintain a uniform suspension of the catalyst.

Issue 2: Poor Selectivity to 2-Phenylethanol

Q2: I am observing high conversion of styrene oxide, but the selectivity to the desired product, 2-phenylethanol, is low. What are the common side products and how can I minimize their formation?

A2: The formation of by-products is a common challenge in styrene oxide hydrogenation.[4] Key strategies to improve selectivity involve careful control of reaction conditions and catalyst choice.

  • Common By-products: The primary by-products in styrene oxide hydrogenation include phenylacetaldehyde, 1-phenylethanol, styrene, and ethylbenzene.[4]

  • Excessive Catalyst Loading: While increasing catalyst loading can boost conversion, an excessive amount may lead to increased side reactions due to a higher density of active sites.

  • Reaction Temperature: Higher temperatures can favor the formation of undesired by-products.[2] Operating at a milder temperature can often improve selectivity.

  • Catalyst Support: The nature of the catalyst support can significantly influence selectivity. For instance, basic supports like magnesia tend to favor the formation of 2-phenylethanol, while more acidic supports like γ-alumina can promote the formation of phenylacetaldehyde and 1-phenylethanol.[3]

  • Control of Styrene Oxide Concentration: Maintaining a low concentration of unreacted styrene oxide in the reaction mixture can help to avoid the production of undesired resinous by-products.[2] This can be achieved by controlling the feed rate of styrene oxide in a semi-batch reactor.[2]

Issue 3: Catalyst Deactivation and Reusability

Q3: My catalyst performance is decreasing with each reuse. What causes this deactivation and how can I improve its stability and reusability?

A3: Catalyst deactivation is a critical issue, especially for industrial applications. Understanding the causes is the first step towards mitigating this problem.

  • Surface Coating: Resinous by-products can coat the active surface of the catalyst, leading to a rapid loss of activity.[2]

  • Leaching of Active Metal: The active metal component of the catalyst may leach into the reaction medium, reducing the number of active sites.

  • Sintering: At high temperatures, the metal nanoparticles on the catalyst support can agglomerate (sinter), leading to a decrease in the active surface area.

  • Regeneration and Washing: In some cases, washing the catalyst between cycles can remove adsorbed by-products and restore activity.[2] For example, some catalysts have shown no loss of activity and selectivity for up to five repeated runs.[5]

  • Choice of Support: The support material can play a role in catalyst stability. A robust support can help to prevent the sintering and leaching of the active metal.

Frequently Asked Questions (FAQs)

Q4: What are the typical catalysts used for styrene oxide hydrogenation?

A4: A variety of hydrogenation catalysts are employed, with the choice depending on the desired selectivity and reaction conditions. Common examples include:

  • Nickel-based catalysts, such as Raney nickel.[2]

  • Palladium (Pd) supported on various materials like carbon, alumina, or chitosan.[2][4][6][7]

  • Platinum (Pt) supported on materials like carbon, alumina, or mixed oxides.[2][3][5][8]

Q5: How does catalyst loading affect the reaction rate and selectivity?

A5: Catalyst loading is a critical parameter that influences both the rate of reaction and the selectivity towards the desired product.

  • Reaction Rate: Generally, increasing the catalyst loading leads to a faster reaction rate due to the increased number of available active sites.[1]

  • Selectivity: Finding the optimal catalyst loading is crucial for maximizing selectivity. Insufficient loading can result in low conversion, while excessive loading can promote side reactions, thereby reducing selectivity.

Q6: What are the recommended operating conditions (temperature, pressure) for styrene oxide hydrogenation?

A6: The optimal operating conditions are highly dependent on the specific catalyst being used. However, some general ranges have been reported:

  • Temperature: Typically, the reaction is carried out at temperatures ranging from 50°C to 120°C.[2] A preferred range is often between 80°C and 100°C to ensure a rapid reaction with minimal side reactions.[2]

  • Hydrogen Pressure: The reaction is conducted under hydrogen pressure, which can vary. It is essential to ensure the reaction vessel is properly purged with hydrogen before starting the reaction to remove any oxygen.[2]

Data Presentation

Table 1: Effect of Catalyst Loading on Styrene Oxide Conversion and Product Selectivity (Example Data)

CatalystCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Selectivity to 2-Phenylethanol (%)
Pd/C0.252100~100
Pd/C0.501100~100
Pt/TiO2-ZrO21-HighHigh
Nanocrystalline Ni-49899

Note: This table is a compilation of example data from various sources and should be used as a general guideline.[3][5][9] Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in a Batch Reactor:

  • Reactor Setup: Charge the required amount of solvent and catalyst into a high-pressure autoclave reactor.

  • Purging: Seal the reactor and purge it several times with hydrogen to remove any air.

  • Heating and Pressurization: Heat the reactor to the desired reaction temperature and pressurize it with hydrogen to the target pressure.

  • Reactant Addition: Introduce a known amount of styrene oxide into the reactor.

  • Reaction: Start stirring and maintain the temperature and pressure for the desired reaction time. Monitor hydrogen uptake if possible.

  • Sampling and Analysis: After the reaction, cool down the reactor, release the pressure, and take a sample of the reaction mixture for analysis (e.g., by Gas Chromatography) to determine the conversion of styrene oxide and the selectivity to 2-phenylethanol.

  • Optimization: Repeat the experiment with varying amounts of catalyst while keeping other parameters (temperature, pressure, substrate concentration, and reaction time) constant to determine the optimal catalyst loading.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization start Start reactor_prep Prepare Reactor (Solvent + Catalyst) start->reactor_prep purge Purge with H2 reactor_prep->purge conditions Set Temperature & Pressure purge->conditions add_substrate Add Styrene Oxide conditions->add_substrate run_reaction Run Reaction (Stirring, Time) add_substrate->run_reaction cool_down Cool Down & Depressurize run_reaction->cool_down sample Sample Reaction Mixture cool_down->sample analyze Analyze Products (GC) sample->analyze optimize Optimize Catalyst Loading (Iterate) analyze->optimize optimize->reactor_prep Repeat with new loading end End optimize->end Final Protocol

Caption: Experimental workflow for optimizing catalyst loading.

Troubleshooting_Logic cluster_low_conversion Low Conversion cluster_poor_selectivity Poor Selectivity start Problem Encountered low_conv Low Styrene Oxide Conversion start->low_conv poor_select Low Selectivity to 2-Phenylethanol start->poor_select check_catalyst_loading Increase Catalyst Loading low_conv->check_catalyst_loading check_catalyst_activity Check for Deactivation (Wash/Regenerate) low_conv->check_catalyst_activity check_conditions Verify H2 Pressure & Temperature low_conv->check_conditions check_catalyst_loading->low_conv Re-evaluate check_catalyst_activity->low_conv Re-evaluate check_conditions->low_conv Re-evaluate optimize_loading Optimize Catalyst Loading (Avoid Excess) poor_select->optimize_loading adjust_temp Adjust Temperature poor_select->adjust_temp check_support Consider Catalyst Support Basicity poor_select->check_support optimize_loading->poor_select Re-evaluate adjust_temp->poor_select Re-evaluate check_support->poor_select Re-evaluate

Caption: Troubleshooting logic for common issues.

References

dealing with emulsion formation during liquid-liquid extraction of 2-Phenylethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion formation during the liquid-liquid extraction of 2-Phenylethyl Alcohol.

Troubleshooting Guide: Emulsion Formation

Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and an aqueous solution, that fail to separate into distinct layers. This can be a significant issue during the liquid-liquid extraction of this compound, leading to poor recovery and contamination of the final product.

Immediate Steps When an Emulsion Forms:

  • Be Patient: Allow the separation funnel to stand undisturbed for 10-30 minutes. Gravity alone can sometimes be sufficient to break a weak emulsion.[1][2]

  • Gentle Agitation: Gently swirl the funnel or tap the sides. A gentle stirring of the emulsion layer with a glass rod can also help encourage the droplets to coalesce.[1][2]

If the emulsion persists, consult the following table for a summary of common physical and chemical methods for breaking emulsions.

Data Presentation: Comparison of Emulsion Breaking Techniques

Method Principle Advantages Disadvantages General Recommendations
Physical Methods
CentrifugationApplies centrifugal force to accelerate the separation of phases with different densities.[1][2][3]Highly effective for stubborn emulsions.Requires access to a centrifuge; may be difficult for large volumes.[3]Start with a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes.
FiltrationPasses the emulsion through a physical barrier that helps to coalesce the dispersed droplets.Simple and can be effective for certain types of emulsions.May not be effective for all emulsions; potential for analyte loss on the filter medium.Use glass wool or phase separation paper. Filtration through a drying agent like anhydrous sodium sulfate can also be effective.[1][2][3]
Temperature ModificationHeating can decrease viscosity and increase droplet coalescence. Cooling or partially freezing the aqueous layer can also break emulsions.Simple to implement.Potential for degradation of temperature-sensitive compounds. Use with caution for volatile solvents.Gently warm the separatory funnel in a water bath or cool it in an ice bath.
Ultrasonic BathHigh-frequency sound waves can help to break up the emulsion.[1][2]Can be effective for some emulsions.Requires an ultrasonic bath; may not be available in all labs.Immerse the separatory funnel in an ultrasonic bath for short periods.
Chemical Methods
Salting Out (Brine Wash)Increases the ionic strength of the aqueous phase, which decreases the solubility of organic compounds and helps to break the emulsion.[4]Simple, inexpensive, and often very effective.Introduces salt into the aqueous layer, which may need to be removed in subsequent steps.Add saturated sodium chloride (brine) solution or solid NaCl to the separatory funnel and gently mix.
pH AdjustmentChanges the charge of molecules that may be acting as emulsifying agents, destabilizing the emulsion.[1][2]Can be very effective if the emulsion is stabilized by acidic or basic compounds.Requires knowledge of the pKa of the target compound and potential impurities to avoid unwanted reactions or loss of product.Add a dilute acid or base dropwise while monitoring the pH of the aqueous layer.
Solvent AdditionAdding a small amount of a different solvent can change the polarity of one of the phases and help to dissolve emulsifying agents.[3]Can be effective in breaking the emulsion.Introduces another solvent that may need to be removed later.Add a small volume of a solvent that is miscible with the organic phase.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of emulsion formation during the extraction of this compound?

A1: Emulsion formation is often caused by:

  • Vigorous Shaking: Excessive agitation of the separatory funnel creates very fine droplets that are slow to coalesce.[4]

  • Presence of Surfactant-like Molecules: Natural or synthetic surfactants in the sample can stabilize emulsions.

  • High Concentration of Solutes: High concentrations of this compound or other components can increase the viscosity of a phase, hindering separation.

  • Particulate Matter: Finely divided solids can accumulate at the interface, preventing the layers from separating.

Q2: How can I prevent emulsions from forming in the first place?

A2: Prevention is often the most effective strategy:

  • Gentle Mixing: Instead of vigorous shaking, use gentle inversions or a swirling motion to mix the phases.[4] This provides sufficient surface area for extraction without excessive energy input.

  • Pre-treatment of the Sample: If your sample is known to contain particulates, filter it before extraction.

  • Salting Out: Adding brine to the aqueous layer before extraction can increase its ionic strength and reduce the likelihood of emulsion formation.[4]

Q3: Can the choice of solvent affect emulsion formation?

A3: Yes, the choice of organic solvent can influence the tendency for emulsion formation. Some solvents are more prone to forming emulsions than others. If you consistently encounter emulsions with a particular solvent, consider trying an alternative with different properties (e.g., polarity, density).

Q4: Are there alternative extraction techniques that avoid emulsions?

A4: Yes, for samples that are particularly prone to emulsion formation, consider these alternatives:

  • Supported Liquid Extraction (SLE): The aqueous sample is absorbed onto a solid support (like diatomaceous earth), and the organic solvent is passed through it. This avoids the vigorous mixing that causes emulsions.[4]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte of interest from the liquid sample, which is then eluted with a suitable solvent. This completely avoids the liquid-liquid interface.[3]

Experimental Protocols

Protocol 1: Salting Out (Brine Wash) to Break an Emulsion

  • Allow the separatory funnel containing the emulsion to stand for a few minutes.

  • Prepare a saturated solution of sodium chloride (NaCl) in water (brine).

  • Add a small volume of the brine solution to the separatory funnel. The amount will depend on the volume of your aqueous phase, but a good starting point is 10-20% of the aqueous volume.

  • Gently swirl the separatory funnel. Do not shake vigorously.

  • Allow the funnel to stand and observe if the layers begin to separate.

  • If separation occurs, drain the lower layer and then the upper layer.

Protocol 2: Centrifugation to Break an Emulsion

  • Carefully transfer the entire contents of the separatory funnel (both phases and the emulsion) into appropriate centrifuge tubes.

  • Ensure the centrifuge tubes are properly balanced.

  • Centrifuge the tubes at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes.

  • After centrifugation, carefully remove the tubes. The layers should be distinct.

  • Use a pipette to carefully transfer the desired layer to a clean flask.

Mandatory Visualizations

Emulsion_Troubleshooting_Workflow start Emulsion Formation Observed patience Allow to Stand (10-30 min) start->patience gentle_agitation Gentle Swirling / Tapping patience->gentle_agitation is_resolved1 Emulsion Resolved? gentle_agitation->is_resolved1 physical_methods Try Physical Methods (Centrifugation, Filtration, etc.) is_resolved1->physical_methods No end Successful Separation is_resolved1->end Yes is_resolved2 Emulsion Resolved? physical_methods->is_resolved2 chemical_methods Try Chemical Methods (Salting Out, pH Adjustment, etc.) is_resolved3 Emulsion Resolved? chemical_methods->is_resolved3 is_resolved2->chemical_methods No is_resolved2->end Yes alternative_extraction Consider Alternative Extraction (SLE, SPE) is_resolved3->alternative_extraction No is_resolved3->end Yes

Caption: Troubleshooting workflow for emulsion formation.

Emulsion_Formation_Resolution cluster_formation Emulsion Formation cluster_resolution Emulsion Resolution vigorous_shaking Vigorous Shaking emulsion Stable Emulsion vigorous_shaking->emulsion surfactants Surfactants Present surfactants->emulsion particulates Particulate Matter particulates->emulsion salting_out Salting Out (Increases Ionic Strength) emulsion->salting_out Apply Method centrifugation Centrifugation (Accelerates Separation) emulsion->centrifugation Apply Method ph_adjustment pH Adjustment (Destabilizes Surfactants) emulsion->ph_adjustment Apply Method separation Phase Separation salting_out->separation centrifugation->separation ph_adjustment->separation

Caption: Causes of emulsion formation and principles of resolution.

References

Technical Support Center: Enhancing 2-Phenylethyl Alcohol (2-PE) Biotransformation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in 2-Phenylethyl Alcohol (2-PE) biotransformation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
1. Low 2-PE Yield Suboptimal Culture Conditions: Incorrect pH, temperature, or aeration can hinder microbial growth and enzyme activity.[1] Nutrient Limitation: Insufficient carbon or nitrogen sources can limit biomass and product formation.[1][2] Precursor (L-Phenylalanine) Limitation: Inadequate supply of L-phenylalanine, the direct precursor in the Ehrlich pathway, will directly impact 2-PE production. Product Inhibition: 2-PE is toxic to most microorganisms at concentrations between 2 and 5 g/L, inhibiting cell growth and enzymatic activity.[1][3] Inefficient Precursor Uptake: The microbial strain may have inefficient transport of L-phenylalanine into the cell.[4] Low Enzyme Activity: Key enzymes in the Ehrlich pathway (aminotransferase, decarboxylase, alcohol dehydrogenase) may have low expression or specific activity.Optimize Culture Conditions: Systematically vary pH (typically 4.5-8.0) and temperature (typically 25-35°C) to find the optimal range for your strain.[1] Ensure adequate aeration, as the final reduction step is often NADH-dependent. Optimize Media Composition: Ensure a sufficient supply of a readily metabolizable carbon source like glucose.[2] L-phenylalanine should ideally be the sole nitrogen source to drive the Ehrlich pathway.[5] Supplement with yeast extract for essential growth factors, but be aware that high concentrations can sometimes inhibit the Ehrlich pathway.[1] Fed-Batch Strategy: Implement a fed-batch feeding strategy for L-phenylalanine to maintain a constant, non-toxic concentration.[5] In Situ Product Recovery (ISPR): Employ techniques like solvent extraction (e.g., with polypropylene glycol 1200) or adsorption with resins (e.g., macroporous resin FD0816) to continuously remove 2-PE from the culture broth, thereby alleviating product toxicity.[1][6][7] Metabolic Engineering: Overexpress genes encoding amino acid permeases to enhance L-phenylalanine uptake.[4] Metabolic Engineering: Overexpress key enzymes of the Ehrlich pathway, such as ARO9 (aminotransferase) and ARO10 (phenylpyruvate decarboxylase) in Saccharomyces cerevisiae.[6][8]
2. High Byproduct Formation (e.g., Phenylpyruvate, Phenylacetaldehyde, 2-Phenylethyl acetate) Imbalance in Enzyme Activities: A bottleneck in the pathway, such as low decarboxylase or alcohol dehydrogenase activity, can lead to the accumulation of intermediates. Presence of Competing Pathways: Aldehyde dehydrogenases can oxidize phenylacetaldehyde to the corresponding acid.[6][8] Esterification of 2-PE to 2-phenylethyl acetate can also occur.[1] Suboptimal pH: pH can influence the activity of enzymes and the formation of certain byproducts. For example, at lower pH, 2-phenylethyl acetate formation might be less favorable.[1]Metabolic Engineering: Overexpress the downstream enzymes, particularly phenylpyruvate decarboxylase (e.g., ARO10) and alcohol dehydrogenase.[6][8] Metabolic Engineering: Delete genes encoding competing enzymes, such as ALD3, which is a major aldehyde dehydrogenase responsible for phenylacetaldehyde oxidation in S. cerevisiae.[6][8] Control pH: Maintain the pH at a level that favors 2-PE production and minimizes byproduct formation.[1]
3. Slow or Stalled Biotransformation Poor Inoculum Quality: A non-viable or insufficient inoculum will lead to a long lag phase and slow reaction rates. Substrate Inhibition: High initial concentrations of L-phenylalanine can be inhibitory to some microbial strains. Product Toxicity: As the concentration of 2-PE increases, it can inhibit microbial growth and metabolism, leading to a slowdown or complete stop of the biotransformation.[1][3] Accumulation of Other Toxic Byproducts: The accumulation of other metabolic byproducts, such as ethanol in yeast, can have a synergistic toxic effect with 2-PE.Standardize Inoculum: Use a fresh and healthy inoculum at an optimal cell density. Fed-Batch Feeding: Start with a lower concentration of L-phenylalanine and feed it over time to avoid substrate inhibition.[5] Implement ISPR: Use in situ product recovery from the beginning of the fermentation to keep the 2-PE concentration below the toxic threshold.[1][7] Process Optimization: Optimize fermentation conditions to minimize the production of other inhibitory byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways for 2-PE production in microorganisms?

A1: The two primary metabolic pathways for 2-PE biosynthesis are the Shikimate pathway and the Ehrlich pathway .[1]

  • Shikimate Pathway: This is a de novo synthesis pathway that produces L-phenylalanine from central carbon metabolites like phosphoenolpyruvate and erythrose-4-phosphate. The L-phenylalanine is then converted to 2-PE. While this pathway allows for 2-PE production from simple carbon sources like glucose, it is often less efficient due to tight regulation and the long sequence of enzymatic steps.[1]

  • Ehrlich Pathway: This pathway is a more direct and efficient route for 2-PE production, starting from the amino acid L-phenylalanine. It involves three main enzymatic steps:

    • Transamination: L-phenylalanine is converted to phenylpyruvate.

    • Decarboxylation: Phenylpyruvate is decarboxylated to phenylacetaldehyde.

    • Reduction: Phenylacetaldehyde is reduced to 2-phenylethanol.[6][8]

Due to its higher efficiency, the Ehrlich pathway is the most commonly targeted pathway for metabolic engineering and process optimization to enhance 2-PE production.[5]

Q2: Which microorganisms are commonly used for 2-PE biotransformation?

A2: A variety of microorganisms, including bacteria, yeast, and fungi, can produce 2-PE. However, yeasts are the most extensively studied and utilized for this purpose. Some of the most effective 2-PE producers include:

  • Saccharomyces cerevisiae : This is the most widely used yeast for 2-PE production due to its GRAS (Generally Recognized As Safe) status, well-characterized genetics, and robustness in industrial fermentations.[5]

  • Kluyveromyces marxianus : Known for its thermotolerance and ability to utilize a wide range of substrates.[1]

  • Yarrowia lipolytica : An oleaginous yeast with a high capacity for precursor supply.[9]

  • Pichia kudriavzevii and other non-conventional yeasts have also shown high 2-PE production capabilities.[1]

Q3: How can I mitigate the toxicity of 2-PE to the producing microorganism?

A3: 2-PE toxicity is a major limiting factor in achieving high production titers.[1][3] Several strategies can be employed to overcome this challenge:

  • In Situ Product Recovery (ISPR): This is one of the most effective strategies. It involves the continuous removal of 2-PE from the fermentation broth as it is produced. Common ISPR methods include:

    • Solvent Extraction: Using a biocompatible organic solvent like polypropylene glycol (PPG) to form a two-phase system where 2-PE partitions into the organic phase.[6][7]

    • Adsorption: Employing solid adsorbents, such as macroporous resins, to bind and remove 2-PE.[1]

  • Strain Engineering for Increased Tolerance:

    • Adaptive Laboratory Evolution (ALE): Subjecting the microbial population to gradually increasing concentrations of 2-PE to select for more tolerant mutants.[10]

    • Rational Engineering: Overexpressing genes known to be involved in stress tolerance.

  • Process Optimization: Maintaining optimal growth conditions to ensure a healthy and robust microbial culture that is more resilient to the toxic effects of 2-PE.

Q4: What are the key genetic modifications to improve 2-PE production in Saccharomyces cerevisiae?

A4: Metabolic engineering of the Ehrlich pathway in S. cerevisiae is a common approach to enhance 2-PE production. Key genetic modifications include:

  • Overexpression of Ehrlich Pathway Genes:

    • ARO9: Encodes the aromatic aminotransferase II, which catalyzes the first step of the pathway.[6][8]

    • ARO10: Encodes the phenylpyruvate decarboxylase, a key enzyme in the second step.[6][8]

  • Deletion of Competing Pathway Genes:

    • ALD3: Encodes an aldehyde dehydrogenase that converts the intermediate phenylacetaldehyde to phenylacetate, a major byproduct. Deleting this gene redirects the metabolic flux towards 2-PE.[6][8]

  • Overexpression of Transcriptional Regulators:

    • ARO80: A transcription factor that upregulates the expression of ARO9 and ARO10. Overexpressing ARO80 can therefore boost the entire pathway.[8]

Quantitative Data Summary

Table 1: Comparison of 2-PE Production in Different Yeast Strains

MicroorganismStrain TypeFermentation Mode2-PE Titer (g/L)Reference
Saccharomyces cerevisiaeWild-Type IsolateBatch3.6[5]
Saccharomyces cerevisiaeEngineered (ARO9, ARO10 overexpression, ALD3 deletion)Batch4.8[5][8]
Saccharomyces cerevisiaeEngineered (as above) with ISPRTwo-phase Fed-batch6.1 (in organic phase)[6][8]
Kluyveromyces marxianusWild-TypeBatch3.44[5]
Candida glycerinogenesWild-TypeBatch5.0[5]
Pichia kudriavzeviiWild-TypeBatch5.09[5]
Yarrowia lipolyticaEngineeredShake Flask2.67[9]

Experimental Protocols

Protocol 1: Batch Fermentation for 2-PE Production in Saccharomyces cerevisiae
  • Inoculum Preparation:

    • Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

    • Incubate at 30°C with shaking at 200 rpm for 24 hours.

    • Use this seed culture to inoculate the main fermentation medium.

  • Fermentation Medium:

    • Prepare a fermentation medium containing:

      • Glucose: 20-40 g/L

      • L-phenylalanine: 5-10 g/L (as the primary nitrogen source)

      • Yeast Nitrogen Base (without amino acids): 6.7 g/L

      • Adjust the initial pH to 5.0-6.0.

  • Fermentation:

    • Inoculate the fermentation medium with the seed culture to an initial OD₆₀₀ of 0.1.

    • Incubate at 30°C with shaking at 200 rpm for 72-96 hours.

    • Withdraw samples periodically to measure cell density (OD₆₀₀), glucose consumption, and 2-PE concentration.

Protocol 2: Extraction and Quantification of 2-PE by HPLC
  • Sample Preparation:

    • Centrifuge 1 mL of the fermentation broth at 10,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v).[11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.[11]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of 2-PE.

    • Calculate the concentration of 2-PE in the samples by comparing their peak areas to the standard curve.

Visualizations

Ehrlich_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular L_Phe_ext L-Phenylalanine L_Phe_int L-Phenylalanine L_Phe_ext->L_Phe_int Permease Phenylpyruvate Phenylpyruvate L_Phe_int->Phenylpyruvate Aro9 (Aminotransferase) Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Aro10 (Decarboxylase) Two_PE 2-Phenylethanol Phenylacetaldehyde->Two_PE Alcohol Dehydrogenase Phenylacetate Phenylacetate (Byproduct) Phenylacetaldehyde->Phenylacetate Ald3 (Aldehyde Dehydrogenase)

Caption: The Ehrlich pathway for 2-phenylethanol biosynthesis from L-phenylalanine.

Troubleshooting_Workflow Start Low 2-PE Yield Check_Culture_Conditions Check Culture Conditions (pH, Temp, Aeration) Start->Check_Culture_Conditions Optimize_Conditions Optimize pH, Temp, Aeration Check_Culture_Conditions->Optimize_Conditions Suboptimal Check_Media Check Media Composition Check_Culture_Conditions->Check_Media Optimal Optimize_Conditions->Check_Media Optimize_Media Optimize Carbon/Nitrogen Sources Check_Media->Optimize_Media Suboptimal Check_Toxicity Suspect Product Toxicity? Check_Media->Check_Toxicity Optimal Optimize_Media->Check_Toxicity Implement_ISPR Implement In Situ Product Recovery (ISPR) Check_Toxicity->Implement_ISPR Yes Consider_Metabolic_Engineering Consider Metabolic Engineering Check_Toxicity->Consider_Metabolic_Engineering No Implement_ISPR->Consider_Metabolic_Engineering End Improved Yield Consider_Metabolic_Engineering->End

Caption: A logical workflow for troubleshooting low 2-phenylethanol yield.

References

Technical Support Center: Troubleshooting Low Conversion Rates in the Grignard Synthesis of 2-Phenylethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the Grignard synthesis of 2-phenylethyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound via a Grignard reagent?

The synthesis involves the reaction of phenylmagnesium bromide (a Grignard reagent) with ethylene oxide. The Grignard reagent acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the formation of a new carbon-carbon bond and subsequent ring-opening.[1][2][3] An acidic workup then protonates the resulting alkoxide to yield this compound.

Q2: Why are anhydrous conditions so critical for this synthesis?

Grignard reagents are potent bases and will react readily with protic species, especially water.[4][5][6] Any trace amounts of moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, converting it to benzene and rendering it inactive for the desired reaction with ethylene oxide.[7] This acid-base reaction is a primary cause of low yields.

Q3: What are the most common side reactions that can lower the yield of this compound?

The most prevalent side reaction is the formation of biphenyl through a Wurtz-type coupling of the phenylmagnesium bromide with unreacted bromobenzene.[7][8] This is particularly favored at higher temperatures. Another common issue is the premature quenching of the Grignard reagent by atmospheric moisture or impurities in the reagents.[4]

Q4: Which solvents are recommended for the synthesis of this compound using a Grignard reaction?

Anhydrous ethereal solvents are essential for stabilizing the Grignard reagent.[5][6] The most commonly used solvents are diethyl ether and tetrahydrofuran (THF).[7][9] THF is often preferred for preparing Grignard reagents from aryl bromides due to its higher solvating power.[10] 2-Methyltetrahydrofuran (2-MeTHF) is also an effective and greener alternative.[8]

Q5: How can I confirm the concentration of my freshly prepared phenylmagnesium bromide?

It is highly recommended to titrate the Grignard reagent before use to determine its exact concentration.[11] This allows for precise stoichiometric control of the reaction. Common titration methods include using a known concentration of an alcohol like sec-butanol or menthol with an indicator such as 1,10-phenanthroline, or titration against iodine.[12][13][14]

Troubleshooting Guide

This guide addresses common issues leading to low conversion rates in the Grignard synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Presence of water in reagents or glassware. Oven-dry or flame-dry all glassware immediately before use. Use anhydrous solvents and ensure starting materials are dry. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the experiment.[4][9]
Inactive magnesium turnings. The surface of the magnesium may be coated with a passivating layer of magnesium oxide.[9][11] Activate the magnesium by crushing it, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[7][11]
Failure of Grignard reaction to initiate. Gentle heating or sonication can help initiate the reaction.[7] If it still fails to start, adding a small amount of a pre-formed Grignard reagent can be effective.
Significant Biphenyl Byproduct High local concentration of bromobenzene. Add the bromobenzene solution dropwise to the magnesium turnings to maintain a low concentration in the reaction flask.[7]
Reaction temperature is too high. Maintain a gentle reflux during the formation of the Grignard reagent and avoid excessive heating, as higher temperatures favor the Wurtz coupling reaction.[7]
Reaction Stalls or is Incomplete Poor quality of reagents. Use freshly distilled or high-purity bromobenzene. Ensure the ethylene oxide is of high purity and added in a controlled manner.
Insufficient mixing. Vigorous stirring is crucial for the efficient formation of the Grignard reagent and its subsequent reaction.[7][15]
Incorrect stoichiometry. Titrate the Grignard reagent to determine its exact concentration and ensure the correct molar ratio of reactants is used.

Experimental Protocols

Protocol 1: Preparation of Phenylmagnesium Bromide
  • Glassware and Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried or flame-dried.

  • Reagents: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium.

  • Solvent: Add anhydrous diethyl ether or THF to the flask to just cover the magnesium turnings.

  • Initiation: Prepare a solution of bromobenzene in the anhydrous solvent in the dropping funnel. Add a small portion of the bromobenzene solution to the flask. The reaction should initiate, as indicated by a color change and gentle bubbling. Gentle warming may be necessary.

  • Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol 2: Synthesis of this compound
  • Cooling: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

  • Ethylene Oxide Addition: Slowly bubble gaseous ethylene oxide through the Grignard solution or add a pre-condensed solution of ethylene oxide in the anhydrous solvent dropwise. This step is highly exothermic and requires careful temperature control.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath again and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation.[7][16]

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Epoxide cluster_workup Work-up and Purification prep_start Dry Glassware & Inert Atmosphere add_mg Add Mg Turnings & Iodine prep_start->add_mg add_solvent Add Anhydrous Ether/THF add_mg->add_solvent add_phbr Dropwise Addition of Bromobenzene add_solvent->add_phbr reflux Gentle Reflux add_phbr->reflux prep_complete Phenylmagnesium Bromide Formed reflux->prep_complete cool_grignard Cool Grignard Reagent (0°C) prep_complete->cool_grignard add_eo Slow Addition of Ethylene Oxide cool_grignard->add_eo warm_rt Warm to Room Temperature add_eo->warm_rt reaction_complete Alkoxide Intermediate Formed warm_rt->reaction_complete quench Quench with aq. NH4Cl reaction_complete->quench extract Extract with Ether quench->extract dry Dry with MgSO4 extract->dry evaporate Solvent Evaporation dry->evaporate purify Vacuum Distillation evaporate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Troubleshooting_Tree start Low Conversion Rate Observed q1 Did the reaction initiate? (Color change, bubbling) start->q1 cause1 Potential Causes: - Inactive Mg Surface - Wet Reagents/Glassware - Impure Alkyl Halide q1->cause1 No q2 Significant biphenyl byproduct observed? q1->q2 Yes a1_yes Yes a1_no No solution1 Solutions: - Activate Mg (iodine, crushing) - Flame-dry glassware - Use anhydrous solvents - Purify bromobenzene cause1->solution1 cause2 Potential Cause: Wurtz Coupling q2->cause2 Yes q3 Reaction stalled or incomplete? q2->q3 No a2_yes Yes a2_no No solution2 Solutions: - Slow, dropwise addition of halide - Avoid high temperatures cause2->solution2 cause3 Potential Causes: - Insufficient Stirring - Poor Reagent Quality - Incorrect Stoichiometry q3->cause3 Yes end Re-evaluate other parameters q3->end No a3_yes Yes a3_no No solution3 Solutions: - Increase stir rate - Use high-purity reagents - Titrate Grignard reagent cause3->solution3

Caption: Troubleshooting decision tree for low conversion in Grignard synthesis.

References

Technical Support Center: Accurate Quantification of 2-Phenylethyl Alcohol (2-PEA) in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 2-Phenylethyl Alcohol (2-PEA) in complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of 2-PEA, providing potential causes and solutions in a straightforward question-and-answer format.

Sample Preparation

Q1: I am experiencing low recovery of 2-PEA after Solid-Phase Extraction (SPE). What are the possible causes and how can I improve it?

A1: Low recovery in SPE is a frequent issue.[1] Here are the likely causes and troubleshooting steps:

  • Sorbent-Analyte Mismatch: The SPE sorbent may not have the appropriate retention mechanism for 2-PEA. For the nonpolar 2-PEA, a reversed-phase sorbent (like C18) is generally suitable. If 2-PEA is eluting too early, consider a sorbent with stronger hydrophobic characteristics.[1]

  • Improper Conditioning/Equilibration: Failure to properly wet the sorbent bed before sample loading can lead to incomplete binding of 2-PEA.[2] Ensure the sorbent is fully activated with an appropriate solvent (e.g., methanol) and then equilibrated with the loading solvent.[1]

  • Sample Loading Flow Rate: A flow rate that is too high during sample application can prevent sufficient interaction time between 2-PEA and the sorbent, leading to breakthrough.[3] Try reducing the loading flow rate.[3]

  • Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb 2-PEA from the sorbent. Increase the percentage of organic solvent in your elution buffer or switch to a stronger solvent.[1] You can also try increasing the volume of the elution solvent.[1]

  • Sample pH: The pH of your sample can affect the retention of 2-PEA. While 2-PEA is a neutral molecule, matrix components can be affected by pH, which in turn can influence recovery. Ensure the sample pH is optimized for retention on your chosen sorbent.[2]

Q2: My results show poor reproducibility between SPE replicates. What could be the reason?

A2: Poor reproducibility in SPE can stem from several factors:[4]

  • Inconsistent Cartridge Packing: Variations in the packing density of SPE cartridges can lead to channeling and inconsistent flow-through, affecting recovery.[1]

  • Drying of the Sorbent Bed: If the sorbent bed dries out before sample loading, it can lead to inconsistent wetting and analyte breakthrough. Ensure the sorbent remains wetted throughout the process.[1]

  • Variable Sample Matrix: High variability in the composition of your complex matrix from sample to sample can lead to inconsistent interactions and recoveries.[4]

  • Inconsistent Flow Rates: Manual processing of SPE cartridges can introduce variability in flow rates. Using a vacuum manifold or an automated SPE system can improve consistency.

Chromatographic Analysis (GC-MS & HPLC)

Q3: I am observing peak tailing for 2-PEA in my GC-MS analysis. What is causing this and how can I fix it?

A3: Peak tailing for 2-PEA in GC-MS is often due to active sites in the GC system. Here are common causes and solutions:

  • Active Silanol Groups: Free silanol groups in the GC inlet liner or on the column can interact with the hydroxyl group of 2-PEA, causing peak tailing. Use a deactivated inlet liner and a high-quality, well-maintained column.[5]

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites. Regularly trim the first few centimeters of the column and replace the inlet liner.[5]

  • Injector Temperature: If the injector temperature is too low, it can lead to incomplete and slow volatilization of 2-PEA. Optimize the injector temperature to ensure rapid and complete vaporization.[5]

Q4: My 2-PEA peak is showing poor shape or splitting in HPLC. What are the likely causes?

A4: Poor peak shape in HPLC can be attributed to several factors:

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing. Dilute your sample or reduce the injection volume.[6]

  • Incompatible Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the mobile phase.[6]

  • Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to poor peak shape. Try washing the column or replacing it if necessary.

  • Buffer pH: Ensure the mobile phase buffer is within the stable pH range for your column.

Q5: I am seeing interfering peaks co-eluting with 2-PEA. How can I resolve this?

A5: Co-elution of interfering peaks is a common challenge in complex matrices.[7] Here are some strategies:

  • Optimize Chromatographic Conditions:

    • GC-MS: Adjust the oven temperature program. A slower temperature ramp can improve the separation of compounds with close boiling points.[5]

    • HPLC: Modify the mobile phase composition. Changing the organic solvent ratio or the type of organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity. A gradient elution can also improve separation.[8]

  • Enhance Sample Cleanup: Implement a more selective sample preparation technique to remove the interfering compounds before chromatographic analysis. This could involve a more rigorous SPE protocol or a different extraction method like dispersive liquid-liquid microextraction (DLLME).[9]

  • Use High-Resolution Mass Spectrometry (HRMS): If available, GC-HRMS or LC-HRMS can distinguish between 2-PEA and co-eluting interferences based on their exact mass.

Quantification & Data Interpretation

Q6: How do I assess and mitigate matrix effects in my analysis?

A6: Matrix effects, which are the alteration of analyte ionization due to co-eluting matrix components, can lead to inaccurate quantification.[10] Here’s how to address them:

  • Assessment: To determine if you have a matrix effect, you can perform a post-extraction spike experiment.[10]

    • Analyze a standard solution of 2-PEA in a clean solvent (Set A).

    • Extract a blank matrix sample and then spike the 2-PEA standard into the final, clean extract (Set B).

    • Compare the peak area of Set B to Set A. A significant difference indicates a matrix effect (suppression if lower, enhancement if higher).[10]

  • Mitigation Strategies:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components through more rigorous sample preparation.[10]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been through the entire sample preparation process. This helps to compensate for the matrix effects.

    • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for 2-PEA is the gold standard for correcting matrix effects, as it behaves nearly identically to the analyte during sample preparation and analysis.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of 2-PEA using different analytical techniques.

Table 1: HPLC Method Parameters and Performance

ParameterValueReference
Column C18 (250 x 4.6 mm, 5 µm)[11]
Mobile Phase Acetonitrile/Water[12]
Detection UV at 210 nm or 220 nm[11][12]
Linearity Range 173.28 to 259.92 mg/L[12]
Recovery 98.2–100.9%[11]
Relative Standard Deviation (RSD) <0.3%[11]

Table 2: GC-MS Method Parameters and Performance

ParameterValueReference
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)[9]
Carrier Gas Helium[9]
Injection Mode Split[9]
Ionization Mode Electron Ionization (EI) at 70 eV[9]
Linearity Range 1.0-300.0 mg/L[9]
Limit of Detection (LOD) 0.1 mg/L[9]
Recovery 93.7-97.2%[9]
Relative Standard Deviation (RSD) 1.5-2.4%[9]

Detailed Experimental Protocols

Protocol 1: Quantification of 2-PEA by HPLC

This protocol is based on a reversed-phase HPLC method for the determination of 2-PEA.[8][12]

  • Preparation of Mobile Phase:

    • Prepare a 50:50 (v/v) mixture of HPLC-grade acetonitrile and HPLC-grade water.[12]

    • Degas the mobile phase by sonicating for 15 minutes or using vacuum filtration.[8]

  • Preparation of Standard Solution:

    • Accurately weigh approximately 100 mg of 2-PEA reference standard into a 100 mL volumetric flask.

    • Add about 70 mL of the mobile phase and sonicate until the standard is completely dissolved.[8]

    • Bring the flask to volume with the mobile phase to achieve a concentration of approximately 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]

  • Sample Preparation:

    • For liquid samples, dilute an accurately measured volume in the mobile phase to fall within the calibration range.

    • For solid or semi-solid samples, perform an appropriate extraction (e.g., SPE, LLE) and reconstitute the final extract in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.[12]

    • Mobile Phase: 50:50 (v/v) Acetonitrile:Water.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Injection Volume: 20 µL.[12]

    • Detection: UV at 220 nm.[12]

    • Column Temperature: Ambient.[12]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[8]

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the standard solution to determine the retention time of 2-PEA.

    • Inject the prepared sample solutions.

    • Quantify 2-PEA by comparing the peak area in the sample to a calibration curve prepared from a series of standard solutions of known concentrations.

Protocol 2: Quantification of 2-PEA by GC-MS with Dispersive Liquid-Liquid Microextraction (DLLME)

This protocol outlines a rapid and efficient method for the extraction and quantification of 2-PEA from aqueous matrices.[9]

  • Sample Preparation (DLLME):

    • Place a 5 mL aliquot of the aqueous sample into a conical centrifuge tube.

    • Add an appropriate amount of salt (e.g., NaCl) to increase the ionic strength, which can improve extraction efficiency.[9]

    • Prepare a mixture of a disperser solvent (e.g., 1 mL of methanol) and an extraction solvent (e.g., 25 µL of chlorobenzene).

    • Rapidly inject this mixture into the sample tube. A cloudy solution will form.

    • Centrifuge the mixture (e.g., at 4000 rpm for 5 minutes) to separate the phases.

    • Collect the sedimented phase (extraction solvent) using a microsyringe for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5MS fused silica capillary column (30 m × 0.25 mm I.D., 0.25 μm film thickness).[9]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[9]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 3°C/min to 180°C.

      • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.[5]

    • Injector Temperature: 280°C in split mode.[9]

    • MS Transfer Line Temperature: 280°C.[5]

    • Ion Source Temperature: 230°C.[5]

    • Ionization: Electron Ionization (EI) at 70 eV.[9]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification using characteristic ions of 2-PEA (e.g., m/z 91, 92, 122).

  • Analysis:

    • Inject the collected extract into the GC-MS system.

    • Identify 2-PEA based on its retention time and the presence of characteristic ions.

    • Quantify 2-PEA using a calibration curve prepared by subjecting standard solutions of 2-PEA to the same DLLME procedure.

Visualizations

experimental_workflow_hplc cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standards Prepare Standards standard_injection Standard Injection prep_standards->standard_injection prep_samples Prepare Samples sample_injection Sample Injection prep_samples->sample_injection blank_injection Blank Injection system_equilibration->blank_injection blank_injection->standard_injection standard_injection->sample_injection calibration_curve Calibration Curve standard_injection->calibration_curve peak_integration Peak Integration sample_injection->peak_integration quantification Quantification peak_integration->quantification calibration_curve->quantification

Caption: HPLC analysis workflow for 2-PEA quantification.

experimental_workflow_gcms_dllme cluster_extraction DLLME Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_aliquot Take Sample Aliquot add_salt Add Salt sample_aliquot->add_salt rapid_injection Rapid Injection add_salt->rapid_injection injection_mixture Prepare Injection Mixture (Disperser + Extraction Solvent) injection_mixture->rapid_injection centrifugation Centrifugation rapid_injection->centrifugation collect_extract Collect Extract centrifugation->collect_extract gcms_injection Inject into GC-MS collect_extract->gcms_injection separation Chromatographic Separation gcms_injection->separation detection Mass Spectrometric Detection separation->detection identification Identification (RT & Ions) detection->identification quantification Quantification identification->quantification

Caption: GC-MS with DLLME workflow for 2-PEA analysis.

troubleshooting_low_recovery_spe problem Problem: Low 2-PEA Recovery in SPE cause1 Sorbent-Analyte Mismatch problem->cause1 cause2 Improper Conditioning problem->cause2 cause3 High Flow Rate problem->cause3 cause4 Weak Elution Solvent problem->cause4 solution1 Solution: Use appropriate reversed-phase sorbent (e.g., C18) cause1->solution1 solution2 Solution: Ensure proper sorbent wetting and equilibration cause2->solution2 solution3 Solution: Reduce sample loading flow rate cause3->solution3 solution4 Solution: Increase organic content or use a stronger eluent cause4->solution4

Caption: Troubleshooting logic for low SPE recovery of 2-PEA.

References

Technical Support Center: Optimizing 2-Phenylethyl Alcohol (2-PE) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the production of 2-Phenylethyl Alcohol (2-PE) through microbial fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for 2-PE production in yeast?

A1: The two main pathways for 2-PE biosynthesis in yeasts like Saccharomyces cerevisiae are the Ehrlich pathway and the Shikimate pathway.[1][2][3][4] The Ehrlich pathway, which converts L-phenylalanine (L-Phe) to 2-PE, is generally more efficient and industrially attractive.[2][5] The Shikimate pathway synthesizes 2-PE de novo from glucose.[1][2]

Q2: What is the role of L-phenylalanine in 2-PE production?

A2: L-phenylalanine (L-Phe) is the direct precursor for 2-PE synthesis via the highly efficient Ehrlich pathway.[3][4][5] Supplementing the culture medium with L-Phe is a common strategy to significantly boost 2-PE yields.[2] In fact, using L-Phe as the sole nitrogen source can enhance 2-PE production because it promotes the Ehrlich pathway over other metabolic routes.[5][6]

Q3: How do carbon and nitrogen sources in the medium affect 2-PE production?

A3: The composition of carbon and nitrogen sources is critical for optimizing 2-PE yield.[5][6]

  • Carbon Source: Glucose is a commonly used carbon source that supports both cell growth and 2-PE synthesis.[1] However, high initial glucose concentrations can sometimes inhibit production, making fed-batch strategies beneficial.[7]

  • Nitrogen Source: The type and concentration of the nitrogen source significantly influence which metabolic pathway is favored. When L-Phe is the sole or primary nitrogen source, the Ehrlich pathway is upregulated, leading to higher 2-PE production.[5][6] The presence of more readily assimilable nitrogen sources, like ammonium salts, can suppress the Ehrlich pathway.[5] Some studies show that moderate concentrations of yeast extract can be beneficial as it provides essential growth factors, vitamins, and microelements.[5]

Q4: What are the optimal pH and temperature for 2-PE fermentation?

A4: The optimal pH and temperature are specific to the microorganism being used and can differ for cell growth versus 2-PE production.[5][8] For S. cerevisiae, a slightly acidic environment, typically with a pH range of 5.0–6.0, is favorable.[1] One study found that for S. cerevisiae D-22, a pH of 5.5 resulted in the highest 2-PE production, with a significant decrease observed at pH values above 6.0.[1][9] Temperature optima can also vary; for instance, one study noted maximal cell growth for Pichia fermentans at 25–30 °C, while 2-PE production was highest at 30–35 °C.[8]

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Low 2-PE Yield Suboptimal Medium Composition: - Inappropriate carbon-to-nitrogen ratio.- Presence of repressive nitrogen sources (e.g., ammonium salts).[5]- Insufficient L-phenylalanine precursor.Medium Optimization: - Systematically evaluate different carbon sources (e.g., glucose, sucrose) and their concentrations.[1][2]- Use L-phenylalanine as the primary or sole nitrogen source to promote the Ehrlich pathway.[5][6]- Optimize the concentration of L-phenylalanine.[2]- Test the effect of adding moderate amounts of complex nitrogen sources like yeast extract or corn steep liquor, which can provide essential growth factors.[1][5]
Inadequate Fermentation Conditions: - Suboptimal pH or temperature.[6][8]- Poor aeration.[6]Process Parameter Optimization: - Determine the optimal pH and temperature for your specific strain through small-scale experiments. A pH around 5.5 is often a good starting point for yeast.[1][9]- Optimize the agitation speed and aeration rate to ensure sufficient oxygen for yeast metabolism.[6]
Inconsistent Production Between Batches Variability in Inoculum: - Inconsistent inoculum age or size.[1]- Poor yeast viability.[10]Standardize Inoculum: - Use a consistent inoculum size, typically around 10% (v/v).[1]- Ensure the seed culture is in the exponential growth phase before inoculation.- Check yeast viability before starting the fermentation.
Inconsistent Medium Preparation: - Variations in raw material quality.- Errors in component measurement.Standardize Procedures: - Use high-quality, consistent sources for all medium components.- Implement strict protocols for medium preparation and sterilization.
High Biomass, Low 2-PE Titer Metabolic Flux Directed to Growth: - Nutrient conditions favor cell proliferation over secondary metabolite production.Two-Stage Fermentation: - Implement a two-stage temperature control strategy. One study found that growing S. cerevisiae at 25°C for high cell density and then shifting to 35°C favored 2-PE biosynthesis.[1]- Consider a fed-batch strategy to control nutrient availability and shift metabolism towards production after an initial growth phase.[7]
Product Inhibition: - 2-PE can be toxic to the producing microorganism at high concentrations, inhibiting further production.[5]In Situ Product Removal (ISPR): - Employ ISPR techniques, such as using an organic solvent overlay (e.g., oleic acid), to continuously remove 2-PE from the aqueous phase, thereby reducing its toxic effects and increasing the total yield.[1][9]

Data Presentation

Table 1: Effect of Nitrogen Source on 2-PE Production in S. cerevisiae

Nitrogen Source Combination2-PE Titer (g/L)Reference
L-Phe as sole nitrogen sourceGenerally leads to increased production[5][6]
Yeast Extract (6 g/L) + other components2.77[5]
Corn Steep Liquor (1.75 g/L) + Yeast Extract (2.5 g/L) + Malt Extract (5 g/L)~3.5 (in optimized flask medium)[1][11]
Absence of Yeast Extract< 2.0[5]

Table 2: Effect of pH on 2-PE Production by S. cerevisiae D-22 in a 5L Bioreactor

pH2-PE Titer (g/L) at 22hReference
5.03.89[1][9]
5.54.44[1][9]
6.0~2.57 (peak)[1][9]
7.0~2.83 (peak)[1][9]

Experimental Protocols

Protocol 1: Single-Factor Experimental Design for Medium Optimization

This protocol is a common method for screening the impact of individual medium components.[12][13]

  • Establish Basal Medium: Start with a defined basal medium composition (e.g., glucose 40 g/L, KH₂PO₄ 6 g/L, MgSO₄·7H₂O 0.4 g/L, CaCl₂ 0.2 g/L, L-Phe 8 g/L).[1]

  • Prepare Experimental Groups: Create a series of flasks where one component is varied at a time while keeping others constant. For example:

    • Carbon Source: Test different initial glucose concentrations (e.g., 20, 30, 40, 50, 60 g/L).[1]

    • Nitrogen Sources: Test different concentrations of corn steep liquor, yeast extract, or malt extract individually.[1][14]

  • Inoculation and Cultivation: Inoculate each flask with a standardized amount of a log-phase seed culture. Cultivate under consistent conditions (e.g., 30°C, 200 rpm) for a defined period (e.g., 72 hours).[7]

  • Sampling and Analysis: At regular intervals or at the end of the fermentation, withdraw samples. Measure cell density (OD₆₀₀) and quantify the 2-PE concentration using High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Plot 2-PE concentration against the variable component concentration to identify the optimal level for that specific component.

Protocol 2: Fed-Batch Fermentation in a Bioreactor

This protocol aims to enhance 2-PE production by overcoming substrate limitations and inhibition.

  • Bioreactor Setup: Prepare a 5L bioreactor with an optimized fermentation medium determined from flask experiments (e.g., 40 g/L glucose, 1.75 g/L corn steep liquor, 2.5 g/L yeast extract, 5 g/L malt extract, 8 g/L L-Phe).[9]

  • Sterilization and Inoculation: Sterilize the bioreactor and medium. Inoculate with a 10% (v/v) seed culture.[1]

  • Control Fermentation Parameters: Maintain constant process parameters. Set the pH to the optimum value (e.g., 5.5) using automated addition of acid/base.[1][9] Control temperature (e.g., 30°C), agitation, and aeration to maintain dissolved oxygen levels.

  • Feeding Strategy:

    • Glucose Feeding: As glucose is consumed, periodically supplement the culture with a concentrated glucose solution to maintain a target concentration (e.g., add 20 g/L every 24 hours).[7]

    • L-Phe Feeding: A supplemental feeding of the L-Phe precursor can also be applied to sustain high production rates.

  • Monitoring: Regularly monitor cell growth (OD₆₀₀), substrate consumption, and 2-PE production throughout the fermentation process.

Visualizations

Ehrlich_Pathway cluster_medium Culture Medium cluster_cell Yeast Cell L_Phe L-Phenylalanine Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Transamination (Aro8p, Aro9p) Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylation (Aro10p) Two_PE This compound Phenylacetaldehyde->Two_PE Reduction (ADH)

Caption: The Ehrlich pathway for 2-PE production from L-Phenylalanine in yeast.

Medium_Optimization_Workflow A Define Basal Medium (Carbon, Nitrogen, Precursor) B One-Factor-at-a-Time (OFAT) Experiments in Shake Flasks A->B C Vary Carbon Source Concentration B->C D Vary Nitrogen Source Types & Concentrations B->D E Vary L-Phe Concentration B->E F Analyze 2-PE Titer & Biomass C->F D->F E->F G Identify Optimal Level for Each Factor F->G H Develop Optimized Medium Formulation G->H I Validate in Controlled Bioreactor H->I

Caption: Experimental workflow for optimizing culture medium components.

Troubleshooting_Tree Start Low 2-PE Yield Q1 Is biomass (cell density) also low? Start->Q1 A1_Yes Check Growth Conditions: - Inoculum quality - pH & Temperature - Aeration - Basal nutrient limitation Q1->A1_Yes Yes A1_No High Biomass, Low Product Titer Q1->A1_No No Q2 Is L-Phe the primary nitrogen source? A1_No->Q2 A2_No Reformulate Medium: - Reduce/remove repressive  nitrogen sources - Increase L-Phe concentration Q2->A2_No No A2_Yes Possible Product Inhibition Q2->A2_Yes Yes A3 Implement In Situ Product Removal (ISPR) A2_Yes->A3

Caption: Decision tree for troubleshooting low 2-PE production.

References

Validation & Comparative

validating the antimicrobial efficacy of 2-Phenylethyl Alcohol against E. coli

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

2-Phenylethyl alcohol (PEA), a naturally occurring aromatic alcohol with a characteristic rose-like odor, has garnered significant interest for its antimicrobial properties. This guide provides a comprehensive comparison of the antimicrobial efficacy of PEA against the gram-negative bacterium Escherichia coli, benchmarked against other common antimicrobials. The information presented herein is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in evaluating its potential applications.

Performance Snapshot: PEA vs. Alternatives

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial population.

Antimicrobial AgentTypeMIC against E. coliMBC against E. coli
This compound (PEA) Aromatic Alcohol~15 mM (MIC₅₀)90 - 180 mM[1]
ThymolNatural Phenol1.2 mmol/L-
CarvacrolNatural Phenol>1.2 mmol/L-
Sodium BenzoateChemical Preservative1.5 mg/mL[2]; 400 mg/mL>10,000 ppm (pH 7.0), 1000 ppm (pH 4.0)[3]
Potassium SorbateChemical Preservative1.5 mg/mL[2]; 400 mg/mL-
MethylparabenChemical Preservative--
PropylparabenChemical Preservative-Bactericidal concentrations have been noted[4]
CiprofloxacinAntibiotic (Fluoroquinolone)0.007 - 32.0 mg/mL-
AmikacinAntibiotic (Aminoglycoside)1.0 - 4.0 mg/mL-
ColistinAntibiotic (Polymyxin)0.062 - 0.5 mg/mL-

Note: MIC and MBC values can vary depending on the specific E. coli strain, testing methodology, and experimental conditions.

Mechanism of Action: A Disruptive Force

The primary antimicrobial action of this compound against E. coli is the disruption of the bacterial cell membrane's integrity.[5] This leads to a cascade of detrimental effects, ultimately resulting in cell death.

PEA partitions into the lipid bilayer of the cell membrane, causing a breakdown in its permeability barrier.[5] This increased permeability allows for the leakage of essential intracellular components, such as potassium ions.[5] The loss of these vital ions disrupts the electrochemical gradients necessary for cellular processes. Consequently, a series of secondary effects ensue, including the inhibition of DNA synthesis and other crucial metabolic functions.[5][6]

PEA This compound (PEA) Membrane E. coli Cell Membrane PEA->Membrane Partitions into Permeability Increased Membrane Permeability Membrane->Permeability Disrupts Integrity Leakage Leakage of Intracellular Components (e.g., K+ ions) Permeability->Leakage Cell_Death Cell Death Permeability->Cell_Death Gradient_Loss Loss of Electrochemical Gradients Leakage->Gradient_Loss DNA_Inhibition Inhibition of DNA Synthesis Gradient_Loss->DNA_Inhibition Secondary Effect DNA_Inhibition->Cell_Death cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare E. coli Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Dilution Serial Dilution of Antimicrobial in Plate Dilution->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Visual/OD) Incubate->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Read_MBC Read MBC (Colony Count) Subculture->Read_MBC

References

comparative study of 2-Phenylethyl Alcohol and benzyl alcohol as preservatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylethyl alcohol (PEA) and benzyl alcohol are two aromatic alcohols widely employed as preservatives in the pharmaceutical, cosmetic, and food industries. Their primary role is to prevent the growth of microorganisms that can degrade the product or pose a health risk to the consumer. While both compounds share structural similarities and a common functional purpose, they exhibit significant differences in their antimicrobial efficacy, physicochemical properties, and safety profiles. This guide provides an objective, data-driven comparison of this compound and benzyl alcohol to assist researchers, scientists, and drug development professionals in selecting the appropriate preservative for their specific formulation needs.

Physicochemical Properties

The fundamental chemical and physical characteristics of a preservative are critical as they dictate its solubility, stability, and interaction with other formulation components. Benzyl alcohol is a simpler aromatic alcohol, while this compound has an additional ethyl group, influencing its properties.

PropertyThis compoundBenzyl Alcohol
Chemical Structure C₆H₅CH₂CH₂OHC₆H₅CH₂OH
Molecular Weight 122.16 g/mol 108.14 g/mol
Appearance Colorless liquidColorless liquid
Odor Mild, rose-likeFaint, aromatic, almond-like
Solubility in Water 2 mL in 100 mL (2%)4.29 g in 100 mL (~4%)
Boiling Point 219-221 °C205.3 °C
Typical Use Conc. 0.25% - 1.0%0.5% - 3.0%

Antimicrobial Efficacy and Mechanism of Action

Both alcohols exert their antimicrobial effect primarily by disrupting the microbial cell membrane. This action increases membrane permeability, leading to the leakage of essential intracellular components and ultimately causing cell death. Benzyl alcohol is known to inhibit protein synthesis, while this compound can also inhibit DNA synthesis.

MicroorganismThis compound MIC (mg/mL)Benzyl Alcohol MIC (mg/mL)
Escherichia coli~1.8 (15 mM)[1]2.0[2]
Pseudomonas aeruginosaVaries2.0[2]
Staphylococcus aureusVaries0.025[2]
Candida albicansVaries2.5[2]
Aspergillus brasiliensis (niger)Varies5.0[2]

Note: MIC values can vary significantly based on the test method, strain, and formulation matrix.

Experimental Protocols

Antimicrobial Effectiveness Test (AET) - USP <51>

The AET is a critical pharmacopeial method to determine the efficacy of a preservative system in a final product formulation.

1. Preparation of Inoculum:

  • Standardized cultures of challenge microorganisms (S. aureus, E. coli, P. aeruginosa, C. albicans, A. niger) are prepared to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

2. Inoculation of Product:

  • Five separate containers of the product are each inoculated with one of the five test organisms.

  • The inoculum volume is between 0.5% and 1.0% of the product's volume, resulting in an initial microbial concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL in the product.

3. Incubation and Sampling:

  • The inoculated containers are held at a specified temperature (typically 20-25°C) for 28 days.

  • Samples are withdrawn from each container at specified intervals (e.g., Day 7, Day 14, and Day 28).

4. Microbial Enumeration:

  • The number of viable microorganisms in the samples is determined using standard plate count methods.

  • Results are used to calculate the log reduction in microbial count from the initial concentration.

5. Acceptance Criteria (Category 1 Products - e.g., Injections):

  • Bacteria: Not less than 1.0 log reduction by Day 7; not less than 3.0 log reduction by Day 14; no increase from Day 14 through Day 28.

  • Yeast and Molds: No increase from the initial calculated count at Day 7, 14, and 28.

Formulation and Stability Considerations

The performance of both alcohols can be significantly influenced by the formulation's characteristics, especially pH and the presence of other excipients.

FactorThis compoundBenzyl Alcohol
Optimal pH Range Effective across a broader range, including neutral to slightly acidic pH.Most effective at pH < 5; activity significantly decreases above pH 8.[2]
Incompatibilities Generally compatible with most excipients.Activity can be reduced by nonionic surfactants (e.g., Polysorbate 80) and interaction with polyethylene packaging.[2]
Volatility Less volatile than benzyl alcohol, potentially providing more sustained preservative action.More volatile; can slowly oxidize in air to form benzaldehyde and benzoic acid.[2][3]
Synergy Well-documented synergistic effects with other preservatives like parabens and caprylyl glycol, enhancing the overall antimicrobial spectrum.[4]Can be used in combination with other preservatives like methylparaben for enhanced efficacy against fungi.[5]

Safety and Regulatory Profile

Both preservatives are widely approved for use; however, they are subject to concentration limits and carry specific safety considerations.

AspectThis compoundBenzyl Alcohol
Regulatory Status Generally Recognized As Safe (GRAS) by the FDA for food use. Widely permitted in cosmetics globally.Approved for use in a wide range of pharmaceutical formulations, including parenteral, oral, and topical products.[2]
Typical Use Levels Cosmetics: 0.25 - 1.0%Pharmaceuticals: up to 2.0% v/v; Cosmetics: up to 3.0% v/v.[2]
Key Safety Issues Can cause skin irritation and sensitization in some individuals at high concentrations.Associated with fatal "gasping syndrome" in neonates and low-birth-weight infants when used in high doses in intravenous flush solutions.[6] Therefore, its use is contraindicated in this population.

Conclusion

The choice between this compound and benzyl alcohol depends heavily on the specific requirements of the formulation.

Choose this compound when:

  • A pleasant, rose-like odor is desired or acceptable.

  • The formulation has a neutral or near-neutral pH.

  • Enhanced efficacy against Gram-negative bacteria is a priority.

  • A synergistic component is needed for a broader-spectrum preservative system.

Choose Benzyl Alcohol when:

  • The formulation has an acidic pH (below 5).

  • A broad-spectrum, cost-effective preservative is required.

  • The faint, almond-like scent is not a concern.

  • The product is not intended for use in neonates.

Both preservatives are effective tools in product formulation. A thorough evaluation of the product's pH, target microbial challenge, desired sensory characteristics, and patient population is essential for making an informed and appropriate selection.

References

A Comparative Guide: Chemical Synthesis vs. Biotechnological Production of 2-Phenylethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Phenylethyl alcohol (2-PEA), a valuable aromatic alcohol with a characteristic rose-like scent, is a key ingredient in the fragrance, cosmetic, food, and pharmaceutical industries. Its production is dominated by two primary approaches: traditional chemical synthesis and modern biotechnological methods. This guide provides an objective comparison of these production routes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers and professionals in selecting the most suitable method for their specific applications.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative parameters for the different production methods of this compound, offering a clear comparison of their performance.

ParameterChemical SynthesisBiotechnological Production
Method Friedel-Crafts Reaction Hydrogenation of Styrene Oxide
Primary Feedstock Benzene, Ethylene OxideStyrene Oxide, Hydrogen
Typical Yield ~80-90%>90%[1][2]
Product Titer/Concentration High (product is the bulk)High (product is the bulk)
Purity High, but may contain toxic byproductsHigh (>99%)[3]
Reaction Conditions Low temperature (<25°C), Lewis acid catalyst (e.g., AlCl₃)[1][4]40-120°C, 50-800 psig H₂, catalyst (e.g., Pd/C, Raney Nickel)[5][3]
Environmental Impact Use of hazardous and carcinogenic chemicals (benzene, ethylene oxide), generation of hazardous waste[4][6]Use of hydrogen gas under high pressure, generation of hazardous waste[5]
Cost Lower production cost (approx. $3.5 - $5 USD/kg)[7]Lower production cost
"Natural" Label NoNo

Visualizing the Production Pathways

To better understand the core processes, the following diagrams illustrate the key chemical reactions and the primary biotechnological pathway for 2-PEA production.

Chemical_Synthesis cluster_friedel_crafts Friedel-Crafts Reaction cluster_hydrogenation Hydrogenation of Styrene Oxide cluster_grignard Grignard Reaction Benzene Benzene 2-PEA_FC This compound Benzene->2-PEA_FC + Ethylene Oxide Ethylene Oxide_FC Ethylene Oxide Ethylene Oxide_FC->2-PEA_FC AlCl3 AlCl₃ AlCl3->2-PEA_FC Catalyst Styrene Oxide Styrene Oxide 2-PEA_H This compound Styrene Oxide->2-PEA_H + H₂ H2 H₂ H2->2-PEA_H Catalyst_H Catalyst (e.g., Raney Ni, Pd/C) Catalyst_H->2-PEA_H Phenylmagnesium Bromide Phenylmagnesium Bromide 2-PEA_G This compound Phenylmagnesium Bromide->2-PEA_G + Ethylene Oxide Ethylene Oxide_G Ethylene Oxide Ethylene Oxide_G->2-PEA_G

Chemical Synthesis Routes for this compound.

Ehrlich_Pathway L-Phenylalanine L-Phenylalanine Phenylpyruvate Phenylpyruvate L-Phenylalanine->Phenylpyruvate Transamination Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylation 2-Phenylethyl_Alcohol This compound Phenylacetaldehyde->2-Phenylethyl_Alcohol Reduction Aromatic_Aminotransferase Aromatic Aminotransferase (e.g., ARO8, ARO9) Aromatic_Aminotransferase->Phenylpyruvate Phenylpyruvate_Decarboxylase Phenylpyruvate Decarboxylase (e.g., ARO10) Phenylpyruvate_Decarboxylase->Phenylacetaldehyde Alcohol_Dehydrogenase Alcohol Dehydrogenase (e.g., ADH) Alcohol_Dehydrogenase->2-Phenylethyl_Alcohol

The Ehrlich Pathway for Biotechnological 2-PEA Production.

Experimental_Workflow cluster_chemical Chemical Synthesis Workflow cluster_biotech Biotechnological Production Workflow Reactants Reactants & Catalyst Preparation Reaction Controlled Reaction (Temperature, Pressure) Reactants->Reaction Quenching Reaction Quenching & Catalyst Removal Reaction->Quenching Purification_Chem Purification (Distillation, Chromatography) Quenching->Purification_Chem Analysis_Chem Product Analysis (GC-MS, NMR) Purification_Chem->Analysis_Chem Final_Product_Chem Pure 2-PEA Analysis_Chem->Final_Product_Chem Media_Prep Media & Inoculum Preparation Fermentation Fermentation (Controlled pH, Temp, Aeration) Media_Prep->Fermentation Harvesting Cell Harvesting & Broth Separation Fermentation->Harvesting Extraction Product Extraction (Solvent Extraction, Adsorption) Harvesting->Extraction Purification_Bio Purification (Distillation) Extraction->Purification_Bio Analysis_Bio Product Analysis (HPLC, GC-MS) Purification_Bio->Analysis_Bio Final_Product_Bio Natural 2-PEA Analysis_Bio->Final_Product_Bio

General Experimental Workflows.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in both chemical and biotechnological production of 2-PEA.

Chemical Synthesis: Hydrogenation of Styrene Oxide[5]

This protocol describes the catalytic hydrogenation of styrene oxide to this compound using a palladium on carbon (Pd/C) catalyst.

Materials:

  • Styrene oxide (5 g, 0.04166 moles)

  • Methanol (95 g)

  • 1% Pd/C catalyst (0.075 g)

  • Sodium hydroxide (NaOH) (0.13 g, as a promoter)

  • 300 cm³ autoclave with magnetic drive for agitation

  • Hydrogen gas source

  • Gas chromatograph (GC) for analysis

Procedure:

  • Charge the 300 cm³ autoclave with 5 g of styrene oxide, 95 g of methanol, 0.075 g of 1% Pd/C catalyst, and 0.13 g of NaOH promoter.

  • Seal the autoclave and purge with nitrogen gas to remove air.

  • Pressurize the autoclave with hydrogen gas to 100 psig.

  • Set the reaction temperature to 40°C and begin agitation.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Once the reaction is complete, cool the reactor to below ambient temperature.

  • Carefully vent the excess hydrogen gas.

  • Discharge the contents of the autoclave.

  • Analyze the reaction mixture using gas chromatography to determine the conversion of styrene oxide and the selectivity to this compound. A typical result for this procedure is a 90% conversion of styrene oxide with a 99% selectivity to this compound.[5]

  • The catalyst can be removed by filtration, and the this compound can be purified from the methanol solvent by distillation.

Biotechnological Production: Fermentation using Saccharomyces cerevisiae[9][10]

This protocol outlines the production of 2-PEA from L-phenylalanine using a batch fermentation process with Saccharomyces cerevisiae.

Materials:

  • Saccharomyces cerevisiae strain (e.g., a wild-type or a strain optimized for 2-PEA production)

  • YPD medium (for inoculum preparation): 10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose

  • Fermentation medium (per liter): 40 g glucose, 5 g malt extract, 2.5 g yeast extract, 1.75 g corn steep liquor, 6 g KH₂PO₄, 0.4 g MgSO₄·7H₂O, 0.2 g CaCl₂, 8 g L-phenylalanine. Adjust pH to 6.0.

  • Shake flasks

  • Bioreactor (e.g., 5 L) with controls for temperature, pH, and dissolved oxygen

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of S. cerevisiae into a shake flask containing YPD medium.

    • Incubate at 30°C with shaking at 220 rpm for 24 hours.

  • Fermentation:

    • Sterilize the bioreactor containing the fermentation medium.

    • Inoculate the bioreactor with the seed culture to a final proportion of 10% (v/v).

    • Maintain the fermentation conditions: temperature at 30°C, pH at 5.5 (controlled with the addition of acid/base), and agitation at an appropriate speed to ensure adequate mixing and aeration.

    • Take samples aseptically at regular intervals to monitor cell growth (OD₆₀₀), substrate consumption (glucose and L-phenylalanine), and 2-PEA production.

  • Product Analysis (GC-MS):

    • Centrifuge the fermentation samples to separate the cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Extract the 2-PEA from the supernatant using a suitable solvent (e.g., ethyl acetate).

    • Analyze the extract using GC-MS. A typical GC program would involve an initial temperature of 40°C, ramped to 240°C. The mass spectrometer would be operated in electron ionization (EI) mode.[8]

    • Quantify the 2-PEA concentration by comparing the peak area to a standard curve.

Conclusion

The choice between chemical synthesis and biotechnological production of this compound is a multifaceted decision that depends on the desired application, cost considerations, and regulatory requirements.

Chemical synthesis offers a cost-effective and high-yield route to 2-PEA.[7] The established methods, such as the hydrogenation of styrene oxide, can achieve high purity. However, these processes often rely on hazardous materials and can have a significant environmental footprint.[4][6]

Biotechnological production , primarily through the Ehrlich pathway in yeasts, provides a "natural" product that is highly sought after in the food and fragrance industries.[9] This method is generally considered more environmentally friendly. While traditionally associated with lower titers and higher costs, ongoing research in metabolic engineering and process optimization, including the use of waste streams as feedstocks, is making bioproduction an increasingly viable and competitive alternative.[10][11]

For applications where the "natural" label is paramount and a higher production cost is acceptable, biotechnological production is the preferred method. For bulk chemical applications where cost is the primary driver, chemical synthesis remains the dominant approach. Researchers and drug development professionals should carefully weigh these factors to select the production method that best aligns with their product development goals and sustainability objectives.

References

A Comparative Guide to HPLC Method Validation for 2-Phenylethyl Alcohol Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Phenylethyl Alcohol, with a focus on method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a robust and reliable analytical method.

Introduction to HPLC Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. The objective of validating an HPLC method is to demonstrate its suitability for its intended purpose.[4] The ICH Q2(R1) guideline outlines the validation parameters that need to be considered.[1][2][3]

Comparison of Chromatographic Conditions

Several reversed-phase HPLC (RP-HPLC) methods have been reported for the determination of this compound. A summary of the chromatographic conditions from two representative methods is presented below. These conditions have been optimized for the efficient separation of this compound from potential impurities.[5]

ParameterMethod 1[6]Method 2[5]
Column Waters C18 Symmetry (150 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (50:50, v/v)Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 220 nm210 nm
Injection Volume Not Specified10 µL
Column Temperature Not SpecifiedAmbient (approx. 25 °C)
Retention Time ~2.8 minNot Specified

Validation Parameters according to ICH Q2(R1)

The following tables summarize the validation data for an HPLC method for this compound analysis as reported in a study that followed ICH guidelines.[6]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

ParameterResult[6]
Concentration Range 173.28 to 259.92 mg/mL
Regression Coefficient (r²) 0.9991
Slope 10283
Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

True Concentration (mg/L)Found Concentration (mg/L)% Recovery
187.5186.4899.46[6]
206.25205.9199.84[6]
176.25173.7498.58[6]
Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is usually expressed as the relative standard deviation (RSD).

Precision LevelParameterResult[6]
Repeatability (Intra-assay) RSD (%)< 2.0
Intermediate Precision (Ruggedness) RSD (%)< 2.0
Reproducibility RSD (%)< 2.0

Experimental Protocols

Detailed methodologies for key validation experiments are provided below, based on established practices and reported methods.[5][6]

Preparation of Solutions
  • Mobile Phase Preparation: A mixture of HPLC-grade acetonitrile and water (50:50, v/v) is prepared and degassed using sonication or vacuum filtration.[5]

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to achieve a desired concentration (e.g., 1.0 mg/mL).[5]

  • Sample Solution Preparation: Prepare the sample containing this compound in the same manner as the standard solution.[5]

Linearity Study
  • Prepare a series of at least five concentrations of the this compound reference standard spanning the expected concentration range of the samples.

  • Inject each concentration in triplicate into the HPLC system.

  • Record the peak area for each injection.

  • Plot a graph of the mean peak area versus the concentration.

  • Calculate the regression equation and the correlation coefficient (r²). The correlation coefficient should be close to 1.

Accuracy Study
  • Prepare samples with known concentrations of this compound (e.g., by spiking a placebo with the analyte at different concentration levels: low, medium, and high).

  • Analyze these samples in triplicate using the HPLC method.

  • Calculate the percentage recovery for each concentration level using the formula: (Mean measured concentration / Spiked concentration) x 100%.

Precision Study
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample solution at 100% of the test concentration on the same day and by the same analyst. Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or using a different instrument. Calculate the RSD between the two sets of results.

  • Reproducibility: This is typically assessed by means of an inter-laboratory trial and is not always required for routine method validation.

Visualizing the Validation Process

The following diagrams illustrate the workflow of HPLC method validation and the relationship between the different validation parameters as per ICH guidelines.

HPLC_Validation_Workflow start Start: Define Analytical Procedure's Intended Use method_dev Method Development and Optimization start->method_dev validation_protocol Write Validation Protocol method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability, Intermediate) validation_protocol->precision lod_loq Detection & Quantitation Limits (LOD & LOQ) validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end End: Method Implementation for Routine Use validation_report->end

Caption: Workflow for HPLC method validation according to ICH guidelines.

Validation_Parameters_Relationship specificity Specificity accuracy Accuracy specificity->accuracy precision Precision specificity->precision linearity Linearity range_node Range linearity->range_node linearity->accuracy linearity->precision range_node->accuracy range_node->precision precision->accuracy loq LOQ precision->loq lod LOD lod->loq robustness Robustness system_suitability System Suitability robustness->system_suitability system_suitability->specificity system_suitability->linearity system_suitability->precision

Caption: Interdependencies of analytical method validation parameters.

References

Assessing the Quorum Sensing Inhibitory Activity of 2-Phenylethyl Alcohol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of alternative therapeutic strategies. One promising approach is the disruption of quorum sensing (QS), a bacterial communication system that regulates virulence factor production and biofilm formation. This guide provides a comparative assessment of the QS inhibitory (QSI) activity of 2-Phenylethyl Alcohol (2-PE) and its derivatives, alongside other known QS inhibitors. The information is supported by experimental data and detailed methodologies to aid in the research and development of novel anti-pathogenic agents.

Performance Comparison of Quorum Sensing Inhibitors

The following tables summarize the available quantitative data on the QSI activity of this compound, its derivatives, and other alternative compounds. Direct comparison is challenging due to variations in experimental setups and reported metrics.

Table 1: Quorum Sensing Inhibitory Activity of this compound (2-PE) and Rose Absolute

CompoundTarget OrganismAssayConcentrationInhibition (%)Reference
This compoundP. aeruginosa PAO1Biofilm Formation2 mM55.5[1]
1 mM42.5[1]
0.5 mM38.8[1]
0.25 mM35[1]
P. aeruginosa PAO1EPS Production2 mM33.5[1]
P. aeruginosa PAO1Swarming Motility2 mM64.5[1]
C. violaceum ATCC 12472Violacein Production2 mM62.5[1][2]
Rose AbsoluteP. aeruginosa PAO1Biofilm Formation0.5% (v/v)98.53[1]
P. aeruginosa PAO1EPS Production0.5% (v/v)60.5[1]
P. aeruginosa PAO1Swarming Motility0.5% (v/v)94.7[1]
C. violaceum ATCC 12472Violacein Production0.5% (v/v)98.1[1][2]

Table 2: Bacteriostatic Activity of this compound Derivatives against E. coli

CompoundMIC50 (mM)Reference
This compound~15[3]
Phenylacetic Acid~20[3]
Phenyllactic Acid~45[3]
Tyrosol~30[3]
Methyl Phenylacetate~6.3[3]

Note: MIC50 represents the concentration that inhibits 50% of bacterial growth and is a measure of bacteriostatic activity, not necessarily direct QS inhibition.

Table 3: Quorum Sensing Inhibitory Activity of Alternative Compounds

CompoundTarget OrganismAssayIC50Reference
mBTLP. aeruginosa PA14Pyocyanin Production8 µM (±2)[4]
mCTLP. aeruginosa PA14Pyocyanin Production9 µM (±2)[4]
itc-13P. aeruginosa PA14Pyocyanin Production56 µM (±10)[4]
V-06-018P. aeruginosa PA14Pyocyanin Production18 µM (±2)[4]
LinaloolC. violaceum CV026Violacein Production63 µg/mL[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative studies.

Violacein Inhibition Assay in Chromobacterium violaceum

This assay is a common method for screening QS inhibitors. C. violaceum produces a purple pigment called violacein, the synthesis of which is regulated by the CviI/CviR QS system. Inhibition of violacein production indicates potential QSI activity.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472 or CV026)

  • Luria-Bertani (LB) broth and agar

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of C. violaceum in LB broth at 30°C with shaking.

  • Dilute the overnight culture to a starting OD600 of approximately 0.1 in fresh LB broth.

  • In a 96-well plate, add the diluted bacterial culture and different concentrations of the test compounds. Include a solvent control (e.g., DMSO) and a negative control (no compound).

  • Incubate the plate at 30°C for 24-48 hours with shaking.

  • After incubation, quantify violacein production. This can be done by lysing the cells (e.g., with SDS) and extracting the pigment with a solvent like DMSO or ethanol.

  • Measure the absorbance of the extracted violacein at a wavelength of 585-595 nm using a spectrophotometer.

  • The percentage of inhibition is calculated relative to the control.

Biofilm Formation Inhibition Assay in Pseudomonas aeruginosa

This assay assesses the ability of compounds to prevent the formation of biofilms, a key virulence factor in many pathogenic bacteria.

Materials:

  • Pseudomonas aeruginosa (e.g., PAO1)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Test compounds

  • 96-well polystyrene microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%) for solubilization

  • Microplate reader

Procedure:

  • Grow an overnight culture of P. aeruginosa in TSB at 37°C.

  • Dilute the culture to a standardized cell density in fresh TSB.

  • Add the diluted bacterial suspension to the wells of a 96-well plate containing various concentrations of the test compounds.

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with Crystal Violet solution for 15-20 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound Crystal Violet with ethanol or acetic acid.

  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Pyocyanin Production Inhibition Assay in Pseudomonas aeruginosa

Pyocyanin is a blue-green phenazine pigment and a virulence factor produced by P. aeruginosa under the control of its QS systems.

Materials:

  • P. aeruginosa (e.g., PAO1)

  • LB broth or other suitable medium

  • Test compounds

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Grow P. aeruginosa in the presence of different concentrations of the test compounds for 24-48 hours at 37°C.

  • Centrifuge the cultures to pellet the bacterial cells.

  • Extract pyocyanin from the supernatant with chloroform. The pyocyanin will partition into the chloroform layer, turning it blue.

  • Separate the chloroform layer and re-extract the pyocyanin into an acidic solution (0.2 M HCl). The pyocyanin will move to the aqueous layer and turn pink.

  • Measure the absorbance of the pink solution at 520 nm.

  • The concentration of pyocyanin can be calculated using the molar extinction coefficient.

Elastase Activity Inhibition Assay in Pseudomonas aeruginosa

Elastase is a protease and a significant virulence factor in P. aeruginosa, regulated by the las QS system.

Materials:

  • P. aeruginosa culture supernatant

  • Elastin-Congo Red (ECR) as a substrate

  • Tris buffer

  • Test compounds

Procedure:

  • Grow P. aeruginosa with and without the test compounds and collect the cell-free supernatant.

  • Mix the supernatant with ECR in a Tris buffer.

  • Incubate the mixture at 37°C for a defined period (e.g., 3-18 hours).

  • Stop the reaction by adding a precipitating agent (e.g., EDTA).

  • Centrifuge to pellet the un-degraded ECR.

  • Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the quorum sensing signaling pathways in Pseudomonas aeruginosa and a general workflow for screening quorum sensing inhibitors.

Pseudomonas_aeruginosa_QS Pseudomonas aeruginosa Quorum Sensing Pathways cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL Synthesizes LasR LasR LasR_active LasR:3-oxo-C12-HSL (Active Complex) LasR->LasR_active C12_HSL->LasR Binds to RhlR RhlR LasR_active->RhlR Activates PqsR PqsR LasR_active->PqsR Activates Virulence_Biofilm Virulence Factor Production & Biofilm Formation LasR_active->Virulence_Biofilm RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL Synthesizes RhlR_active RhlR:C4-HSL (Active Complex) RhlR->RhlR_active C4_HSL->RhlR Binds to RhlR_active->Virulence_Biofilm PqsABCD PqsA-D PQS PQS PqsABCD->PQS Synthesizes PqsR_active PqsR:PQS (Active Complex) PqsR->PqsR_active PQS->PqsR Binds to PqsR_active->Virulence_Biofilm

Caption: Quorum sensing in P. aeruginosa.

QSI_Screening_Workflow General Workflow for Quorum Sensing Inhibitor Screening cluster_screening Primary Screening cluster_validation Secondary Validation cluster_characterization Mechanism of Action start Library of Test Compounds (e.g., 2-PE derivatives) reporter_assay Reporter Strain Assay (e.g., C. violaceum violacein inhibition) start->reporter_assay hits Initial 'Hits' reporter_assay->hits Identify potential inhibitors biofilm_assay Biofilm Inhibition Assay hits->biofilm_assay virulence_assay Virulence Factor Assays (Pyocyanin, Elastase, etc.) hits->virulence_assay growth_assay Growth Inhibition Assay (to exclude bactericidal/bacteriostatic effects) hits->growth_assay validated_hits Validated Inhibitors biofilm_assay->validated_hits virulence_assay->validated_hits growth_assay->validated_hits Confirm non-lethal inhibition molecular_docking In Silico Molecular Docking validated_hits->molecular_docking gene_expression Gene Expression Analysis (qRT-PCR) validated_hits->gene_expression

Caption: Workflow for QSI screening.

References

A Comparative Guide to Solvent Extraction of 2-Phenylethyl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Solvent Efficacy in the Purification of a Key Aroma Compound

2-Phenylethyl alcohol (2-PEA), a valuable aromatic compound with a characteristic rose-like scent, is widely utilized in the fragrance, food, and pharmaceutical industries. Its production, particularly through biotechnological routes such as fermentation, necessitates efficient extraction and purification methods to isolate it from complex aqueous media. The choice of extraction solvent is a critical determinant of process efficiency, yield, and overall economic viability. This guide provides a comparative study of various organic solvents for the liquid-liquid extraction of 2-PEA, supported by experimental data to aid researchers, scientists, and drug development professionals in solvent selection.

Comparative Analysis of Extraction Solvents

The selection of an appropriate solvent for the extraction of this compound is pivotal and is guided by several factors, including extraction efficiency, solvent polarity, boiling point, and biocompatibility, especially for in situ product recovery from fermentation broths. Below is a summary of quantitative data for various solvents investigated for this purpose.

SolventPartition Coefficient (log P)Extraction Efficiency/RemovalKey PropertiesConsiderations
Ethyl Acetate 0.7399.90% removal reported in a multi-stage extraction column[1]Boiling Point: 77.1 °C, Density: 0.902 g/mLHigh efficiency demonstrated in a process setting.[1]
Methyl Isobutyl Ketone (MIBK) 1.31Partition coefficient data available[2]Boiling Point: 117-118 °C, Density: 0.802 g/mLA potential solvent for extraction.[2]
2-Octanone 2.38Partition coefficient data available[2]Boiling Point: 173 °C, Density: 0.819 g/mLHigher boiling point compared to other ketones.[2]
Dibutyl Phthalate 4.72Partition coefficient data available[2]Boiling Point: 340 °C, Density: 1.043 g/mLVery high boiling point, which may complicate solvent recovery.[2]
Oleyl Alcohol ~6.8Biocompatible, suitable for in situ extractionBoiling Point: ~330-360 °C, Density: ~0.849 g/mL[3][4]Low volatility and high biocompatibility make it ideal for integrated fermentation and extraction processes.
Rapeseed Oil HighBiocompatible, used for in situ product removal[5]-A "green" and safe solvent option.[5]
Polypropylene Glycol 1200 >30High partition coefficient reported[6]Viscous liquidHigh extraction power and biocompatibility noted.[6]

Experimental Protocols

A generalized protocol for the liquid-liquid extraction of this compound from an aqueous solution is provided below. This protocol can be adapted based on the specific solvent and the scale of the operation.

Materials and Equipment:
  • Aqueous solution containing this compound (e.g., fermentation broth)

  • Selected organic solvent (e.g., ethyl acetate, methyl isobutyl ketone)

  • Separatory funnel of appropriate volume

  • Beakers and flasks

  • Rotary evaporator (for solvent removal)

  • Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

  • Standard of this compound for calibration

Procedure:
  • Preparation:

    • Ensure the aqueous solution containing 2-PEA is free of solid particles by filtration or centrifugation.

    • Measure a defined volume of the aqueous solution and place it in a separatory funnel.

  • Extraction:

    • Add a specific volume of the selected organic solvent to the separatory funnel. The solvent-to-aqueous phase ratio is a critical parameter to optimize (e.g., 1:1, 1:2 v/v).

    • Stopper the separatory funnel and shake it vigorously for a set period (e.g., 2-5 minutes) to ensure thorough mixing and facilitate the mass transfer of 2-PEA from the aqueous to the organic phase. Periodically vent the funnel to release any pressure buildup.

    • Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Phase Separation:

    • Carefully drain the lower (denser) phase into a clean collection flask.

    • Collect the upper (less dense) phase into a separate flask.

  • Repeated Extraction (Optional but Recommended):

    • For higher recovery, the aqueous phase can be subjected to one or more additional extraction cycles with fresh organic solvent. Combine the organic phases from all extractions.

  • Solvent Removal:

    • The organic phase containing the extracted 2-PEA is then subjected to solvent removal, typically using a rotary evaporator under reduced pressure and controlled temperature. The low boiling point of the solvent is advantageous at this stage.

  • Quantification:

    • The concentrated extract containing 2-PEA is redissolved in a known volume of a suitable solvent (e.g., ethanol).

    • The concentration of 2-PEA in the extract is determined using an appropriate analytical technique like GC-MS, by comparing the peak area with a calibration curve generated from known concentrations of a 2-PEA standard.

  • Calculation of Extraction Efficiency:

    • The extraction efficiency can be calculated as the percentage of the amount of 2-PEA recovered in the organic phase relative to the initial amount in the aqueous phase.

Visualizing the Extraction Workflow

The following diagram illustrates the general experimental workflow for the solvent extraction of this compound.

ExtractionWorkflow cluster_preparation Preparation cluster_extraction Extraction cluster_separation Separation & Collection cluster_purification Purification & Analysis AqueousSample Aqueous Sample (e.g., Fermentation Broth) Filtration Filtration/ Centrifugation AqueousSample->Filtration SeparatoryFunnel Separatory Funnel Filtration->SeparatoryFunnel SolventAddition Add Organic Solvent Shaking Vigorous Shaking & Venting SolventAddition->Shaking PhaseSeparation Phase Separation Shaking->PhaseSeparation AqueousPhase Aqueous Phase (Spent) PhaseSeparation->AqueousPhase OrganicPhase Organic Phase (with 2-PEA) PhaseSeparation->OrganicPhase SolventRemoval Solvent Removal (Rotary Evaporator) OrganicPhase->SolventRemoval ConcentratedExtract Concentrated Extract (2-PEA) SolventRemoval->ConcentratedExtract Analysis Quantification (GC-MS) ConcentratedExtract->Analysis

Caption: General workflow for the liquid-liquid extraction of this compound.

References

comparative evaluation of catalysts for 2-Phenylethyl Alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Catalytic Performance in the Synthesis of 2-Phenylethyl Alcohol.

The synthesis of this compound (2-PEA), a valuable fragrance and flavor compound and a key intermediate in pharmaceuticals, is critically dependent on the choice of catalyst. This guide provides a comparative evaluation of various catalytic systems for the synthesis of 2-PEA, primarily through the hydrogenation of styrene oxide, a common and efficient route. The performance of different catalysts is assessed based on conversion, selectivity, and reaction conditions, with supporting data from published studies.

Comparative Performance of Catalysts

The efficiency of converting styrene oxide to 2-PEA is highly influenced by the catalyst employed. Key performance indicators such as substrate conversion and selectivity towards the desired product are summarized below for several prominent catalytic systems.

Catalyst SystemSupport/PromoterConversion (%)Selectivity to 2-PEA (%)Temperature (°C)Pressure (psig)Reference
Raney Nickel-9290.2Not SpecifiedNot Specified[1]
Nanocrystalline Nickel-up to 9899OptimizedOptimized[2]
Palladium on Carbon (Pd/C)->99.599.940 - 12050 - 800[3]
PalladiumMgOHigh>98Not SpecifiedNot Specified[4]
Platinum Group MetalPromoter (e.g., base)>99.599.940 - 12050 - 800[3]
Biocatalyst (E. coli)Whole-cellHighHigh30N/A[5]

Reaction Pathways and Experimental Workflow

The primary chemical route discussed is the catalytic hydrogenation of styrene oxide. A biocatalytic alternative has also been developed, offering a greener approach.

cluster_chemical Chemical Synthesis Pathway cluster_bio Biocatalytic Synthesis Pathway Styrene_Oxide Styrene Oxide PEA_chem This compound Styrene_Oxide->PEA_chem Hydrogenation Hydrogen H₂ Hydrogen->PEA_chem Catalyst Catalyst (e.g., Ni, Pd, Pt) Catalyst->PEA_chem Styrene Styrene Styrene_Oxide_bio Styrene Oxide Styrene->Styrene_Oxide_bio Epoxidation Styrene_Monooxygenase Styrene Monooxygenase Styrene_Monooxygenase->Styrene_Oxide_bio Phenylacetaldehyde Phenylacetaldehyde Styrene_Oxide_bio->Phenylacetaldehyde Isomerization Epoxide_Hydrolase Epoxide Hydrolase Epoxide_Hydrolase->Phenylacetaldehyde PEA_bio This compound Phenylacetaldehyde->PEA_bio Reduction Alcohol_Dehydrogenase Alcohol Dehydrogenase Alcohol_Dehydrogenase->PEA_bio

Caption: Chemical and biocatalytic pathways for 2-PEA synthesis.

The general workflow for evaluating catalyst performance in the lab typically involves catalyst preparation, characterization, the catalytic reaction itself, and subsequent product analysis.

A Catalyst Preparation B Catalyst Characterization (e.g., XRD, TEM) A->B C Reaction Setup (Styrene Oxide, Solvent, Catalyst) A->C D Hydrogenation Reaction (Controlled T and P) C->D E Product Sampling and Analysis (e.g., GC-MS) D->E F Data Analysis (Conversion, Selectivity, Yield) E->F

Caption: Experimental workflow for catalyst evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative experimental protocols for the synthesis of 2-PEA using different catalytic systems.

Hydrogenation using Raney Nickel Catalyst
  • Catalyst Preparation: Raney nickel is typically prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution. The aluminum is selectively leached out, leaving a porous nickel catalyst. The catalyst is then washed with distilled water until neutral.

  • Reaction Procedure: In a typical experiment, styrene oxide is dissolved in a suitable solvent such as methanol or ethanol. The Raney nickel catalyst is added to the solution in a high-pressure autoclave. The autoclave is then purged with hydrogen gas and pressurized to the desired level. The reaction mixture is heated to the target temperature and stirred for a specified duration.

  • Product Analysis: After the reaction, the autoclave is cooled, and the catalyst is separated by filtration. The resulting solution is then analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of styrene oxide and the selectivity to this compound.

Hydrogenation using Nanocrystalline Nickel Catalyst
  • Catalyst Preparation: Nanocrystalline nickel catalysts can be prepared by the ethylene glycol reduction method. Nickel salt (e.g., nickel acetate) is dissolved in ethylene glycol and heated under reflux. The resulting black precipitate of nanocrystalline nickel is then washed and dried.

  • Reaction Procedure: The hydrogenation reaction is carried out in a high-pressure autoclave. Styrene oxide, a solvent (e.g., isopropanol), and the nanocrystalline nickel catalyst are charged into the reactor. The reactor is sealed, purged with hydrogen, and then pressurized. The reaction is conducted at a specific temperature and stirring speed for a set time.

  • Product Analysis: The product mixture is analyzed using GC or GC-MS to quantify the amounts of unreacted styrene oxide and the formed this compound and any byproducts.

Hydrogenation using Palladium on Carbon (Pd/C) Catalyst
  • Catalyst: Commercially available Pd/C (typically 5% or 10% palladium by weight) is often used.

  • Reaction Procedure: Styrene oxide is dissolved in a solvent like methanol or ethanol in a hydrogenation vessel. The Pd/C catalyst is added to the solution. The vessel is then placed in a hydrogenation apparatus (e.g., a Parr shaker) and subjected to a hydrogen atmosphere at a desired pressure. The reaction is allowed to proceed at a specific temperature with agitation.

  • Product Analysis: Upon completion, the catalyst is filtered off, and the filtrate is analyzed by GC or GC-MS to determine the conversion and selectivity.

Biocatalytic Synthesis using Engineered E. coli
  • Biocatalyst Preparation: E. coli cells are engineered to express the necessary enzymes for the conversion of styrene to 2-PEA. This typically involves cloning the genes for a styrene monooxygenase and an alcohol dehydrogenase into an expression vector and transforming the vector into a suitable E. coli host strain. The cells are then cultured to express the enzymes.

  • Reaction Procedure: The whole-cell biocatalyst is harvested and resuspended in a buffer solution. Styrene is added as the substrate. The reaction is carried out in a bioreactor at a controlled temperature and pH with agitation.

  • Product Analysis: The reaction mixture is periodically sampled, and the concentration of 2-PEA is determined using methods like high-performance liquid chromatography (HPLC) or GC.

Conclusion

The choice of catalyst for the synthesis of this compound is a critical decision that impacts yield, purity, and process sustainability. Noble metal catalysts, particularly those based on palladium and platinum with appropriate supports and promoters, demonstrate very high conversion and selectivity. Nickel-based catalysts, such as Raney nickel and nanocrystalline nickel, offer a cost-effective alternative with excellent performance. Biocatalytic routes are emerging as a green and highly selective method, avoiding the use of high pressures and temperatures. The selection of the optimal catalyst will depend on the specific requirements of the application, including cost, desired purity, and environmental considerations.

References

Comparative Guide to Validating the Purity of 2-Phenylethyl Alcohol Using a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of a 2-Phenylethyl Alcohol (PEA) test sample against a certified reference standard. It outlines key analytical methodologies, presents data in a clear, comparative format, and includes detailed experimental protocols to ensure accurate and reproducible results.

Introduction

This compound (PEA) is an aromatic alcohol widely used in the pharmaceutical, cosmetic, and food industries as a fragrance, preservative, and flavoring agent.[1] Its antimicrobial properties also make it a valuable excipient in various formulations.[1] Ensuring the purity of PEA is critical for product quality, safety, and efficacy. Regulatory bodies require that reference standards be of the "highest purity" and that analytical methods used for validation are robust and accurate.[2] This guide compares the purity of a test sample of PEA with a certified reference standard using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two of the most common and effective analytical techniques for this purpose.[3]

Analytical Approaches for Purity Validation

The validation of a PEA sample's purity involves a multi-faceted approach to identify and quantify any potential impurities. These impurities can stem from the synthesis process, degradation, or storage.[1][2] Common impurities include benzaldehyde, phenylacetaldehyde, benzyl alcohol, and diphenylethane.[1][4]

A combination of chromatographic techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile and thermally labile impurities.[3] A reversed-phase HPLC method is particularly effective for resolving PEA from its potential process-related and degradation impurities.[1]

  • Gas Chromatography (GC): Best suited for analyzing volatile organic compounds, including residual solvents and certain process impurities.[3][5]

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative purity validation of a PEA test sample against a reference standard.

Purity_Validation_Workflow cluster_0 Preparation Stage cluster_1 Analytical Stage cluster_2 Data Analysis & Comparison Reference_Standard Procure Certified This compound Reference Standard Standard_Prep Prepare Standard Solution (1.0 mg/mL in Mobile Phase) Reference_Standard->Standard_Prep Test_Sample Obtain 2-Phenylethyl Alcohol Test Sample Sample_Prep Prepare Sample Solution (1.0 mg/mL in Mobile Phase) Test_Sample->Sample_Prep HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis GC_Analysis GC-FID Analysis Standard_Prep->GC_Analysis Sample_Prep->HPLC_Analysis Sample_Prep->GC_Analysis Purity_Calculation_HPLC Calculate Purity (% Area) from HPLC Chromatograms HPLC_Analysis->Purity_Calculation_HPLC Purity_Calculation_GC Calculate Purity (% Area) from GC Chromatograms GC_Analysis->Purity_Calculation_GC Impurity_Profile Identify and Quantify Impurities Purity_Calculation_HPLC->Impurity_Profile Purity_Calculation_GC->Impurity_Profile Comparison Compare Purity and Impurity Profiles of Test Sample vs. Reference Standard Impurity_Profile->Comparison

Caption: Workflow for PEA Purity Validation.

Data Presentation

The quantitative data obtained from the analytical tests should be summarized for a clear comparison between the reference standard and the test sample.

Table 1: HPLC Purity Analysis of this compound

Sample IDRetention Time (min)Peak Area% Area (Purity)Relative Retention Time of Impurities% Area of Impurities
Reference Standard 4.21,500,00099.95%Impurity A: 0.80.03%
Impurity B: 1.20.02%
Test Sample 4.21,485,00099.50%Impurity A: 0.80.35%
Impurity C: 1.50.15%

Table 2: GC Purity and Residual Solvent Analysis

Sample IDRetention Time (min)Peak Area% Area (Purity)Volatile Impurity (Identity, % Area)Residual Solvents (Identity, ppm)
Reference Standard 6.52,100,00099.98%None DetectedToluene: 15 ppm
Test Sample 6.52,050,00099.85%Phenylacetaldehyde: 0.10%Toluene: 45 ppm
Benzene: 5 ppm

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of the purity validation.

5.1. High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established protocols for the purity assessment of 2-phenylethanol.[1]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (50:50, v/v)[6][7]

    • Flow Rate: 1.0 mL/min[6][7]

    • Detection: UV at 220 nm[6][7]

    • Injection Volume: 20 µL[7]

    • Column Temperature: Ambient

  • Preparation of Standard Solution:

    • Accurately weigh approximately 100 mg of the this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes or until completely dissolved.[1]

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with the mobile phase and mix well to obtain a concentration of approximately 1.0 mg/mL.[1]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Preparation of Sample Solution:

    • Follow the same procedure as for the standard solution, using the this compound test sample.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes to achieve a stable baseline.[1]

    • Inject the standard solution followed by the sample solution.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the purity by the area normalization method.

5.2. Gas Chromatography (GC) Method

This method is designed to detect volatile impurities and residual solvents.

  • Chromatographic Conditions:

    • Column: Capillary column (e.g., INNOWAX, 30 m x 0.25 mm i.d., 0.2 µm film thickness)

    • Carrier Gas: Helium

    • Injector Temperature: 200 °C

    • Detector: Flame Ionization Detector (FID) at 200 °C

    • Oven Temperature Program: 40 °C for 5 minutes, then ramp at 30 °C/min to 200 °C, and hold for 20 minutes.

    • Injection: 0.2 µL, split mode

  • Preparation of Standard and Sample Solutions:

    • Prepare solutions of the reference standard and test sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the standard and sample solutions into the GC system.

    • Record and integrate the chromatograms.

    • Calculate the purity by area normalization and identify any residual solvents by comparing retention times with known standards.

Conclusion

The purity of a this compound test sample can be reliably validated by comparing it against a certified reference standard using a combination of HPLC and GC techniques. The data presented in this guide demonstrates a hypothetical scenario where the test sample exhibits a slightly lower purity and a different impurity profile compared to the high-purity reference standard. By following the detailed experimental protocols, researchers and drug development professionals can generate accurate and reproducible data to ensure the quality and safety of their materials. The choice of analytical methods should always be guided by the potential impurities that may be present and validated according to regulatory guidelines.[2][3]

References

Comparative Analysis of 2-Phenylethyl Alcohol and Other Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-Phenylethyl Alcohol (2-PEA) with other prominent quorum sensing (QS) inhibitors. It is intended for researchers, scientists, and drug development professionals interested in anti-virulence strategies. The comparison is based on objective experimental data on the inhibition of key virulence factors and biofilm formation, primarily in the opportunistic pathogen Pseudomonas aeruginosa.

Introduction to Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression.[1][2] This process relies on the production and detection of small signaling molecules called autoinducers.[3] In many pathogenic bacteria, QS controls the expression of virulence factors and biofilm formation, making it an attractive target for novel antimicrobial therapies.[4][5] Quorum Sensing Inhibitors (QSIs) are compounds that disrupt these signaling pathways, thereby reducing pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[5][6]

This compound (2-PEA) as a Quorum Sensing Inhibitor

This compound (2-PEA) is an aromatic alcohol produced by various microorganisms, including the yeast Saccharomyces cerevisiae.[7][8] While it is considered a QS molecule in fungi, recent studies have demonstrated its potential as a QSI in bacteria.[9][10] It has been shown to effectively reduce virulence factor production and biofilm formation in pathogens like Pseudomonas aeruginosa and Chromobacterium violaceum.[9][10] Molecular docking studies suggest that 2-PEA may act by competitively interacting with the binding sites of N-acyl homoserine lactone (AHL) autoinducers on their cognate receptor proteins.[10]

Performance Comparison of Quorum Sensing Inhibitors

The efficacy of 2-PEA as a QSI is compared below with other well-documented natural inhibitors, namely trans-cinnamaldehyde and salicylic acid. The data focuses on their impact on virulence factor production and biofilm formation in P. aeruginosa PAO1 at sub-minimum inhibitory concentrations (sub-MICs), ensuring that the observed effects are due to QS inhibition rather than bactericidal activity.[6]

Quantitative Data Summary
InhibitorTarget OrganismConcentrationBiofilm Inhibition (%)Pyocyanin Reduction (%)Elastase Reduction (%)Protease Reduction (%)Swarming Motility Inhibition (%)Reference
This compound (2-PEA) P. aeruginosa PAO12 mM55.5 - 98.5---64.5 - 94.7[9][10]
trans-cinnamaldehyde P. aeruginosa PAO1sub-MICSignificant Reduction322265-[6][11]
Salicylic Acid P. aeruginosa PAO1sub-MICSignificant Reduction----[6]

Note: A direct quantitative comparison for all metrics is challenging due to variations in experimental setups across different studies. "Significant Reduction" indicates a statistically relevant decrease as reported in the source, where specific percentages were not provided for all metrics.

Signaling Pathways and Inhibitor Action

In Gram-negative bacteria like P. aeruginosa, the QS network is complex and primarily involves the las and rhl systems.[5] These systems work in a hierarchical cascade to control the expression of numerous virulence genes.

  • The las system: The LasI synthase produces the autoinducer 3-oxo-C12-HSL. At a critical concentration, this molecule binds to and activates the transcriptional regulator LasR, which then upregulates genes for virulence factors like elastase and initiates the rhl system.[5]

  • The rhl system: The RhlI synthase produces the autoinducer C4-HSL. This binds to the RhlR regulator, which in turn activates the expression of genes responsible for producing pyocyanin, rhamnolipids (essential for biofilm formation), and other virulence factors.[5][6]

QSIs like 2-PEA and cinnamaldehyde interfere with this cascade, often by competing with the native autoinducers for binding to the LasR and RhlR receptors, thereby downregulating the entire virulence program.[6][10]

P. aeruginosa QS pathway with points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of QSIs. Below are representative protocols for key experiments.

General Workflow for QSI Screening

A typical experimental workflow involves culturing the pathogen with and without the test compound at sub-MIC levels, followed by quantification of specific QS-controlled outputs.

ExperimentalWorkflow cluster_assays Quantify Virulence Phenotypes start Start culture Prepare P. aeruginosa Culture start->culture determine_mic Determine MIC of QSI culture->determine_mic sub_mic_culture Culture with sub-MIC of QSI (and Control without QSI) determine_mic->sub_mic_culture incubate Incubate (e.g., 24h at 37°C) sub_mic_culture->incubate biofilm_assay Biofilm Assay (Crystal Violet Staining) incubate->biofilm_assay pyocyanin_assay Pyocyanin Assay (Chloroform Extraction) incubate->pyocyanin_assay motility_assay Swarming Motility Assay incubate->motility_assay analyze Analyze Data & Compare to Control biofilm_assay->analyze pyocyanin_assay->analyze motility_assay->analyze end End analyze->end

General workflow for screening QS inhibitors.
Biofilm Formation Assay (Crystal Violet Method)

This method quantifies the total biofilm biomass attached to a surface.

  • Preparation: Grow overnight cultures of P. aeruginosa in a suitable medium (e.g., Luria-Bertani broth).

  • Inoculation: Dilute the overnight culture and add it to the wells of a 96-well microtiter plate. Add the QSI at the desired sub-MIC concentration to the test wells and an equivalent volume of solvent to control wells.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation.

  • Washing: Discard the planktonic culture and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add a 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Solubilization: Discard the crystal violet solution, wash the wells again with PBS, and then add 30% acetic acid or absolute ethanol to solubilize the bound dye.

  • Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.

Pyocyanin Quantification Assay

This assay measures the production of the blue-green virulence factor pyocyanin.

  • Culture: Grow P. aeruginosa in a suitable medium (e.g., King's A medium) in the presence and absence of the QSI for 24-48 hours.

  • Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube. Add chloroform at a 3:5 ratio (chloroform:supernatant).

  • Phase Separation: Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).

  • Acidification: Transfer the chloroform layer to a new tube and add 0.2 M HCl at a 1:1 ratio. Vortex again. The pyocyanin will move to the acidic aqueous layer, which will turn pink.

  • Quantification: Measure the absorbance of the pink (top) layer at 520 nm. The concentration is calculated by multiplying the absorbance by 17.072.

Conclusion

This compound demonstrates significant potential as a quorum sensing inhibitor, effectively reducing biofilm formation and swarming motility in P. aeruginosa.[9][10] When compared to other natural compounds like trans-cinnamaldehyde, it shows comparable, and in some cases, superior activity in inhibiting specific virulence phenotypes. For instance, the reported inhibition of biofilm formation by 2-PEA (up to 98.5%) is substantial.[9][10] Cinnamaldehyde also shows broad-spectrum QSI activity, effectively reducing protease, elastase, and pyocyanin production.[6][11] The choice of inhibitor may depend on the specific application, target pathogen, and desired outcome. The data presented underscores the value of exploring natural compounds like 2-PEA as anti-virulence agents to combat bacterial infections.

References

A Comparative Sensory and Chemical Analysis of Natural vs. Synthetic 2-Phenylethyl Alcohol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylethyl alcohol (2-PEA), also known as phenethyl alcohol, is a vital aromatic compound prized for its characteristic pleasant, floral, and rose-like scent.[1][2] This versatile ingredient is a cornerstone in the formulation of a vast array of products across the fragrance, flavor, cosmetic, and pharmaceutical industries.[3] It is used as a fragrance component in perfumes and soaps, a flavoring agent in foods and beverages, and a preservative due to its antimicrobial properties.[1][2] 2-PEA is available in two primary forms: natural, which is typically produced through biotechnological methods like yeast fermentation, and synthetic, which is manufactured through chemical processes.[4][5] For researchers, scientists, and drug development professionals, understanding the nuanced differences between these two forms is critical for product development, quality control, and regulatory compliance. This guide provides a framework for a comprehensive comparative analysis of the sensory and chemical properties of natural versus synthetic this compound, complete with detailed experimental protocols and data presentation templates.

Production Methods and Potential Impurity Profiles

The origin of 2-PEA significantly influences its chemical composition, particularly the presence of trace impurities and byproducts. These subtle differences can have a substantial impact on the final sensory profile.

Natural this compound is primarily produced via the biotransformation of L-phenylalanine through the Ehrlich pathway in various microorganisms, most notably yeast species like Saccharomyces cerevisiae.[6][7] This biotechnological approach is favored for applications where a "natural" label is desired. The resulting product's impurity profile may contain trace amounts of other fermentation byproducts, such as higher alcohols, esters, and other aromatic compounds, which can contribute to a more complex and nuanced aroma.[7]

Synthetic this compound is most commonly produced through petrochemical routes. The Friedel-Crafts reaction of benzene and ethylene oxide is a prevalent method.[5][8] Other synthetic pathways include the hydrogenation of styrene oxide.[8] These processes can introduce unreacted starting materials or byproducts like ethylbenzene and styrene, which may impact the final aroma and require rigorous purification.[5][9]

FeatureNatural this compoundSynthetic this compound
Primary Source Biotechnological (Yeast Fermentation)[6]Petrochemical[8]
Key Precursor L-phenylalanine[7]Benzene, Ethylene Oxide, Styrene Oxide[8]
Potential Byproducts/Impurities Other higher alcohols, esters, and aromatic compounds from fermentation.[7]Unreacted starting materials (e.g., benzene), diphenylethane, ethylbenzene, styrene.[5][9]
Typical Sensory Profile Often described as having a more complex, fuller aroma due to trace fermentation byproducts.A clean, straightforward rose scent, with potential for chemical off-notes if not highly purified.[8]

Experimental Protocols for Comparative Analysis

A robust comparison of natural and synthetic 2-PEA requires a multi-faceted approach, combining chemical and sensory analysis.

Chemical Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is essential for identifying and quantifying the volatile compounds in each sample, providing a chemical fingerprint that can be correlated with sensory data.

Methodology:

  • Sample Preparation: Dilute samples of both natural and synthetic 2-PEA to a suitable concentration (e.g., 1% v/v) in a high-purity solvent such as ethanol. Prepare a blank solvent sample for background subtraction.

  • GC-MS System: Utilize a high-resolution GC-MS system.

  • Chromatographic Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for separating aromatic compounds.

    • Injection: Use a split/splitless injector. A split injection is appropriate for concentrated samples, while a splitless injection is better for trace analysis.

    • Oven Temperature Program: A programmed temperature ramp is crucial for separating compounds with different boiling points. A typical program might be:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/minute.

      • Final hold: 250°C for 5 minutes.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

  • Mass Spectrometry Detection:

    • Ionization: Use standard electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 35-350 to detect 2-PEA and its likely impurities.

  • Data Analysis:

    • Identify the 2-PEA peak based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify the purity and the relative abundance of each impurity using peak area normalization.

Sensory Discrimination Testing: The Triangle Test

The triangle test is a simple yet powerful method to determine if a sensory difference is perceptible between the natural and synthetic samples.

Methodology:

  • Panelist Selection: Recruit a panel of at least 20-30 trained or screened sensory assessors.

  • Sample Preparation: Prepare solutions of natural and synthetic 2-PEA at the same, carefully controlled concentration in an odorless solvent (e.g., mineral oil or propylene glycol).

  • Presentation: Present each panelist with three coded samples, where two are identical and one is different (e.g., two natural and one synthetic, or two synthetic and one natural). The order of presentation should be randomized and balanced across all panelists.

  • Evaluation: Instruct panelists to sniff each sample from left to right and identify the "odd" or "different" sample.

  • Data Analysis: Tally the number of correct identifications. Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., p < 0.05).

Detailed Sensory Profiling: Quantitative Descriptive Analysis (QDA)

If a significant difference is found with the triangle test, QDA can be used to identify and quantify the specific sensory attributes that differ.

Methodology:

  • Panelist Training: Use a trained sensory panel (typically 8-12 members). In a series of sessions, have the panel collaboratively develop a lexicon of descriptive terms (e.g., "rose," "honey," "green," "chemical," "fruity") to characterize the aroma of the 2-PEA samples.

  • Reference Standards: Provide reference standards for each descriptor to anchor the panel's evaluations.

  • Evaluation: In individual booths, have each panelist rate the intensity of each descriptor for both the natural and synthetic samples. Use a line scale (e.g., a 15-cm line anchored with "low" and "high" intensity).

  • Data Collection: Repeat the evaluation over several sessions to ensure reproducibility.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to identify significant differences in the intensity ratings for each attribute between the two samples. The results can be visualized using a spider web or radar plot.

Odor-Active Compound Identification: Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of GC with the sensitivity of the human nose as a detector to pinpoint which specific compounds are responsible for the perceived aroma and any differences.

Methodology:

  • GC System: Use a GC system similar to that for the purity analysis, but with the column effluent split between a standard detector (like a Flame Ionization Detector or Mass Spectrometer) and an olfactory port.

  • Olfactory Port: The olfactory port delivers a humidified stream of the column effluent to a trained panelist's nose.

  • Evaluation: As compounds elute from the GC column, the panelist records the time, duration, and a description of any perceived odor.

  • Data Analysis: Correlate the timing of the odor events with the peaks on the chromatogram from the standard detector to identify the odor-active compounds. By running both natural and synthetic samples, a direct comparison of their olfactograms will reveal which specific compounds contribute to the unique aroma profile of each.

Data Presentation

Clear and concise data presentation is crucial for interpreting the results of the comparative analysis.

Table 1: GC-MS Impurity Profile of Natural vs. Synthetic this compound

Retention Time (min)Compound IdentityNatural 2-PEA (Relative Area %)Synthetic 2-PEA (Relative Area %)
e.g., 10.5This compounde.g., 99.5e.g., 99.8
e.g., 8.2Benzaldehydee.g., 0.1e.g., Not Detected
e.g., 12.1Phenylethyl Acetatee.g., 0.2e.g., Not Detected
e.g., 13.5Diphenylethanee.g., Not Detectede.g., 0.1
............

Table 2: Quantitative Descriptive Analysis (QDA) of Natural vs. Synthetic this compound

Sensory AttributeMean Intensity Score (Natural)Mean Intensity Score (Synthetic)p-value
Rose e.g., 8.5e.g., 8.2e.g., >0.05
Honey e.g., 4.2e.g., 2.1e.g., <0.05
Green e.g., 3.1e.g., 1.5e.g., <0.05
Chemical/Solvent e.g., 0.5e.g., 1.8e.g., <0.05
Fruity e.g., 2.5e.g., 0.8e.g., <0.05
............
*Indicates a statistically significant difference.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of a comprehensive comparative analysis.

G cluster_0 Sample Preparation cluster_1 Chemical Analysis cluster_2 Sensory Analysis cluster_3 Data Interpretation prep Prepare Dilutions of Natural & Synthetic 2-PEA gcms GC-MS Purity & Impurity Profiling prep->gcms gco GC-Olfactometry (GC-O) prep->gco triangle Triangle Test prep->triangle interpret Correlate Chemical & Sensory Data gcms->interpret gco->interpret qda Quantitative Descriptive Analysis (QDA) triangle->qda If significant difference found qda->interpret conclusion Comparative Assessment interpret->conclusion

Workflow for comparative analysis of 2-PEA.
Olfactory Signaling Pathway

The perception of any odorant, including this compound, begins with a complex signaling cascade in the olfactory epithelium. While the specific human olfactory receptor(s) for 2-PEA are a subject of ongoing research, the general mechanism is well-understood.[10][11]

G cluster_0 Nasal Cavity cluster_1 Olfactory Sensory Neuron cluster_2 Brain odorant This compound (Odorant) receptor Olfactory Receptor (OR) on Sensory Neuron odorant->receptor Binds gprotein G-protein Activation receptor->gprotein ac Adenylate Cyclase Activation gprotein->ac camp cAMP Production ac->camp ion_channel Ion Channel Opening camp->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential Generated depolarization->action_potential bulb Olfactory Bulb (Glomerulus) action_potential->bulb Signal Transmission cortex Olfactory Cortex (Perception of 'Rose') bulb->cortex

Generalized olfactory signaling pathway.

Conclusion

The choice between natural and synthetic this compound is not merely a matter of labeling; it can have tangible consequences for the final sensory characteristics of a product. While both forms are chemically identical in their primary structure, the subtle differences in their impurity profiles, stemming from their distinct production methods, can lead to perceivable variations in aroma. For industries where sensory experience is paramount, a thorough comparative analysis is not just recommended, but essential for ensuring product consistency, quality, and consumer acceptance. By implementing the chemical and sensory methodologies outlined in this guide, researchers and developers can make informed decisions based on robust scientific data, ensuring the optimal selection of this compound for their specific application.

References

Safety Operating Guide

Proper Disposal of 2-Phenylethyl Alcohol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Phenylethyl Alcohol, a common fragrance ingredient and intermediate in organic synthesis. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

This compound is classified as a hazardous substance, primarily due to its potential for causing serious eye irritation and harm if swallowed.[1][2][3] It is also a combustible liquid.[4] Therefore, it must be disposed of as hazardous waste and should never be poured down the drain or mixed with non-hazardous trash.[2][5][6]

Key Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the specific product you are using.

PropertyValueSource(s)
Oral LD50 (Rat) 1610 mg/kg[3]
Flash Point 96 °C (205 °F)[4]
Hazards Harmful if swallowed, Causes serious eye irritation[1][2][3]
NFPA Health Hazard 2 (Moderate)[4]
NFPA Flammability Hazard 1 (Slight)[4]
NFPA Instability Hazard 0 (Minimal)[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Safety glasses with side shields or chemical goggles.[6]

  • Chemical-resistant gloves (e.g., nitrile, neoprene).[2]

  • A lab coat.

Step 2: Waste Collection and Segregation

  • Designated Waste Container: Collect all this compound waste, including contaminated materials, in a designated and clearly labeled hazardous waste container.[7][8] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[9]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the start date of accumulation.[7] Do not use abbreviations or chemical formulas.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents (e.g., nitrates, perchlorates, chromium trioxide).[4][8][10] Store the waste container in a designated satellite accumulation area.[9][11]

Step 3: Storage of Waste

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, open flames, and other ignition sources.[8]

  • The storage area should be a designated hazardous waste accumulation site with secondary containment to prevent spills from spreading.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.[6][11][12]

  • Follow all institutional and local regulations for waste pickup and documentation.

Step 5: Spill Management

In the event of a this compound spill:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.[6]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[4][8]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[6]

  • Clean the Area: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Experimental Protocols Cited

This guidance is based on established safety protocols and regulations for handling hazardous laboratory chemicals. The core principles are derived from guidelines provided by regulatory bodies such as the Environmental Protection Agency (EPA) and are implemented through institutional EHS programs.[7][11][12] The disposal procedures are designed to minimize risks to personnel and the environment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-Phenylethyl Alcohol Waste? is_pure_or_solution Is it pure or in a solution? start->is_pure_or_solution is_contaminated Is it contaminated with other hazardous materials? is_pure_or_solution->is_contaminated Yes collect_waste Collect in a designated, labeled hazardous waste container. is_contaminated->collect_waste Yes is_contaminated->collect_waste No segregate_waste Segregate from incompatible materials (e.g., strong oxidizers). collect_waste->segregate_waste store_waste Store in a designated satellite accumulation area. segregate_waste->store_waste contact_ehs Contact EHS or licensed waste disposal contractor for pickup. store_waste->contact_ehs end End: Waste Properly Managed contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-Phenylethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Phenylethyl Alcohol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Phenethyl alcohol, Benzyl carbinol

  • CAS Number: 60-12-8

  • Molecular Formula: C₈H₁₀O

  • Molecular Weight: 122.16 g/mol

Hazard Summary: this compound is harmful if swallowed and causes serious eye irritation.[1][2][3][4] It may also be toxic in contact with skin.[2][5]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Specifications & Rationale
Eye & Face Safety goggles or a face shieldTight-sealing safety goggles are necessary to protect against splashes.[6] A face shield should be worn in conjunction with goggles for maximum protection.[7]
Hand Chemical-resistant glovesNitrile rubber (0.3mm thickness) or PVC gloves are recommended.[8][9] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[3][8]
Body Protective clothingWear a lab coat or impervious clothing to prevent skin contact.[5][8]
Respiratory Not generally required with adequate ventilationIf ventilation is insufficient or there is a risk of inhaling vapors or mists, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[1][6][10][11]

Operational Plan: Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[10][11]

  • Avoid contact with eyes, skin, and clothing.[6][10]

  • Do not inhale vapors or mists.[10][11]

  • Wash hands thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke in the handling area.[2][3][8]

Storage:

  • Store in a cool, dry, and well-ventilated area.[10][12]

  • Keep containers tightly closed.[3][10]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][5][11]

Emergency and First Aid Procedures

Exposure Route First Aid Measures
Eye Contact Immediately rinse cautiously with water for at least 15 minutes.[1][8] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][2][4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water.[3][8]
Ingestion Rinse mouth with water.[1][2] Do NOT induce vomiting.[1][5][8] Call a POISON CENTER or doctor immediately.[1][2][4]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] If breathing is difficult, give oxygen or provide artificial respiration. Seek medical attention.[1][13]

Spill and Disposal Plan

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[2]

  • Wear appropriate PPE as outlined above.

  • Contain the spill using an inert absorbent material like sand or vermiculite.[2][5]

  • Collect the absorbed material into a suitable, closed container for disposal.[10]

  • Clean the affected area thoroughly.

  • Do not let the product enter drains.[10]

Disposal:

  • Dispose of this compound and its container as hazardous waste.[10][14]

  • All disposal activities must be in accordance with local, regional, and national regulations.[4]

  • It is recommended to use a licensed disposal company for surplus and non-recyclable solutions.[10]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Determines Prepare_Work_Area Prepare Well-Ventilated Work Area Select_PPE->Prepare_Work_Area Ensures Safety Handle_Chemical Handle this compound Prepare_Work_Area->Handle_Chemical Proceed to Store_Properly Store in Cool, Dry, Well-Ventilated Area Handle_Chemical->Store_Properly After Use Decontaminate Decontaminate Work Area Handle_Chemical->Decontaminate After Use Spill Spill Occurs Handle_Chemical->Spill Potential Event Exposure Personal Exposure Handle_Chemical->Exposure Potential Event Dispose_Waste Dispose of Waste as Hazardous Decontaminate->Dispose_Waste Generates Spill_Response Follow Spill Response Protocol Spill->Spill_Response First_Aid Administer First Aid Exposure->First_Aid

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.